molecular formula CH2N2Na B8761057 Sodium hydrogen cyanamide CAS No. 19981-17-0

Sodium hydrogen cyanamide

Cat. No.: B8761057
CAS No.: 19981-17-0
M. Wt: 65.030 g/mol
InChI Key: JWEKFMCYIRVOQZ-UHFFFAOYSA-N
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Description

Sodium hydrogen cyanamide is a useful research compound. Its molecular formula is CH2N2Na and its molecular weight is 65.030 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19981-17-0

Molecular Formula

CH2N2Na

Molecular Weight

65.030 g/mol

InChI

InChI=1S/CH2N2.Na/c2-1-3;/h2H2;

InChI Key

JWEKFMCYIRVOQZ-UHFFFAOYSA-N

Canonical SMILES

C(#N)N.[Na]

Related CAS

20611-81-8
17292-62-5

Origin of Product

United States

Foundational & Exploratory

What are the fundamental properties of sodium hydrogen cyanamide?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen cyanamide (B42294) (NaHCN₂), a versatile and highly reactive chemical compound, serves as a critical building block in a multitude of synthetic applications, ranging from agricultural chemistry to the synthesis of complex pharmaceutical agents. Its unique chemical structure, featuring a nucleophilic amino group and an electrophilic nitrile moiety, allows it to participate in a wide array of chemical transformations. This technical guide provides an in-depth overview of the fundamental properties of sodium hydrogen cyanamide, its synthesis, and its applications, with a particular focus on its relevance to drug development.

Core Properties of this compound

This compound is an inorganic salt that is highly soluble in water. It is a hygroscopic solid that requires careful handling and storage to prevent degradation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula CHN₂Na
Molecular Weight 64.02 g/mol
CAS Number 19981-17-0
Appearance White to off-white crystalline powder
Melting Point >360 °C (decomposes)[1]
Solubility in Water Highly soluble
Density 1.72 g/cm³
pH (1% solution) 10.5–11.5
Stability Hygroscopic; decomposes in the presence of moisture and acids
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of cyanamide, the parent compound of this compound, exhibits a characteristic intense absorption band for the C≡N stretch between 2225 and 2260 cm⁻¹. For cyanamide derivatives, the C≡N stretching vibration is typically observed in the range of 2100-2200 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The carbon atom of the nitrile group in cyanamide derivatives typically resonates in the range of 110-125 ppm.

    • ¹H NMR: The proton signals of the amino group can vary depending on the solvent and concentration.

Synthesis and Purification

This compound can be synthesized through several routes, with the choice of method often depending on the desired scale and purity.

Experimental Protocol: Laboratory-Scale Synthesis from Calcium Cyanamide

This protocol outlines a common laboratory-scale synthesis of this compound from calcium cyanamide.

Materials:

  • Calcium cyanamide (CaCN₂)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Hydrochloric acid (HCl) for neutralization (optional, for cyanamide synthesis)

  • Filtration apparatus (e.g., Büchner funnel)

  • Reaction vessel with stirring capability

  • pH meter or pH indicator strips

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve sodium sulfate in deionized water to create a saturated solution.

  • Addition of Calcium Cyanamide: Slowly add powdered calcium cyanamide to the stirred sodium sulfate solution. The reaction is as follows: CaCN₂ + Na₂SO₄ + 2H₂O → NaHCN₂ + NaHSO₄ + Ca(OH)₂[2]

  • Reaction Conditions: Maintain the reaction temperature between 0-40°C and continue stirring for 8-16 hours. The progress of the reaction can be monitored by measuring the pH, which should ideally be in the range of 4.5-6 upon completion.[2]

  • Filtration: After the reaction is complete, filter the mixture to remove the precipitated calcium hydroxide (B78521) and any unreacted solids.

  • Isolation of this compound: The filtrate contains the aqueous solution of this compound. For many applications, this solution can be used directly. To obtain the solid product, the water can be removed under reduced pressure.

Experimental Workflow: Synthesis of this compound

G start Start dissolve Dissolve Sodium Sulfate in Deionized Water start->dissolve add_cacn2 Slowly Add Calcium Cyanamide dissolve->add_cacn2 react React at 0-40°C for 8-16 hours add_cacn2->react filter Filter to Remove Calcium Hydroxide react->filter filtrate Aqueous Solution of This compound filter->filtrate end End filtrate->end

Caption: Workflow for the laboratory synthesis of this compound.

Purification

Recrystallization is a common method for purifying this compound. Due to its high solubility in water, a mixed-solvent system is often employed.

Protocol for Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot water.

  • If colored impurities are present, treat the hot solution with activated charcoal and filter.

  • Slowly add a miscible organic solvent in which this compound is less soluble (e.g., ethanol (B145695) or isopropanol) to the hot filtrate until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of the cold organic solvent, and dry under vacuum.

Applications in Drug Development

This compound is a key precursor for the synthesis of guanidine (B92328) derivatives, a functional group present in numerous biologically active molecules and pharmaceuticals.

Synthesis of Guanidine Derivatives

The reaction of this compound with an amine is a fundamental method for the formation of a guanidine moiety.

General Reaction Scheme:

NaHCN₂ + R-NH₂ → R-NH-C(=NH)NH₂

This reaction is pivotal in the synthesis of several important drugs.

Logical Relationship: From this compound to Guanidine Drugs

G na_hcn2 Sodium Hydrogen Cyanamide guanidine Guanidine Derivative na_hcn2->guanidine amine Primary or Secondary Amine (R-NH2) amine->guanidine drug Active Pharmaceutical Ingredient (e.g., Imatinib) guanidine->drug

Caption: Synthesis pathway from this compound to pharmaceuticals.

Case Study: Imatinib (B729) (Gleevec)

Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), contains a guanidine functional group that can be synthesized using cyanamide chemistry.[3][4]

Mechanism of Action: Imatinib targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[5][6] By binding to the ATP-binding site of the BCR-ABL kinase domain, imatinib blocks its activity, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.[2][5][6]

BCR-ABL Signaling Pathway and Inhibition by Imatinib:

The constitutively active BCR-ABL tyrosine kinase activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, which promote cell proliferation and inhibit apoptosis.[7][8][9]

G cluster_0 BCR-ABL Signaling BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: The BCR-ABL signaling pathway and its inhibition by Imatinib.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin.[10] It is also a hygroscopic solid that can decompose upon exposure to moisture or acids.[7] Therefore, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a compound of significant industrial and academic interest. Its fundamental properties, particularly its reactivity, make it an invaluable reagent in organic synthesis. For drug development professionals, a thorough understanding of its chemistry is crucial for the design and synthesis of novel therapeutics, especially those containing the guanidine moiety. The continued exploration of the reactivity and applications of this compound is likely to lead to further innovations in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Hydrogen Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of sodium hydrogen cyanamide (B42294) (NaHNCN). It is intended to serve as a detailed resource for researchers and professionals involved in organic synthesis, materials science, and drug development, where cyanamide derivatives are often crucial intermediates.

Introduction

Sodium hydrogen cyanamide, also known as monosodium cyanamide, is the sodium salt of cyanamide.[1] It is a versatile and highly reactive reagent used in a variety of chemical syntheses.[2] Its utility stems from the unique N-C≡N framework, which allows it to act as a potent nucleophile, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds.[1] This document outlines the primary synthetic routes, detailed characterization methods, and key chemical behaviors of this important compound.

Synthesis Methodologies

The preparation of this compound can be achieved through several methods, ranging from traditional anhydrous approaches to more modern, economically viable aqueous processes.

This is the most common and economical method for both laboratory and industrial-scale production.[3] It involves the direct neutralization of an aqueous cyanamide solution with sodium hydroxide (B78521).

Experimental Protocol:

  • Reaction Setup: To a three-necked flask equipped with a stirrer and external cooling (ice bath), add a 48.5% aqueous solution of sodium hydroxide (e.g., 5,196 g, 63 moles).[4]

  • Addition of Cyanamide: While maintaining the internal temperature at or below 25°C through vigorous stirring and cooling, slowly add a 49.5% aqueous solution of cyanamide (e.g., 5,096 g, 60 moles) over a period of 4.5 hours.[3][4] Strict temperature control is crucial to minimize the formation of impurities like dicyandiamide.[3]

  • Isolation (Spray Drying): The resulting aqueous solution of this compound can be concentrated to dryness. For industrial-scale production, the solution is fed into a spray drier or atomization drier.[4] Using normal air as the heating gas with an inlet temperature of approximately 158°C and an outlet temperature of 98-99°C, a fine powder is obtained.[4] The use of nitrogen instead of air can reduce the formation of sodium carbonate impurity.[4]

  • Further Drying: If necessary, the collected powder can be subjected to further drying to achieve a residual moisture content of 1-3%.[4]

Early methods relied on anhydrous conditions to achieve high purity, though these are often more expensive and cumbersome for large-scale production.[1]

  • Using Sodium Alkoxides: This classic method involves the deprotonation of cyanamide by a strong base like sodium methylate or sodium ethylate in an anhydrous alcohol solvent.[1][4]

  • Using Anhydrous Sodium Hydroxide: An alternative to alkoxides is the use of anhydrous sodium hydroxide in aliphatic alcohols with 3 to 6 carbon atoms as the solvent.[4]

On an industrial scale, this compound can be produced via the hydrolysis of calcium cyanamide in a sodium sulfate (B86663) solution.[5][6]

Reaction: CaCN₂ + Na₂SO₄ + 2H₂O → NaHCN₂ + NaHSO₄ + Ca(OH)₂[6]

Experimental Protocol:

  • Mixing: Calcium cyanamide is added to an aqueous solution of sodium sulfate.[6]

  • Reaction: The mixture is heated under reflux conditions (80–100°C) to drive the reaction to completion.[5]

  • Filtration: The resulting mixture is filtered to remove the precipitated calcium hydroxide and some sodium hydrogen sulfate.[6]

  • Purification: The product is then purified from the filtrate through crystallization and vacuum drying.[5]

Data Presentation: Properties and Characterization

Quantitative data for this compound is summarized in the tables below.

Table 1: Physical and Chemical Properties

Property Value Reference
Molecular Formula CHN₂Na [5]
Molecular Weight 64.02 g/mol [5]
Melting Point >360°C (decomposes) [5]
Appearance Colorless, hygroscopic solid [2]
Density 1.72 g/cm³ [5]
Solubility in Water ~120 g/100 mL at 25°C [5]

| pH (1% Solution) | 10.5–11.5 |[5] |

Table 2: Purity and Yield Data from Aqueous Synthesis

Parameter Value Conditions Reference
Purity (using air) 82% - 94% Spray drying of aqueous solution [4]
Purity (using N₂) 91.6% Spray drying with nitrogen gas [4]
Sodium Carbonate Impurity (using air) ~0.6% Wall deposit in drier [4]
Sodium Carbonate Impurity (using N₂) 0.4% Product from receiver [4]

| Residual Moisture | 1% - 3% | After initial spray drying |[4] |

Table 3: Crystallographic Data for Disodium (B8443419) Cyanamide (Na₂CN₂) Note: Data for NaHNCN is not readily available, but data for the related disodium salt provides insight into the cyanamide anion in a solid state.

Parameter Value Reference
Crystal System Monoclinic [1][7]
Space Group C2/m [1][7]
a (Å) 5.0456(3) [1][7]
b (Å) 5.0010(3) [1][7]
c (Å) 5.5359(3) [1][7]
β (°) 110.078(5) [7]

| C-N bond length (Å) | 1.236(1) |[7] |

Characterization Techniques

A combination of spectroscopic and analytical methods is employed for the comprehensive characterization of this compound.

FTIR is a primary tool for identifying the key functional groups. The most important diagnostic feature is the intense absorption band corresponding to the asymmetric stretching vibration of the nitrile (C≡N) bond within the N-C≡N framework.[1]

This technique is a principal method for the quantitative analysis of this compound in solution.[1]

Single-crystal or powder X-ray diffraction is used to determine the crystal structure, including lattice parameters and bond lengths, providing fundamental information about the solid-state arrangement of the ions.[1][7]

Titrimetric methods can be used to determine the purity of the final product and to quantify impurities. For instance, titration with silver nitrate (B79036) (AgNO₃) can be employed to determine the NaHNCN content.[2]

Chemical Reactivity and Signaling Pathways

The reactivity of this compound is dominated by the nucleophilic character of the cyanamide anion ([HNCN]⁻).

In aqueous solutions, this compound is susceptible to decomposition, particularly under non-neutral pH conditions.

  • Hydrolysis: The primary decomposition pathway is the hydrolysis of the cyanamide anion across the carbon-nitrogen triple bond to form urea. This reaction is catalyzed by acidic conditions.[1]

  • Dimerization: Under alkaline conditions, a competing polymerization pathway is favored, leading to the formation of dicyandiamide, the dimer of cyanamide.[1]

The anionic nature of the [HNCN]⁻ ion makes it a potent nucleophile and a versatile building block in organic chemistry.[1]

  • Reaction with Isothiocyanates: It undergoes nucleophilic addition to the electrophilic carbon of isothiocyanates, which is a key step in the synthesis of various substituted cyanamides.[1]

  • Reaction with Alcohols: In the presence of an acid or base catalyst, alcohols can add to the cyanamide group to form O-alkylisoureas.[1]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound.

G start Aqueous Cyanamide (H₂NCN) reactor Reaction Vessel (Stirring, Temp ≤ 25°C) start->reactor reagent Aqueous Sodium Hydroxide (NaOH) reagent->reactor product_sol Aqueous Solution of This compound reactor->product_sol Neutralization drying Spray Drying (Heated Gas, e.g., Air or N₂) product_sol->drying Isolation final_product Solid this compound (NaHNCN Powder) drying->final_product

Caption: Aqueous Synthesis Workflow for this compound.

G NaHNCN This compound (in aqueous solution) hydrolysis Urea NaHNCN->hydrolysis  Hydrolysis  (H₂O, acidic conditions) dimerization Dicyandiamide NaHNCN->dimerization  Dimerization  (alkaline conditions) other Ammonia, Sodium Carbonate NaHNCN->other  Other decomposition  products

Caption: Aqueous Decomposition Pathways of this compound.

G cyanamide_anion [HNCN]⁻ Cyanamide Anion (Nucleophile) electrophile { E⁺ | Electrophile} cyanamide_anion->electrophile Nucleophilic Attack product Nucleophilic Addition Product (e.g., Substituted Cyanamides) electrophile->product

Caption: Nucleophilic Reactivity of the Cyanamide Anion.

References

An In-depth Technical Guide to the Chemical Structure and Reactivity of Sodium Hydrogen Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen cyanamide (B42294) (NaHNCN), also known as monosodium cyanamide, is the sodium salt of the weak acid, hydrogen cyanamide (H₂NCN). It is a versatile and highly reactive reagent with significant applications in organic synthesis, agriculture, and the pharmaceutical industry. The unique electronic and structural features of the hydrogen cyanamide anion ([HNCN]⁻) impart a dual reactivity, allowing it to function as both a potent nucleophile and a precursor to electrophilic species. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and diverse reactivity, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

Sodium hydrogen cyanamide is an ionic compound composed of a sodium cation (Na⁺) and the hydrogen cyanamide anion ([HNCN]⁻). The anion is characterized by a nitrile group (-C≡N) attached to an amino group (-NH⁻), and its structure is best described as a resonance hybrid of several contributing forms. This delocalization of the negative charge across the N-C-N framework is crucial to its stability and reactivity.

The hydrogen cyanamide anion exhibits tautomerism, existing in equilibrium between the cyanamide form and the carbodiimide (B86325) form, with the cyanamide form being the predominant tautomer.

Physicochemical and Thermodynamic Data

A summary of the key physicochemical and thermodynamic properties of this compound and its parent acid are presented below.

PropertyValueReference(s)
Molecular Formula CHN₂Na[1][2]
Molecular Weight 64.02 g/mol [1][2]
Appearance White crystalline, hygroscopic solid[1]
Melting Point >360°C (decomposes)[1]
Solubility in Water ~120 g/100 mL at 25°C[1]
pH of 1% Aqueous Solution 10.5–11.5[1]
pKa of Hydrogen Cyanamide (H₂NCN) 10.3[3]
Enthalpy of Formation (H₂NCN, solid) +58.79 kJ/mol[4]
Enthalpy of Combustion (H₂NCN, solid) -738.14 kJ/mol[4]
Constant Pressure Heat Capacity (H₂NCN, solid) 78.2 J/(mol·K) at 300 K[4]
Structural Data
ParameterValue
C≡N Bond Length 1.159 Å
C-N Bond Length 1.347 Å
N-H Bond Length 1.006 Å
N-C-N Bond Angle 178.2°
H-N-C Bond Angle 114.0°
H-N-H Bond Angle 112.7°

Data for hydrogen cyanamide (H₂NCN).

Tautomerism and Resonance Structures of the Hydrogen Cyanamide Anion cluster_tautomerism Tautomerism cluster_resonance Resonance Structures of the Cyanamide Anion HN=C=N⁻ Carbodiimide Anion (Minor Tautomer) H₂N-C≡N Hydrogen Cyanamide HN=C=NH Carbodiimide H₂N-C≡N->HN=C=NH tautomerization struc1 ⁻N-C≡N | H struc2 N=C=N⁻ | H struc1->struc2 resonance

Tautomerism and Resonance of Hydrogen Cyanamide.

Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the [HNCN]⁻ anion. However, the nitrile group also allows for electrophilic behavior, making it a versatile synthetic intermediate.

Nucleophilic Reactivity

The hydrogen cyanamide anion is a potent nucleophile. Its high reactivity has been quantified using Mayr's Nucleophilicity Scale.

NucleophileNsNSolvent
Cyanamide Anion 20.33 0.64 DMSO
Iodide10.720.59DMSO
Azide15.630.70DMSO
Aniline11.830.90DMSO

Data from Mayr's Nucleophilicity Scale. A higher N value indicates greater nucleophilic reactivity.[5]

This compound reacts with primary and secondary alkyl halides via an Sₙ2 mechanism to yield substituted cyanamides. This reaction is a fundamental method for introducing a cyanamide moiety and extending carbon chains.[6]

SN2 Reaction with an Alkyl Halide cluster_mech Mechanism reagents {Na⁺[HNCN]⁻ |+ R-X} -> {[Transition State]‡} -> {R-NHCN |+ NaX} Nu [HNCN]⁻ TS [HNCN---R---X]⁻ Nu->TS attack E R-X E->TS P R-NHCN TS->P LG X⁻ TS->LG leaving group departs

SN2 reaction of the cyanamide anion with an alkyl halide.

The cyanamide anion readily attacks the less sterically hindered carbon of an epoxide ring, leading to the formation of β-hydroxy nitriles. This reaction proceeds via an Sₙ2-like mechanism with inversion of stereochemistry at the site of attack.[7][8][9]

Ring-Opening of an Epoxide start Epoxide + Na⁺[HNCN]⁻ intermediate Alkoxide Intermediate start->intermediate 1. Nucleophilic Attack product β-Hydroxy Nitrile intermediate->product 2. Protonation (Workup)

Nucleophilic ring-opening of an epoxide by the cyanamide anion.

This compound is a key reagent in the synthesis of guanidines. In the presence of an amine, the cyanamide anion acts as a synthon for the guanyl group. The reaction can be catalyzed by Lewis acids such as scandium(III) triflate.[10][11][12]

Guanylation of an Amine reactants R-NH₂ + H₂NCN intermediate Protonated Carbodiimide Intermediate reactants->intermediate Lewis Acid Catalyst (e.g., Sc(OTf)₃) product Guanidine intermediate->product Nucleophilic Attack by Amine

Mechanism of amine guanylation using cyanamide.
Electrophilic Reactivity

While best known for its nucleophilicity, the cyanamide functional group can also exhibit electrophilic character at the nitrile carbon. This is particularly true for N-substituted cyanamides and is exploited in cycloaddition reactions for the synthesis of heterocycles.[13][14][15]

The C≡N triple bond of cyanamides can participate as a dipolarophile in [3+2] cycloadditions and as a dienophile in [4+2] cycloadditions, leading to the formation of various five- and six-membered heterocyclic rings, such as tetrazoles and pyridines.[13]

Under acidic conditions, the nitrile nitrogen can be protonated, which activates the nitrile carbon towards attack by weak nucleophiles such as water, alcohols, and thiols. The reaction with water leads to the formation of urea (B33335), while alcohols and thiols yield O-alkylisoureas and isothioureas, respectively.[6]

Decomposition and Polymerization

Aqueous solutions of this compound have limited stability. In neutral or near-neutral conditions, it slowly hydrolyzes to urea and can also form ammonia (B1221849) and sodium carbonate. Under alkaline conditions, the dominant decomposition pathway is dimerization to 2-cyanoguanidine (dicyandiamide). This polymerization is hindered by acidic conditions.[6]

Biological Activity and Applications in Agriculture

Hydrogen cyanamide is used commercially as a plant growth regulator to break bud dormancy in various fruit crops. Its mechanism of action is believed to involve the induction of transient oxidative stress.

Proposed Signaling Pathway for Hydrogen Cyanamide-Induced Bud Dormancy Break HC Hydrogen Cyanamide (HC) ROS Reactive Oxygen Species (ROS) Generation HC->ROS Redox Alteration of Cellular Redox State ROS->Redox Hormone Phytohormone Modulation (↓ABA, ↑Cytokinins) Redox->Hormone CellCycle G2/M Phase Arrest Followed by Synchronized Cell Division Redox->CellCycle BudBreak Bud Break Hormone->BudBreak CellCycle->BudBreak

Proposed signaling pathway for HC-induced bud break.

Experimental Protocols

Synthesis of Solid this compound

This protocol is adapted from an industrial-scale process and can be scaled down for laboratory use.

  • Objective: To prepare solid this compound from aqueous solutions of cyanamide and sodium hydroxide (B78521).

  • Materials:

    • 48.5% (w/w) aqueous sodium hydroxide solution

    • 50% (w/w) aqueous hydrogen cyanamide solution

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a cooling bath, place a stoichiometric amount of the 48.5% sodium hydroxide solution.

    • With vigorous stirring and external cooling to maintain the internal temperature below 25°C, slowly add an equimolar amount of the 50% aqueous cyanamide solution over several hours.

    • The resulting aqueous solution of this compound is then concentrated to dryness. For laboratory scale, this can be achieved by rotary evaporation under reduced pressure, followed by drying in a vacuum oven. On an industrial scale, spray drying is employed.

  • Safety: Hydrogen cyanamide is toxic and corrosive. Sodium hydroxide is highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Kinetic Analysis of Nucleophilic Reactivity by Stopped-Flow Spectrophotometry

This protocol provides a general workflow for determining the second-order rate constants of the reaction between the cyanamide anion and an electrophile.

  • Objective: To measure the rate of reaction between this compound and a suitable electrophile (e.g., a chromophoric alkyl halide or a Michael acceptor) under pseudo-first-order conditions.

  • Instrumentation: Stopped-flow spectrophotometer.

  • Procedure:

    • Solution Preparation:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

      • Prepare a series of solutions of the electrophile in the same solvent, with concentrations at least 10-fold higher than the final concentration of this compound.

    • Kinetic Measurement:

      • The two reactant solutions are rapidly mixed in the stopped-flow apparatus.

      • The change in absorbance or fluorescence of the reaction mixture is monitored over time at a wavelength where either a reactant is consumed or a product is formed.

    • Data Analysis:

      • The observed rate constant (k_obs) is determined by fitting the kinetic trace to a single-exponential decay or rise function.

      • The second-order rate constant (k₂) is obtained by plotting k_obs versus the concentration of the electrophile. The slope of the resulting linear plot corresponds to k₂.

Experimental Workflow for Stopped-Flow Kinetic Analysis Prep Prepare Reactant Solutions (NaHNCN and Electrophile) Mix Rapid Mixing in Stopped-Flow Apparatus Prep->Mix Monitor Monitor Spectroscopic Change (Absorbance or Fluorescence) vs. Time Mix->Monitor Fit Fit Kinetic Trace to Exponential Function to get k_obs Monitor->Fit Plot Plot k_obs vs. [Electrophile] Fit->Plot k2 Determine Second-Order Rate Constant (k₂) from Slope Plot->k2

Workflow for kinetic analysis using a stopped-flow apparatus.

Conclusion

This compound is a fundamentally important reagent whose reactivity is central to a wide range of chemical transformations. Its high nucleophilicity makes it an excellent choice for the synthesis of substituted cyanamides, guanidines, and for the ring-opening of epoxides. Furthermore, the electrophilic nature of the nitrile group opens avenues for the construction of diverse heterocyclic systems. A thorough understanding of its structural properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

Early synthesis methods for sodium hydrogen cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Early Synthesis Methods for Sodium Hydrogen Cyanamide (B42294)

Introduction

Sodium hydrogen cyanamide (NaHCN₂), also referred to as monosodium cyanamide, is an important intermediate in the chemical industry, utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis is intrinsically linked to the fixation of atmospheric nitrogen, a cornerstone of modern industrial chemistry. The earliest large-scale methods for producing cyanamide derivatives originated from the Frank-Caro process, which first made atmospheric nitrogen available for chemical synthesis before the advent of the Haber-Bosch process.[1][2][3] This guide provides a detailed overview of the historical methods for the synthesis of this compound, focusing on the core chemical processes, experimental protocols, and quantitative data from early industrial and laboratory-scale preparations.

The Frank-Caro Process: Foundation of Cyanamide Chemistry

The first commercially viable method for nitrogen fixation was the Frank-Caro process, developed in the late 19th century by Adolph Frank and Nikodem Caro.[2][4] Initially aimed at producing cyanides for gold extraction, the process was found to yield calcium cyanamide (CaCN₂), which became a crucial nitrogen-based fertilizer.[4][5][6] This process served as the primary source for all cyanamide-based compounds for decades.[3]

The core reaction involves heating calcium carbide (CaC₂) with atmospheric nitrogen at high temperatures.[1][7]

Reaction: CaC₂ + N₂ → CaCN₂ + C

This reaction is highly exothermic and self-sustaining once initiated.[1] Early production facilities used large steel cylinders, while modern adaptations employ rotating ovens.[1] The product, a solid mixture known as nitrolime, contains calcium cyanamide and carbon, giving it a characteristic black color.[1][8]

Process Parameters and Yield

The Frank-Caro process required significant energy input and precise temperature control. The purity of the resulting calcium cyanamide was often low, containing impurities like calcium oxide and unreacted calcium carbide.[3]

ParameterValueReference
Reaction Temperature~1,000 - 1,100 °C[1][2][5]
Catalyst (optional)Calcium Fluoride, Calcium Chloride[2][5]
Product Purity (Technical Grade)~58.3% CaCN₂[3]
Peak Production (1945)~1.5 million tons/year[1][5]

A variation patented by Ferdinand Eduard Polzeniusz in 1901 allowed for a lower reaction temperature of 700 °C by using 10% calcium chloride as a catalyst.[5]

G Frank-Caro Process for Calcium Cyanamide Synthesis cluster_reactants Raw Materials cluster_process Process cluster_products Products CaC2 Calcium Carbide (CaC₂) Reactor High-Temperature Reactor (~1000°C) CaC2->Reactor N2 Nitrogen Gas (N₂) N2->Reactor CaCN2 Calcium Cyanamide (CaCN₂) Reactor->CaCN2 Carbon Carbon (C) Reactor->Carbon G Synthesis of NaHCN₂ from Calcium Cyanamide CaCN2 Calcium Cyanamide (CaCN₂) Reaction Aqueous Reaction CaCN2->Reaction Na2SO4 Sodium Sulfate (Na₂SO₄ + H₂O) Na2SO4->Reaction NaHCN2_sol NaHCN₂ Solution (with byproducts) Reaction->NaHCN2_sol Byproducts Ca(OH)₂ + NaHSO₄ (Precipitate) Reaction->Byproducts Filtration Filtration NaHCN2_sol->Filtration FinalProduct This compound (NaHCN₂) Filtration->FinalProduct G Relationship of Cyanamide Compounds CaCN2 Calcium Cyanamide (CaCN₂) H2NCN Cyanamide (H₂NCN) CaCN2->H2NCN + H₂O, CO₂ NaHCN2 This compound (NaHCN₂) H2NCN->NaHCN2 + NaOH (1 eq.) Dicyandiamide Dicyandiamide ((H₂NCN)₂) H2NCN->Dicyandiamide Dimerization (alkaline) NaDCA Sodium Dicyanamide (Na[N(CN)₂]) H2NCN->NaDCA + NaOH, ClCN Na2CN2 Disodium Cyanamide (Na₂CN₂) NaHCN2->Na2CN2 + NaNH₂

References

Sodium hydrogen cyanamide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of sodium hydrogen cyanamide (B42294), a versatile chemical compound with significant applications in both agricultural and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications, with a focus on its role as a synthetic precursor and a tool in biological studies.

Chemical Identity and Properties

Sodium hydrogen cyanamide is the monosodium salt of cyanamide. It is a highly reactive compound due to the presence of the cyanamide anion.

CAS Numbers and Molecular Formula

There are two CAS numbers frequently associated with this compound: 17292-62-5 and 19981-17-0.[1][2][3] The existence of multiple CAS numbers for a single chemical entity can occur for various reasons, including the registration of different forms or grades of the substance, or historical assignments that have since been consolidated.[4] Both numbers are currently referenced in chemical databases for this compound.

The molecular formula is commonly represented as CHN₂Na or NCNHNa, which accurately reflects its ionic nature as a sodium salt.[5]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC NameSodium cyanoazanide[1]
SynonymsMonosodium cyanamide, Sodium acid cyanamide, Cyanamide monosodium salt
CAS Number 17292-62-5 and 19981-17-0 [6]
Molecular Formula CHN₂Na
Molecular Weight64.02 g/mol [5]
InChI KeyMBEGFNBBAVRKLK-UHFFFAOYSA-N
Physicochemical Properties

This compound is a white, hygroscopic powder with high solubility in water, forming alkaline solutions. It is thermally stable at high temperatures but decomposes before melting.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical StatePowder
Melting Point>360 °C (decomposes)
Solubility in WaterHighly soluble[7]
StabilityDecomposes in the presence of moisture or acids[7]
Storage Temperature2-8°C

Experimental Protocols: Synthesis of this compound

Several methods have been developed for the synthesis of this compound, ranging from laboratory-scale preparations to industrial manufacturing processes.

Laboratory-Scale Aqueous Synthesis

This protocol describes the preparation of an aqueous solution of this compound.

Objective: To synthesize this compound from aqueous solutions of cyanamide and sodium hydroxide (B78521).

Materials:

  • 50% (w/w) aqueous solution of cyanamide

  • 50% (w/w) aqueous solution of sodium hydroxide

  • Three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Ice bath

Procedure:

  • Place a calculated amount of the 50% sodium hydroxide solution into the three-necked flask and cool the flask in an ice bath.

  • Slowly add the 50% cyanamide solution to the stirred sodium hydroxide solution using the addition funnel over a period of 2 to 4 hours.

  • Throughout the addition, carefully monitor the reaction and maintain the internal temperature below 25°C by adjusting the addition rate and ensuring efficient cooling with the ice bath.[8]

  • After the complete addition of the cyanamide solution, continue to stir the mixture for an additional 1 to 2 hours at the same temperature to ensure the reaction goes to completion.[9]

  • The resulting aqueous solution of this compound can be used directly for subsequent reactions or for the preparation of the solid product.

Industrial-Scale Synthesis via Spray Drying

For the production of a stable, solid form of this compound, an industrial process involving spray drying is employed.

Objective: To prepare solid, free-flowing this compound.

Procedure:

  • An aqueous solution of this compound is prepared as described in the laboratory-scale synthesis.

  • Immediately following its preparation, the aqueous solution is fed into a spray dryer.[8]

  • The solution is atomized into fine droplets inside the drying chamber, where it comes into contact with a hot gas (typically air or nitrogen), causing rapid evaporation of the water.

  • The solid, powdered this compound is then collected from the dryer. This process yields a product with high purity and improved storage stability.[8]

Applications in Synthetic Chemistry and Drug Development

This compound is a valuable reagent in organic synthesis, particularly for the construction of nitrogen-containing functional groups and heterocycles that are prevalent in many pharmaceutical compounds.

Synthesis of Guanidine (B92328) Derivatives

The guanidinium (B1211019) group is a key pharmacophore in numerous drugs due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets. This compound serves as a precursor for the synthesis of substituted guanidines.

Experimental Protocol: Synthesis of an N,N'-disubstituted Guanidine

Objective: To synthesize an N,N'-disubstituted guanidine from an amine and this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • An appropriate acid (e.g., hydrochloric acid) for salt formation

  • Solvent (e.g., water or an alcohol)

Procedure:

  • Dissolve the amine in the chosen solvent in a reaction flask.

  • Add an equimolar amount of this compound to the solution.

  • The reaction mixture is then heated to facilitate the addition of the amine to the cyanamide.

  • Upon completion of the reaction, the solution is neutralized with an acid to form the corresponding guanidinium salt.[10]

  • The product can then be isolated through crystallization or other purification techniques.

G cluster_start Starting Materials This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Vessel Protonation Protonation of Cyanamide Reaction Vessel->Protonation Step 1 Nucleophilic Attack Nucleophilic Attack by Amine Protonation->Nucleophilic Attack Step 2 Intermediate Guanidine Intermediate Nucleophilic Attack->Intermediate Step 3 Acid Neutralization Acid Neutralization (e.g., + HCl) Intermediate->Acid Neutralization Step 4 Final Product Substituted Guanidinium Salt Acid Neutralization->Final Product Step 5

Synthetic workflow for guanidine derivatives.
Precursor for Heterocyclic Pharmaceuticals

The reactivity of the cyanamide group makes it a versatile building block for the synthesis of various heterocyclic compounds. Many of these heterocycles form the core structures of important drugs, including the anti-ulcer medication cimetidine (B194882) and the anticancer drug imatinib.[11]

Biological Activity and Signaling Pathways

In addition to its role in chemical synthesis, this compound, through its active form hydrogen cyanamide, is used in agriculture to study and manipulate plant physiology.

Mechanism of Action in Breaking Bud Dormancy

Hydrogen cyanamide is widely used to break bud dormancy in various fruit crops, ensuring uniform flowering and fruit development. Its mechanism of action involves the induction of transient oxidative stress in the plant buds.[12][13]

This process is initiated by the inhibition of the enzyme catalase, which leads to an accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and reactive nitrogen species (RNS).[12][14] This surge in ROS and RNS acts as a signaling cascade that triggers a series of downstream events, including changes in gene expression and hormonal balance, ultimately leading to the resumption of bud growth.[12][15] Specifically, there is often a decrease in the dormancy-promoting hormone abscisic acid (ABA) and an increase in growth-promoting hormones like cytokinins.[14]

G HC Hydrogen Cyanamide (from this compound) Catalase Catalase Inhibition HC->Catalase ROS_RNS ↑ Reactive Oxygen Species (ROS) ↑ Reactive Nitrogen Species (RNS) Catalase->ROS_RNS leads to Oxidative_Stress Transient Oxidative Stress ROS_RNS->Oxidative_Stress Signaling_Cascade Signaling Cascade Oxidative_Stress->Signaling_Cascade Gene_Expression Changes in Gene Expression Signaling_Cascade->Gene_Expression Hormonal_Balance Hormonal Balance Shift (↓ ABA, ↑ Cytokinins) Signaling_Cascade->Hormonal_Balance Bud_Break Dormancy Break and Bud Growth Gene_Expression->Bud_Break Hormonal_Balance->Bud_Break

Signaling pathway for breaking bud dormancy.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause an allergic skin reaction.[1][5] Personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling the solid material. It is incompatible with acids, as it can release toxic hydrogen cyanide gas.[16]

Conclusion

This compound is a chemical of significant interest to researchers in both chemistry and biology. Its utility as a precursor for the synthesis of guanidines and other heterocyclic systems makes it a valuable tool in drug discovery and development. Furthermore, its application in agriculture as a dormancy-breaking agent provides a model for studying fundamental plant signaling pathways. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective use in a research setting.

References

Physical and chemical properties of monosodium cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

Monosodium Cyanamide (B42294): A Comprehensive Technical Guide

Introduction

Monosodium cyanamide, also known as sodium hydrogencyanamide, is an inorganic compound with the chemical formula CHN₂Na.[1][2][3] It is the monosodium salt of cyanamide. This white to tan crystalline powder serves as a crucial intermediate and building block in a wide array of synthetic processes, particularly in the pharmaceutical and agrochemical industries.[1][2][4] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for diverse reactivity, making it a versatile reagent in organic synthesis.[5][6] This technical guide provides an in-depth overview of the physical and chemical properties of monosodium cyanamide, detailed experimental protocols, and its applications, with a focus on its relevance to researchers and professionals in drug development.

Physical and Chemical Properties

Monosodium cyanamide is a stable, crystalline solid under standard conditions. Its fundamental properties are summarized in the table below, providing a clear reference for laboratory and industrial applications.

Core Identifiers and Properties
PropertyValueReference
IUPAC Name sodium cyanoazanide[3][7]
CAS Number 17292-62-5[1][2][4]
Molecular Formula CHN₂Na[1][2][3]
Molecular Weight 64.02 g/mol [8][9]
Appearance White to tan crystalline powder[4]
Melting Point >360 °C[4]
Storage Temperature 2-8°C[4]
Computed and Spectroscopic Properties
PropertyValueReference
Exact Mass 64.00374232 Da[3]
Topological Polar Surface Area 24.8 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Beilstein/REAXYS Number 3624175[9]

Experimental Protocols

Detailed methodologies are critical for the successful application and study of monosodium cyanamide. This section outlines key experimental procedures.

Synthesis of Monosodium Cyanamide

While monosodium cyanamide is commercially available, specific laboratory preparations may be required. The parent compound, cyanamide, is typically produced industrially via the hydrolysis of calcium cyanamide.[5][10]

Protocol: Synthesis from Cyanamide

A common laboratory-scale synthesis involves the direct reaction of cyanamide with a sodium base.

  • Preparation of Cyanamide Solution: A solution of cyanamide (H₂NCN) is prepared in an appropriate solvent, such as an ether (e.g., methyl tert-butyl ether) or alcohol, under anhydrous conditions to prevent hydrolysis to urea.[10][11]

  • Reaction with Sodium Base: A stoichiometric equivalent of a strong sodium base, such as sodium methoxide (B1231860) (NaOMe) or sodium amide (NaNH₂), is slowly added to the cyanamide solution at a controlled temperature (typically 0-10°C) with constant stirring.

  • Precipitation and Isolation: Monosodium cyanamide, being less soluble in many organic solvents than its parent compound, will precipitate out of the solution.

  • Purification: The resulting solid is collected by filtration, washed with a cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting materials or byproducts, and dried under vacuum to yield the final product.

The workflow for a typical synthesis is illustrated below.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product Cyanamide Cyanamide (H₂NCN) in Anhydrous Solvent Reaction Controlled Reaction (0-10°C, Stirring) Cyanamide->Reaction SodiumBase Sodium Base (e.g., NaOMe) SodiumBase->Reaction Precipitation Precipitation of Product Reaction->Precipitation Isolation Filtration & Washing Precipitation->Isolation Drying Vacuum Drying Isolation->Drying Product Monosodium Cyanamide (CHN₂Na) Drying->Product

Diagram 1: General synthesis workflow for monosodium cyanamide.
Analytical Characterization

The identity and purity of synthesized monosodium cyanamide must be confirmed through analytical methods.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups. The strong nitrile (C≡N) stretch is a key diagnostic peak, typically appearing in the region of 2100-2200 cm⁻¹. The N-H stretching vibrations will also be present.

  • Single-Crystal X-ray Diffraction: This technique provides definitive structural information, confirming bond lengths and angles, as well as the crystalline arrangement.[12] For disodium (B8443419) cyanamide (Na₂CN₂), a related compound, the C-N bond length was determined to be 1.236(1) Å.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product and related compounds in reaction mixtures.[11]

Chemical Reactivity and Transformations

The reactivity of monosodium cyanamide is largely dictated by the cyanamide anion. It can act as a nucleophile in various organic reactions, making it a valuable synthon.

  • Alkylation and Arylation: The cyanamide anion readily undergoes N-alkylation with alkyl halides or similar electrophiles to produce monosubstituted and disubstituted cyanamides.[6][13] These derivatives are precursors to a wide range of nitrogen-containing heterocycles and other complex molecules.[10][13]

  • Cycloaddition Reactions: The nitrile group in cyanamide derivatives can participate in cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, to form five- and six-membered heterocyclic rings.[13][14] This is a key strategy in the synthesis of pharmaceuticals.

  • Hydrolysis: In aqueous solutions, particularly under acidic or basic conditions, the parent compound cyanamide hydrolyzes to form urea.[15][16] Solutions of cyanamide are often stabilized with a buffer like monosodium phosphate (B84403) to prevent this decomposition and self-condensation.[10]

  • Dimerization: Under alkaline conditions or at elevated temperatures, cyanamide can dimerize to form 2-cyanoguanidine (dicyandiamide).[10][16]

Applications in Research and Drug Development

Monosodium cyanamide and its parent compound are pivotal in both biological research and the synthesis of therapeutic agents.

Enzyme Inhibition

Cyanamide is a well-documented inhibitor of several enzymes, a property that is exploited in therapeutic contexts.

  • Aldehyde Dehydrogenase (ALDH) Inhibition: Cyanamide is a potent and irreversible inhibitor of ALDH, the enzyme responsible for metabolizing acetaldehyde (B116499), a toxic byproduct of alcohol metabolism.[15][17] This inhibitory action leads to an accumulation of acetaldehyde after alcohol consumption, causing unpleasant effects (flushing, nausea), and is the basis for its use as an alcohol-deterrent drug.[15]

G Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Metabolism Acetaldehyde Acetaldehyde (Toxic) ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Metabolism Acetate Acetate (Non-toxic) ADH->Acetaldehyde ALDH->Acetate Cyanamide Cyanamide Cyanamide->ALDH Inhibits

Diagram 2: Inhibition of acetaldehyde metabolism by cyanamide.
  • N-acylethanolamine Acid Amidase (NAAA) Inhibition: More recently, cyanamide-based structures have been identified as potent inhibitors of NAAA.[18] NAAA is a cysteine amidase that hydrolyzes bioactive lipids like palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, these compounds increase endogenous PEA levels, which in turn activates the PPAR-α receptor, a key regulator of inflammation and pain.[18] This makes NAAA inhibitors containing the cyanamide pharmacophore promising candidates for novel anti-inflammatory and analgesic drugs.[18]

G cluster_pathway Endogenous Signaling Pathway cluster_drug Pharmacological Intervention PEA PEA (Palmitoylethanolamide) NAAA NAAA Enzyme PEA->NAAA Degradation PPARa PPAR-α Receptor PEA->PPARa Activates Inactive Inactive Metabolites NAAA->Inactive Response Anti-inflammatory & Analgesic Effects PPARa->Response CyanamideInhibitor Cyanamide-based NAAA Inhibitor CyanamideInhibitor->NAAA Inhibits

Diagram 3: Mechanism of cyanamide-based NAAA inhibitors.
Role in Pharmaceutical Synthesis

Monosodium cyanamide is an intermediate for a multitude of active pharmaceutical ingredients (APIs).[1][10] The cyanamide moiety is incorporated into the final structure of several drugs.

  • Guanidine Formation: It serves as a key reagent for introducing the guanidino group in the industrial synthesis of creatine.[10]

  • Heterocycle Synthesis: Its reactivity is fundamental to building the core heterocyclic structures of drugs such as the anti-ulcer medication cimetidine, the hair-loss treatment minoxidil, and the anticancer drug imatinib.[10]

Safety and Handling

Monosodium cyanamide and its parent compound require careful handling due to their reactivity and toxicity.

  • Hazards: Monosodium cyanamide is harmful if swallowed and may cause an allergic skin reaction.[3] The parent compound, cyanamide, is toxic and can be absorbed through the skin.[16][19]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses or face shield, and protective clothing, should be worn at all times.[4]

  • Storage: Store in a cool (2-8°C), dry, and well-ventilated area, separated from incompatible materials such as strong acids and oxidizing agents.[4][16]

Conclusion

Monosodium cyanamide is a compound of significant industrial and academic interest. Its well-defined physical properties and versatile chemical reactivity make it an indispensable tool for synthetic chemists. For researchers and professionals in drug development, an understanding of its role as an enzyme inhibitor and as a foundational building block for complex pharmaceuticals is essential for leveraging its full potential in the discovery of novel therapeutics. The protocols and data presented in this guide serve as a comprehensive resource for the safe and effective use of this important chemical.

References

Tautomerism in the Hydrogencyanamide Anion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrogencyanamide anion ([H₂NCN]⁻), a species of fundamental chemical interest, exhibits fascinating tautomerism, existing in multiple isomeric forms with distinct electronic and structural properties. Understanding the delicate balance and interconversion between these tautomers is crucial for fields ranging from interstellar chemistry to rational drug design, where the anion's charge distribution and hydrogen-bonding capabilities can significantly influence molecular interactions. This technical guide provides a comprehensive overview of the tautomerism of the hydrogencyanamide anion, focusing on the two primary forms: the cyanamide (B42294) anion ([HNCN]⁻) and the carbodiimide (B86325) anion ([NCNH]⁻). It consolidates quantitative data from spectroscopic and computational studies, details the experimental protocols for their characterization, and visualizes the key relationships and processes involved.

Introduction

Tautomerism, the phenomenon of compounds existing as a mixture of readily interconvertible isomers, plays a pivotal role in the reactivity and function of many chemical species.[1] The hydrogencyanamide anion, formed by the deprotonation of cyanamide (H₂NCN), is a prime example of a system where the position of a proton dictates the electronic structure and, consequently, the chemical behavior of the molecule. The two principal tautomers are the cyanamide anion ([HNCN]⁻), where the proton resides on one of the nitrogen atoms, and the less stable carbodiimide anion ([NCNH]⁻), where the proton is attached to the other nitrogen, forming a carbodiimide-like structure.

The relative stability and spectroscopic signatures of these tautomers have been the subject of both experimental and theoretical investigations. This guide aims to provide researchers with a detailed understanding of this tautomeric system, presenting the available quantitative data in a structured format, outlining the sophisticated experimental techniques used for its study, and offering clear visualizations of the underlying chemical principles.

Tautomeric Forms and Their Properties

The tautomeric equilibrium of the hydrogencyanamide anion is dominated by the [HNCN]⁻ form, which is computationally predicted to be more stable than the [NCNH]⁻ isomer. High-level quantum chemical calculations are essential for determining the geometric and energetic properties of these transient species.

Quantitative Data Summary

The following tables summarize the key computational data for the two primary tautomers of the hydrogencyanamide anion, primarily derived from Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(2df,p) level of theory.

Table 1: Calculated Molecular Properties of Hydrogencyanamide Anion Tautomers

Property[HNCN]⁻ (Cyanamide Anion)[NCNH]⁻ (Carbodiimide Anion)
Relative Energy (kcal/mol) 0.00(Predicted to be higher)
Point Group CₛCₛ
Bond Lengths (Å)
    N-H1.022(Not available)
    C-N (protonated)1.270(Not available)
    C-N (unprotonated)1.188(Not available)
Bond Angle (°)
    ∠HNC113.6(Not available)
    ∠NCN174.4(Not available)

Note: Data for the [NCNH]⁻ tautomer is scarce in the literature due to its predicted lower stability. The values for [HNCN]⁻ are from computational studies.

Table 2: Calculated Harmonic Vibrational Frequencies of the [HNCN]⁻ Tautomer

ModeVibrational MotionFrequency (cm⁻¹)
ω₁N-H Stretch3300
ω₂Asymmetric NCN Stretch2100
ω₃HNC Bend1500
ω₄Symmetric NCN Stretch1202
ω₅NCN Bend (in-plane)650
ω₆NCN Bend (out-of-plane)474

Note: These are unscaled harmonic frequencies from B3LYP/6-311++G(2df,p) calculations.

Experimental Characterization

The generation and characterization of the hydrogencyanamide anion and its tautomers require specialized experimental techniques capable of handling transient, gas-phase species. The primary methods employed are mass spectrometry coupled with photoelectron spectroscopy and matrix isolation infrared spectroscopy.

Generation of the Hydrogencyanamide Anion

The [HNCN]⁻ anion is typically generated in the gas phase through the deprotonation of its neutral precursor, cyanamide (H₂NCN). One common method is dissociative electron attachment , where low-energy electrons collide with cyanamide molecules, leading to the formation of the anion and a hydrogen radical. Another approach involves the use of a strong base in the gas phase to induce proton abstraction.

In a typical experimental setup, a dilute mixture of cyanamide in a carrier gas (e.g., N₂) is introduced into a vacuum chamber through a pulsed valve. Anions are then generated by crossing the gas jet with a beam of electrons from a hot cathode source.

Mass Selection and Analysis

Following their generation, the anions are extracted and guided into a mass spectrometer, most commonly a time-of-flight (TOF) mass spectrometer . This allows for the separation of the target anion ([H₂NCN]⁻) from other species present in the source based on their mass-to-charge ratio. A Wien velocity filter can be employed for precise mass selection before the anions are directed to the spectroscopy interaction region.

Photoelectron Spectroscopy

Anion photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of anions.[2] In this method, a mass-selected beam of anions is intersected by a fixed-frequency laser beam. The laser photodetaches an electron from the anion, and the kinetic energy of the ejected electron is measured. The electron binding energy (eBE) is then determined by the equation:

eBE = hν - eKE

where hν is the photon energy and eKE is the measured electron kinetic energy.

The resulting photoelectron spectrum provides information about the electron affinity of the corresponding neutral radical and the vibrational frequencies of the neutral species.

Experimental Protocol: Gas-Phase Anion Photoelectron Spectroscopy

  • Ion Generation: A gaseous mixture of cyanamide (H₂NCN) seeded in a carrier gas (e.g., Ar or N₂) is expanded through a pulsed nozzle into a vacuum chamber. Anions are generated by intersecting the molecular beam with a beam of low-energy electrons from a filament or electron gun.

  • Ion Extraction and Acceleration: The generated anions are extracted from the source region by a pulsed electric field and accelerated to a specific kinetic energy (typically 1-2 keV).

  • Mass Selection: The ion beam is passed through a time-of-flight mass spectrometer to separate the hydrogencyanamide anion (m/z = 41) from other ions. A mass gate can be used to selectively transmit only the ion of interest.

  • Photodetachment: The mass-selected anion packet is intersected by a high-intensity, fixed-wavelength laser beam (e.g., the 351.1 nm line from an Ar⁺ laser).

  • Electron Energy Analysis: The kinetic energies of the photodetached electrons are analyzed using a magnetic bottle time-of-flight electron spectrometer, which offers high collection efficiency.

  • Data Acquisition: The arrival times of the electrons at the detector are recorded and converted to an electron kinetic energy spectrum, which is then transformed into an electron binding energy spectrum.

Matrix Isolation Infrared Spectroscopy

Matrix isolation infrared (IR) spectroscopy is another valuable technique for studying unstable species like the hydrogencyanamide anion.[3] In this method, the species of interest is co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic substrate (typically cooled to ~10 K). The inert matrix traps the individual anions, preventing them from reacting and allowing for their spectroscopic characterization.

By measuring the absorption of infrared radiation, the vibrational frequencies of the trapped anion can be determined. This provides direct structural information and allows for comparison with theoretical calculations.

Experimental Protocol: Matrix Isolation Infrared Spectroscopy

  • Sample Preparation: A gaseous mixture of the precursor (cyanamide) and the matrix gas (e.g., Ar in a 1:1000 ratio) is prepared in a mixing chamber.

  • Anion Generation: Anions can be generated prior to deposition using a discharge source or in situ by co-depositing the precursor with a source of electrons (e.g., from a heated filament) or by photo-induced reactions.

  • Deposition: The gas mixture is slowly deposited onto a cold window (e.g., CsI or KBr) maintained at cryogenic temperatures (4-20 K) inside a high-vacuum chamber.

  • Spectroscopic Measurement: An infrared spectrometer is used to record the absorption spectrum of the matrix-isolated species.

  • Data Analysis: The resulting IR spectrum is analyzed to identify the vibrational bands corresponding to the hydrogencyanamide anion tautomers by comparing with theoretical predictions and by performing isotopic substitution experiments.

Visualizing Tautomerism and Experimental Workflows

Graphviz diagrams are used to illustrate the key concepts and processes described in this guide.

Tautomerism Tautomeric Equilibrium of the Hydrogencyanamide Anion cluster_tautomers Tautomers T1 [HNCN]⁻ (Cyanamide Anion) More Stable T2 [NCNH]⁻ (Carbodiimide Anion) Less Stable T1->T2 Proton Transfer

Caption: Tautomeric equilibrium between the cyanamide and carbodiimide anions.

PES_Workflow Workflow for Anion Photoelectron Spectroscopy cluster_source Ion Source cluster_ms Mass Spectrometry cluster_interaction Interaction Region cluster_analysis Analysis IonGen 1. Ion Generation (e.g., Electron Attachment) MassSelect 2. Mass Selection (Time-of-Flight) IonGen->MassSelect Photodetach 3. Photodetachment (Laser Pulse) MassSelect->Photodetach EnergyAnalysis 4. Electron Energy Analysis Photodetach->EnergyAnalysis Spectrum 5. Photoelectron Spectrum EnergyAnalysis->Spectrum

Caption: Experimental workflow for anion photoelectron spectroscopy.

Matrix_Isolation_Workflow Workflow for Matrix Isolation IR Spectroscopy cluster_prep Preparation cluster_depo Deposition cluster_spec Spectroscopy cluster_anal Analysis Mixing 1. Gas Mixture (Precursor + Matrix) Deposition 2. Co-deposition onto Cryogenic Surface Mixing->Deposition IRSpec 3. IR Absorption Measurement Deposition->IRSpec Spectrum 4. Vibrational Spectrum IRSpec->Spectrum

Caption: Experimental workflow for matrix isolation IR spectroscopy.

Signaling Pathways and Relevance

While the direct biological signaling pathways of the hydrogencyanamide anion are not well-established, understanding its fundamental properties is crucial for several reasons. Cyanamide and its derivatives are used in pharmaceuticals and agrichemicals. The anionic form's reactivity, governed by its tautomeric state, can influence its interactions with biological targets. For instance, the charge distribution and hydrogen bonding potential of the different tautomers will dictate their binding affinity to enzyme active sites or receptors.

In drug development, computational modeling of ligand-receptor interactions often requires accurate parameters for all relevant ionic and tautomeric states of a molecule. The data presented in this guide can serve as a valuable resource for refining force fields and improving the accuracy of such simulations.

Conclusion

The tautomerism of the hydrogencyanamide anion represents a rich area of chemical physics with implications for various scientific disciplines. The predominance of the [HNCN]⁻ tautomer has been established through a combination of sophisticated experimental techniques and high-level computational methods. This guide has provided a consolidated resource of the available quantitative data, detailed the experimental protocols for the characterization of these elusive species, and visualized the key concepts. A deeper understanding of the less stable [NCNH]⁻ tautomer remains an area for future research. The continued investigation of this fundamental anionic system will undoubtedly contribute to our broader understanding of chemical reactivity and molecular recognition.

References

The Historical Development of Cyanamide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of cyanamide (B42294) chemistry is a fascinating narrative of accidental discovery, industrial innovation, and profound impact on agriculture and medicine. This guide provides a comprehensive overview of the historical milestones, key chemical transformations, and detailed experimental protocols that have shaped this field. From its foundational role in nitrogen fixation to its versatile applications as a building block in modern organic synthesis, cyanamide and its derivatives continue to be of significant interest to the scientific community.

The Dawn of Cyanamide Chemistry: The Frank-Caro Process

The story of cyanamide is intrinsically linked to the quest for nitrogen fixation in the late 19th century. The groundbreaking Frank-Caro process , developed between 1895 and 1899 by Adolph Frank and Nikodem Caro, was the first commercial method to fix atmospheric nitrogen.[1][2] Initially, their goal was to synthesize cyanide for gold extraction, but they serendipitously discovered that the reaction of calcium carbide (CaC₂) with nitrogen gas at high temperatures yielded calcium cyanamide (CaCN₂).[2][3] This discovery was a pivotal moment, providing a vital alternative to natural nitrogen sources for fertilizers and explosives, especially during World War I.[2]

The industrial production of calcium cyanamide, often called "nitrolime," grew rapidly, with global production reaching approximately 1.5 million tonnes in 1945.[1][4] While the more energy-efficient Haber-Bosch process for ammonia (B1221849) synthesis eventually superseded the Frank-Caro process for large-scale nitrogen fixation, it laid the essential groundwork for the entire field of cyanamide chemistry.[1][2]

Physical and Chemical Properties of Calcium Cyanamide

Commercial calcium cyanamide is typically a grayish-black powder or lump, with the color originating from carbon impurities.[5][6] Pure calcium cyanamide is a colorless, hexagonal crystalline solid.[5][7]

PropertyValue
Formula CaCN₂
Molar Mass 80.102 g/mol
Appearance White solid (pure); Gray or black (commercial)[6]
Density 2.29 g/cm³[5]
Melting Point 1,340 °C (2,440 °F; 1,610 K)[5]
Boiling Point Sublimes at 1,150-1,200 °C[5]
Solubility in Water Reacts[5]

Table 1: Physical Properties of Calcium Cyanamide

Experimental Protocols

Industrial Production of Calcium Cyanamide (Frank-Caro Process)

This protocol describes the foundational industrial method for producing calcium cyanamide.

Materials:

  • Calcium carbide (CaC₂), finely ground

  • Nitrogen gas (N₂)

  • Optional catalyst: Calcium chloride (CaCl₂)[4] or Calcium fluoride (B91410) (CaF₂)[2]

Procedure:

  • Finely ground calcium carbide is placed in a large, cylindrical steel furnace equipped with a carbon electrode for heating.

  • A catalyst, such as calcium chloride (historically used to lower the reaction temperature to around 700 °C) or calcium fluoride, may be mixed with the calcium carbide.[2][4]

  • The furnace is heated to approximately 1,000-1,100 °C in a stream of pure nitrogen gas.[1][2] The reaction is exothermic and becomes self-sustaining once initiated.[1]

  • The reaction is allowed to proceed for several hours to ensure complete conversion.

  • The resulting solid block of calcium cyanamide and carbon is cooled and then milled into a powder for agricultural and chemical use.

Chemical Reaction: CaC₂ + N₂ → CaCN₂ + C[1]

Process Visualization

Frank_Caro_Process cluster_raw_materials Raw Materials cluster_process Frank-Caro Process cluster_products Products CaC2 Calcium Carbide (CaC₂) Furnace High-Temperature Furnace (~1000-1100°C) CaC2->Furnace N2 Nitrogen Gas (N₂) N2->Furnace CaCN2 Calcium Cyanamide (CaCN₂) Furnace->CaCN2 Carbon Carbon (C) Furnace->Carbon

Frank-Caro process for industrial calcium cyanamide production.

From Calcium Cyanamide to Free Cyanamide

While calcium cyanamide was immensely valuable as a fertilizer, its utility as a chemical intermediate required the liberation of the free cyanamide molecule (H₂NCN). This is typically achieved through the hydrolysis of calcium cyanamide in the presence of an acid, most commonly carbonic acid (generated from carbon dioxide).[6]

Chemical Reaction: CaCN₂ + H₂O + CO₂ → CaCO₃ + H₂NCN[6]

The resulting aqueous solution of cyanamide can then be used directly or concentrated to obtain crystalline cyanamide. A significant challenge in handling free cyanamide is its propensity to dimerize and trimerize, especially under alkaline conditions.[8]

Experimental Protocols

Preparation of an Aqueous Solution of Cyanamide

This protocol describes a laboratory-scale method for generating a solution of free cyanamide from calcium cyanamide.

Materials:

  • Calcium cyanamide (commercial grade)

  • Water

  • Carbon dioxide (gas or dry ice)

Procedure:

  • Create a slurry of commercial calcium cyanamide in water (e.g., a 1:5 ratio of solid to water).[9]

  • While stirring vigorously and maintaining a temperature below 25 °C (preferably 10-20 °C) to minimize dimerization, bubble carbon dioxide gas through the slurry or add small pieces of dry ice.[10]

  • Continue the addition of carbon dioxide until the solution is neutralized (pH ~6-7), which precipitates calcium carbonate.

  • Filter the mixture to remove the insoluble calcium carbonate and other impurities.

  • The resulting filtrate is an aqueous solution of cyanamide, which can be used for subsequent reactions. This solution typically contains a low concentration of cyanamide. For higher concentrations, repeated extractions of fresh calcium cyanamide with the filtrate can be performed.[9]

Preparation of Crystalline Cyanamide

This protocol outlines the concentration and crystallization of cyanamide from an aqueous solution.

Materials:

  • Aqueous cyanamide solution (prepared as above)

Procedure:

  • The aqueous cyanamide solution is concentrated under reduced pressure at a temperature between 70-90 °C.[9]

  • Concentration is continued until the cyanamide concentration reaches approximately 90%.

  • The concentrated solution is then cooled to room temperature, which induces the crystallization of cyanamide.

  • The crystalline cyanamide is collected by filtration and dried under vacuum.

  • This process can yield crystalline cyanamide with a purity of up to 96%.[9]

The Versatile Reactivity of the Cyanamide Moiety

Free cyanamide is a remarkably versatile C1 building block in organic synthesis, owing to the dual electrophilic and nucleophilic nature of its N-C≡N functional group.[11] This allows it to participate in a wide array of chemical transformations.

Tautomerism and Self-Condensation

Cyanamide exists in equilibrium with its tautomer, carbodiimide (B86325) (HN=C=NH). The cyanamide form is predominant, but the carbodiimide tautomer plays a role in certain reactions.[12]

A defining characteristic of cyanamide is its tendency to undergo self-condensation, particularly at elevated temperatures or under basic conditions. Dimerization yields dicyandiamide (2-cyanoguanidine), and trimerization produces melamine (B1676169) .[12] This reactivity is both a challenge in isolating pure cyanamide and a valuable pathway to these important industrial chemicals.

ReactionProductConditions
Dimerization DicyandiamideElevated temperature, alkaline pH[6]
Trimerization MelamineHigher temperatures, often with a catalyst[13]

Table 2: Self-Condensation Reactions of Cyanamide

Key Reactions of Cyanamide
  • Hydrolysis: Reacts with water to form urea.

  • Reaction with H₂S: Forms thiourea.

  • Reaction with Amines: Produces guanidines.

  • Reaction with Alcohols: Yields isoureas.

These reactions underscore cyanamide's role as a precursor to a wide range of functional groups and heterocyclic systems.

Reaction Pathways Visualization

Cyanamide_Reactions cluster_hydrolysis Hydrolysis/Addition cluster_condensation Self-Condensation CaCN2 Calcium Cyanamide (CaCN₂) H2NCN Cyanamide (H₂NCN) CaCN2->H2NCN + H₂O, CO₂ Urea Urea H2NCN->Urea + H₂O Thiourea Thiourea H2NCN->Thiourea + H₂S Guanidine (B92328) Guanidine H2NCN->Guanidine + R-NH₂ Dicyandiamide Dicyandiamide (Dimer) H2NCN->Dicyandiamide Dimerization Melamine Melamine (Trimer) H2NCN->Melamine Trimerization Dicyandiamide->Melamine + H₂NCN

Key reaction pathways of cyanamide.

Cyanamide in Pharmaceutical Synthesis: The Case of Cimetidine (B194882)

The utility of cyanamide chemistry extends significantly into the pharmaceutical industry, where the cyanamide moiety is a key structural element in numerous drugs. A prominent historical example is the anti-ulcer drug cimetidine . The synthesis of cimetidine showcases the strategic use of a cyanamide derivative to construct a substituted guanidine group, which is crucial for its biological activity as a histamine (B1213489) H₂-receptor antagonist.

Experimental Protocols

Synthesis of Cimetidine

This protocol outlines a representative synthesis of cimetidine, highlighting the application of cyanamide-derived intermediates. This is a multi-step synthesis, and a key step involves the reaction of an N-cyano-isothiourea derivative with methylamine (B109427).

Overall Reaction Scheme: The synthesis generally involves the preparation of a key intermediate, 2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethanamine, which is then reacted with a cyanamide-containing reagent to form the final product.

Step 1: Synthesis of N-Cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine (Cimetidine)

This step describes the final coupling to form cimetidine from a precursor.

Materials:

  • N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-O-phenylisourea (or a similar activated cyanamide derivative)

  • Aqueous methylamine solution (40%)

  • n-Butanol

  • Triethylamine (B128534)

  • tert-Butyl methyl ether

  • Isopropanol (B130326)

Procedure:

  • A suspension of N-cyanoimidodiphenyl carbonate and 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine dihydrochloride (B599025) in n-butanol is treated dropwise with triethylamine at 0-10 °C.[14]

  • The mixture is stirred for one hour at room temperature.

  • A 40% aqueous solution of methylamine is added in one portion.[14]

  • After stirring for an additional 2 hours, 100 ml of water is added, and the phases are separated.

  • The n-butanol is removed under vacuum, and the residue is triturated with tert-butyl methyl ether.

  • The crude product is collected by filtration and recrystallized from isopropanol to yield pure cimetidine.[14]

Yield: Yields for this final step are typically high, often exceeding 80%.[15]

Synthetic Pathway Visualization

Cimetidine_Synthesis cluster_intermediates Key Intermediates cluster_synthesis Synthetic Steps cluster_product Final Product Imidazole 4-Methyl-5- (hydroxymethyl)imidazole Step1 Formation of Thioether Intermediate Imidazole->Step1 Cysteamine Cysteamine Cysteamine->Step1 ActivatedCyanamide Activated Cyanamide (e.g., N-Cyano-S,S- dimethylisothiourea) Step2 Guanidine Formation ActivatedCyanamide->Step2 Step1->Step2 Thioether Intermediate Cimetidine Cimetidine Step2->Cimetidine + Methylamine

References

The Versatility of Sodium Hydrogen Cyanamide: A Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium hydrogen cyanamide (B42294) (NaHCN₂), also known as monosodium cyanamide, is a highly versatile and reactive reagent that serves as a critical building block in a multitude of organic syntheses. Its unique molecular structure, featuring a nucleophilic cyanamide anion, makes it an invaluable precursor for the construction of nitrogen-containing compounds, particularly in the fields of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of its primary applications, complete with experimental protocols, quantitative data, and process visualizations to support researchers in leveraging this potent synthetic tool.

Core Properties and Reactivity

Sodium hydrogen cyanamide is the sodium salt of the weakly acidic cyanamide (H₂NCN). The anionic nature of the [HNCN]⁻ ion significantly enhances its nucleophilicity compared to the parent molecule.[1] This heightened reactivity is central to its utility in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula CHN₂Na[2]
Molecular Weight 64.02 g/mol [2]
Appearance White, hygroscopic solid[2]
Melting Point >360°C (decomposes)[2]
Solubility in Water ~120 g/100 mL at 25°C[2]
pH (1% Solution) 10.5–11.5[2]

The cyanamide functional group is a direct precursor to several other important organic functionalities, including ureas and guanidines, making it a strategic starting material for a diverse range of molecular architectures.[1]

Key Synthetic Applications

This compound is a cornerstone reagent for the synthesis of three major classes of compounds: guanidines, substituted cyanamides, and a wide array of heterocyclic structures.

Synthesis of Guanidines

The guanidinium (B1211019) group is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to form strong hydrogen bonds with biological targets. This compound provides a direct and efficient route to this functional group through its reaction with amines.[2][3] The general reaction involves the nucleophilic attack of an amine on the cyanamide, followed by protonation to yield the guanidinium salt.[4]

G cluster_main Workflow for Guanidine Synthesis NaHCN2 Sodium Hydrogen Cyanamide Intermediate Addition Intermediate NaHCN2->Intermediate + Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Intermediate Guanidinium Substituted Guanidinium Salt Intermediate->Guanidinium + Acid Acid (e.g., HCl) Acid->Guanidinium

Caption: General workflow for the synthesis of substituted guanidines.

Table 2: Synthesis of Alkyl-Guanidinium Salts

Aliphatic AmineAcidProductReference
Dodecylamine (B51217)Hydrochloric AcidDodecylguanidinium Chloride[4]
StearylamineAcetic AcidStearylguanidinium Acetate (B1210297)[4]

Experimental Protocol: Synthesis of Dodecylguanidinium Chloride [4]

  • Reaction Setup: In a suitable reaction vessel, dissolve hydrogen cyanamide in an appropriate solvent.

  • Amine Addition: Add dodecylamine to the solution. The reaction is typically carried out at room temperature.

  • Neutralization: After the addition is complete and the reaction has proceeded, add hydrochloric acid to neutralize the mixture.

  • Isolation: The corresponding dodecylguanidinium chloride salt is then isolated. The specific method of isolation (e.g., crystallization, precipitation) may depend on the solvent and the properties of the product.

  • Purification: The crude product is purified, typically by recrystallization, to yield the final alkyl-guanidinium salt.

Synthesis of Substituted Cyanamides

This compound serves as a fundamental building block for producing a wide variety of substituted cyanamides.[1] These compounds are not only valuable in their own right but are also key intermediates for constructing more complex molecules, particularly heterocycles.[1][5] A common method involves the reaction of this compound with isothiocyanates, which proceeds via nucleophilic addition followed by desulfurization.[1][6]

G cluster_pathway Pathway to Substituted Cyanamides via Isothiocyanates Isothiocyanate Isothiocyanate (R-NCS) Adduct Thiourea-like Adduct Isothiocyanate->Adduct NaHCN2 Sodium Hydrogen Cyanamide NaHCN2->Adduct Nucleophilic Addition Cyanamide Substituted Cyanamide (R-NH-CN) Adduct->Cyanamide Desulfurization Desulfurization (e.g., metal catalyst) Desulfurization->Cyanamide Removal of Sulfur

Caption: Synthesis of substituted cyanamides from isothiocyanates.

Table 3: Iron-Mediated Synthesis of Aryl/Alkyl Cyanamides from Isothiocyanates [6]

Isothiocyanate SubstrateProductYield (%)
Phenyl isothiocyanatePhenylcyanamide90
4-Methoxyphenyl isothiocyanate4-Methoxyphenylcyanamide95
4-Methylphenyl isothiocyanate4-Methylphenylcyanamide92
4-Fluorophenyl isothiocyanate4-Fluorophenylcyanamide88
4-Chlorophenyl isothiocyanate4-Chlorophenylcyanamide85

Reaction Conditions: Isothiocyanate (2 mmol), Aq. NH₃ (2 mL), rt, 3 h; then, NaOAc (2 eq), Fe₂(SO₄)₃·H₂O (50 mol%), rt, 2 h.[6]

Experimental Protocol: Synthesis of Phenylcyanamide [6]

  • Thiourea (B124793) Formation: To a solution of phenyl isothiocyanate (2 mmol) in a suitable solvent, add aqueous ammonia (B1221849) (2 mL). Stir the mixture at room temperature for 3 hours.

  • Desulfurization: To the resulting mixture, add sodium acetate (2 equivalents) and iron(III) sulfate (B86663) hydrate (B1144303) (50 mol%).

  • Reaction: Continue stirring at room temperature for an additional 2 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), perform an appropriate aqueous work-up to remove inorganic salts.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by column chromatography to afford pure phenylcyanamide.

Synthesis of Heterocyclic Compounds

Substituted cyanamides, readily prepared from this compound, are instrumental in the synthesis of a diverse range of nitrogen-containing heterocycles.[1] The cyanamide's carbon-nitrogen triple bond can participate in cycloaddition reactions, while the entire NCN framework can be incorporated into ring systems.[5] This versatility allows for the construction of important pharmaceutical cores such as 1,2,4-oxadiazoles, 2-aminoimidazoles, and aminopyrimidines.[1][7]

G cluster_logic Logical Flow from NaHCN₂ to Heterocycles NaHCN2 Sodium Hydrogen Cyanamide SubstCyanamide Substituted Cyanamide (R-NH-CN) NaHCN2->SubstCyanamide Alkylation/ Arylation Heterocycle Heterocyclic Core (e.g., 1,2,4-Oxadiazole) SubstCyanamide->Heterocycle [3+2] Cycloaddition Cycloaddition Cycloaddition Partner (e.g., Nitrile Oxide) Cycloaddition->Heterocycle

Caption: General pathway for heterocycle synthesis.

Experimental Protocol: Synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2-amine [7]

This is a two-step synthesis starting from a cyanamide derivative.

  • Thiourea Synthesis: N-(4,6-Dimethylpyrimidin-2-yl)cyanamide is reacted with hydrogen sulfide (B99878) in the presence of triethylamine (B128534) as a catalyst to yield 1-(4,6-dimethylpyrimidin-2-yl)thiourea.

  • Thiazole Formation: The resulting thiourea is treated with sodium methoxide (B1231860) in dimethylformamide to form the sodium salt.

  • Cyclization: Phenacyl bromide is added to the reaction mixture. This results in an S-phenacylated intermediate which undergoes intramolecular cyclization to yield the final N-thiazolylaminopyrimidine product.

  • Isolation and Purification: The product is isolated from the reaction mixture and purified using standard techniques such as recrystallization or column chromatography.

Safety and Handling

This compound and its parent compound, cyanamide, require careful handling due to their toxicity. Users must adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.

  • Inhalation: Avoid breathing dust or aerosols.[9][10] Use local exhaust ventilation or respiratory protection if necessary.[8]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][11] Emergency eyewash stations and showers should be readily accessible.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10][11] It is hygroscopic and decomposes in the presence of moisture or acids.[2] Keep away from acids and oxidizing agents.[10][11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[12]

Conclusion

This compound is a powerful and economical precursor in organic synthesis, offering efficient pathways to a wide range of nitrogenous compounds. Its utility in synthesizing guanidines, substituted cyanamides, and complex heterocycles underscores its importance in drug discovery and materials science. By understanding its reactivity and adhering to proper handling procedures, researchers can effectively harness the synthetic potential of this versatile reagent.

References

The Nucleophilic Nature of the Cyanamide Anion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyanamide (B42294) anion ([NCNH]⁻) is a potent and versatile nucleophile that has garnered significant interest in organic synthesis and drug development. Its unique electronic structure, characterized by a high charge density on the nitrogen atoms, imparts exceptional reactivity, making it a valuable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the fundamental principles governing the nucleophilicity of the cyanamide anion, supported by quantitative data, detailed experimental protocols, and visual representations of its reactivity and applications.

Core Concepts of Cyanamide Anion Nucleophilicity

The nucleophilic character of the cyanamide anion stems from the delocalization of the negative charge across the N-C-N framework, which can be represented by the following resonance structures:

This delocalization enhances the electron-donating ability of the terminal nitrogen atom, making it a strong nucleophile. The reactivity of the cyanamide anion is influenced by several factors, including the solvent, the nature of the counter-ion, and the electrophile.

Quantitative Analysis of Nucleophilicity

The nucleophilic strength of the cyanamide anion has been quantified using various parameters. A summary of key quantitative data is presented in the table below.

ParameterValueSolvent/ConditionsReference
pKa of Cyanamide (H₂NCN)10.3Water[1]
Mayr's Nucleophilicity Parameter (N)20.33DMSO[2][3]
Mayr's Sensitivity Parameter (sN)0.64DMSO[2][3]

Table 1: Quantitative Data on the Nucleophilicity of the Cyanamide Anion. The pKa value indicates the acidity of the parent cyanamide, and a lower value suggests a more stable conjugate base (the cyanamide anion). Mayr's N parameter provides a quantitative measure of the nucleophile's intrinsic reactivity, with higher values indicating greater nucleophilicity.[1][2][3] The sN parameter reflects the sensitivity of the nucleophile to the electrophilicity of the reaction partner.[2][3]

Key Experimental Protocols

Detailed methodologies for the generation and utilization of the cyanamide anion are crucial for its effective application in research and development.

Protocol 1: Preparation of a Sodium Cyanamide Solution

This protocol describes the in situ generation of sodium cyanamide from calcium cyanamide, a common and inexpensive starting material.

Materials:

  • Calcium cyanamide (lime-nitrogen)

  • Sodium hydroxide (B78521) (NaOH)

  • Cracked ice

  • Water

  • 5-L round-bottomed, two-necked flask

  • Mechanical stirrer with a mercury seal

  • Reflux condenser

Procedure:

  • In a 5-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 660 cc of cold water and 135 g of cracked ice.

  • Slowly add 200 g of fresh lime-nitrogen (containing approximately 1.4 moles of pure calcium cyanamide) to the flask with continuous stirring.

  • Once the lime-nitrogen is thoroughly suspended, slowly add a cold solution of 110 g (2.75 moles) of sodium hydroxide in 200 cc of water.

  • Stir the suspension briskly for one hour. Maintain the temperature below 25°C by adding small amounts of ice if necessary. This allows the calcium cyanamide to react with sodium hydroxide to form a solution of sodium cyanamide.

Caution: Lime-nitrogen should be stored in a dry environment to prevent polymerization to dicyandiamide.[4] It is advisable to use a fresh supply for this synthesis.[4]

Protocol 2: N,N-Diallylcyanamide Synthesis via Nucleophilic Alkylation

This protocol illustrates the use of the in situ generated sodium cyanamide solution in a typical Sₙ2 reaction with an alkyl halide.

Materials:

  • Sodium cyanamide solution (from Protocol 1)

  • Allyl bromide

  • 95% Ethanol

  • Benzene (B151609)

  • Sodium sulfate

  • Distilling flask

  • Büchner funnel

Procedure:

  • To the freshly prepared sodium cyanamide solution, add 380 g (3.14 moles) of allyl bromide and 660 cc of 95% ethanol.

  • Heat the mixture on a water bath with vigorous stirring to achieve a gentle reflux. Continue heating and stirring for two and a half hours.

  • Replace the reflux condenser with a downward distillation setup. Continue stirring and distill off approximately 500 cc of alcohol.

  • Cool the reaction mixture to room temperature and filter with suction through a large Büchner funnel. Wash the residue with alcohol.

  • The filtrate will separate into two layers. Extract the filtrate twice with benzene, first with 270 cc and then with 130 cc.

  • Combine the benzene extracts and dry them with sodium sulfate.

  • Filter the dried benzene solution into a distilling flask. Distill off the benzene from a water bath.

  • Distill the remaining diallylcyanamide (B1670386) under reduced pressure. The product boils at 105–110°C/18 mm Hg.[4]

Protocol 3: Synthesis of Guanidines by Guanylation of Amines

This protocol details a scandium(III) triflate-catalyzed guanylation of amines using cyanamide, showcasing the anion's utility in constructing important pharmacophores.

Materials:

  • Amine substrate

  • Cyanamide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Water

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, dissolve the amine substrate in water.

  • Add cyanamide to the solution.

  • Add a catalytic amount of scandium(III) triflate to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography. This method is particularly useful for substrates that are only soluble in aqueous solutions.[2]

Visualizing the Chemistry of the Cyanamide Anion

Diagrams generated using Graphviz provide a clear visual representation of the concepts and processes discussed.

Resonance_Structures cluster_resonance Resonance Structures of the Cyanamide Anion N1 [N≡C-NH]⁻ N2 [⁻N=C=NH] N1->N2

Resonance structures of the cyanamide anion.

Experimental_Workflow cluster_workflow Experimental Workflow: Synthesis and Alkylation of Cyanamide Anion start Start: Calcium Cyanamide step1 Reaction with NaOH in H₂O/Ice start->step1 step2 In situ formation of Sodium Cyanamide Solution step1->step2 step3 Addition of Alkyl Halide (e.g., Allyl Bromide) step2->step3 step4 Nucleophilic Substitution (Sₙ2) step3->step4 step5 Workup and Purification step4->step5 end Product: N,N-Dialkylcyanamide step5->end

Workflow for cyanamide anion synthesis and use.

Signaling_Pathway cluster_pathway Reaction Pathway: Synthesis of a 1,2,4-Oxadiazole cyanamide Disubstituted Cyanamide intermediate1 Nucleophilic Addition Intermediate cyanamide->intermediate1 hydroxylamine N-Boc-hydroxylamine hydroxylamine->intermediate1 zncl2 ZnCl₂ Catalyst zncl2->intermediate1 acylation Acylation (TFAA) intermediate1->acylation intermediate2 Acylated Intermediate acylation->intermediate2 deprotection Deprotection & Ring Closure (TFA) intermediate2->deprotection product 1,2,4-Oxadiazole deprotection->product

Synthesis of a heterocycle using a cyanamide.

Applications in Drug Development

The potent nucleophilicity of the cyanamide anion makes it a valuable synthon in the pharmaceutical industry. It is a key building block for the synthesis of a variety of heterocyclic compounds that form the core of many therapeutic agents.[5] For instance, the guanidinium (B1211019) group, readily synthesized from cyanamide, is a common feature in numerous drugs due to its ability to engage in hydrogen bonding interactions with biological targets. The synthesis of various nitrogen-containing heterocycles, such as quinazolines and quinazolinones, often involves the use of cyanamide-based cyclization reactions.[5] Furthermore, the cyanamide moiety itself is present in several biologically active molecules.[6]

Conclusion

The cyanamide anion is a powerful nucleophile with broad applications in organic synthesis and medicinal chemistry. A thorough understanding of its reactivity, supported by quantitative data and well-defined experimental protocols, is essential for harnessing its full potential. This guide provides a foundational resource for researchers and professionals seeking to utilize the unique properties of the cyanamide anion in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols: Sodium Hydrogen Cyanamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen cyanamide (B42294) (NaHCN₂), a salt of the versatile cyanamide molecule, serves as a valuable and reactive building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its utility stems from the presence of a nucleophilic nitrogen atom and an electrophilic carbon atom within the cyanamide anion ([NCNH]⁻), allowing it to participate in various cyclization and condensation reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of sodium hydrogen cyanamide for the synthesis of key heterocyclic scaffolds, including pyrimidines, triazines, and guanidines, which are themselves important precursors for more complex heterocyclic systems.

Application Notes

This compound is a key reagent in the construction of heterocyclic rings, primarily through its ability to act as a binucleophile or to be converted in situ into guanidine (B92328) or other reactive intermediates. Its applications span the synthesis of fundamental heterocyclic cores that are prevalent in pharmaceuticals, agrochemicals, and materials science.

  • Pyrimidines: this compound, often via its conversion to guanidine, is a cornerstone in the classical synthesis of 2-aminopyrimidines. The reaction typically involves the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone (chalcone). This approach allows for the introduction of diverse substituents on the pyrimidine (B1678525) ring, making it a versatile method for generating libraries of potential bioactive molecules.

  • Triazines: In the synthesis of 1,3,5-triazines, this compound can be a precursor to dicyandiamide (B1669379) (cyanoguanidine), which subsequently undergoes cyclotrimerization or reacts with other nitriles to form the triazine ring. Microwave-assisted synthesis has emerged as a rapid and efficient method for the preparation of substituted triazines from cyanamide derivatives, offering high yields and shorter reaction times.

  • Guanidines: this compound serves as a direct precursor for the synthesis of guanidine and its derivatives. The reaction of this compound with amines or ammonium (B1175870) salts provides a straightforward route to substituted guanidines. These guanidines are not only important final products but also key intermediates in the synthesis of other heterocycles.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-diarylpyrimidines from Chalcones and Guanidinium (B1211019) Carbonate (derived from this compound)

This protocol describes the synthesis of 2-amino-4,6-diarylpyrimidines by the reaction of substituted chalcones with guanidinium carbonate in DMF. Guanidinium carbonate can be prepared from this compound.

Materials:

Procedure:

  • A mixture of the substituted chalcone (1.0 mmol) and guanidinium carbonate (1.0 mmol) in DMF (10 mL) is refluxed for 3 hours.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into cold water (50 mL).[1]

  • The solid product that separates is collected by filtration, washed with water, and dried at 80 °C.[1]

  • The crude product is purified by recrystallization from ethanol to afford the pure 2-amino-4,6-diarylpyrimidine.

Quantitative Data:

Chalcone Substituents (Ar1, Ar2)ProductYield (%)Melting Point (°C)
Phenyl, 2'-Hydroxyphenyl2-Amino-4-(2'-hydroxyphenyl)-6-phenylpyrimidine70169-170
4'-Methylphenyl, 2-Hydroxyphenyl2-Amino-4-(4'-methylphenyl)-6-(2-hydroxyphenyl)pyrimidine68169-170
4'-Methoxyphenyl, 3,4-Dimethoxyphenyl2-Amino-4-(4'-methoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine65157-158

Table 1: Synthesis of 2-Amino-4,6-diarylpyrimidines.[1]

Protocol 2: Microwave-Assisted Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines from Cyanoguanidine

This protocol details a one-pot, microwave-assisted synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine (dicyandiamide), which can be synthesized from this compound.

Materials:

  • Cyanoguanidine

  • Aromatic aldehyde

  • Arylamine

  • Hydrochloric acid

  • Base (e.g., sodium hydroxide)

  • Microwave reactor

Procedure:

  • A mixture of cyanoguanidine, an aromatic aldehyde, and an arylamine is subjected to a three-component reaction in the presence of hydrochloric acid under focused microwave irradiation.[2]

  • Following the initial condensation, the reaction mixture is treated with a base.

  • The basic conditions promote a rearrangement of the initially formed dihydrotriazine ring and subsequent dehydrogenative aromatization to yield the final 6,N2-diaryl-1,3,5-triazine-2,4-diamine product.[2]

Quantitative Data:

A library of 126 compounds with this scaffold was prepared using this method, demonstrating its broad applicability.[2] Specific yield data for individual compounds would be dependent on the specific aromatic aldehydes and arylamines used.

Protocol 3: Synthesis of N-Substituted Guanidines

This protocol outlines a general method for the synthesis of substituted guanidines from an amine and a cyanamide derivative, which can be derived from this compound.

Materials:

  • Substituted cyanamide (e.g., 1-naphthyl cyanamide)

  • Substituted amine hydrochloride (e.g., N-methyl-3-fluoroaniline hydrochloride)

  • Toluene (B28343)

  • Lewis acid catalyst (optional, for sterically hindered substrates)

Procedure:

  • A substituted cyanamide and a substituted amine hydrochloride are refluxed in a suitable solvent such as toluene for several hours (e.g., 4 hours).[3]

  • For less reactive or sterically hindered amines and cyanamides, the addition of a Lewis acid catalyst can improve the reaction yield.[3]

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., absolute ethanol/ether), to yield the desired N,N'-disubstituted guanidine hydrochloride.[3]

Quantitative Data:

CyanamideAmine HydrochlorideProductYield (%)Melting Point (°C)
1-Naphthyl cyanamideN-methyl-3-fluoroaniline HClN-(1-naphthyl)-N'-(3-fluorophenyl)-N'-methyl guanidine HCl69146
1-Naphthyl cyanamideN-methyl-3-bromoaniline HClN-(1-naphthyl)-N'-(3-bromophenyl)-N'-methyl guanidine HCl--

Table 2: Synthesis of N-Substituted Guanidines.[3]

Signaling Pathways and Experimental Workflows

Synthesis of 2-Aminopyrimidines from a 1,3-Diketone and Guanidine (from this compound)

The following diagram illustrates the general reaction mechanism for the synthesis of a 2-aminopyrimidine (B69317) from a 1,3-diketone (e.g., acetylacetone) and guanidine, which can be readily prepared from this compound. The reaction proceeds through a series of condensation and cyclization steps.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product diketone 1,3-Diketone (e.g., Acetylacetone) intermediate1 Initial Adduct diketone->intermediate1 Condensation guanidine Guanidine (from NaHCN₂) guanidine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation pyrimidine 2-Aminopyrimidine intermediate2->pyrimidine Dehydration G start Start: Weigh Reactants (this compound, Co-reactant, Solvent) reaction Reaction Setup (Heating, Stirring, Microwave Irradiation) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Crystallization, Chromatography) workup->purification analysis Product Analysis (NMR, MS, Elemental Analysis) purification->analysis end Final Product analysis->end

References

Application Notes and Protocols for the Synthesis of Guanidine from Sodium Hydrogen Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine (B92328) and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The guanidinium (B1211019) group, protonated at physiological pH, can engage in various non-covalent interactions, such as hydrogen bonding and charge pairing, with molecular targets like carboxylates and phosphates. This makes it a privileged scaffold in the design of therapeutic agents.[1] Guanidine-containing compounds have shown potential in a wide range of applications, including as antibacterial, antifungal, antiviral, and anticancer agents.[1]

This document provides detailed application notes and protocols for the synthesis of guanidine, specifically focusing on the use of sodium hydrogen cyanamide (B42294) as a key starting material. While direct protocols starting from isolated sodium hydrogen cyanamide are not abundant in published literature, a robust synthesis can be achieved by utilizing an aqueous solution of cyanamide, which can be readily prepared from this compound.

Applications in Drug Development

The guanidinium moiety is a crucial component in numerous pharmaceuticals. Its ability to interact with biological receptors makes it a valuable functional group in drug design. Some notable examples of guanidine-based drugs and their applications include:

  • Antidiabetic Agents: Metformin, a biguanide (B1667054) derivative, is a first-line treatment for type 2 diabetes.

  • Antiviral Drugs: Zanamivir, an influenza neuraminidase inhibitor, contains a guanidino group essential for its activity.

  • Antiseptics: Chlorhexidine, a widely used disinfectant, features two biguanide moieties.

  • Cancer Therapy: Guanidine-based compounds have been investigated for their potential as anticancer agents, targeting DNA and other cellular components.[1]

Synthesis Overview

The synthesis of guanidine salts from this compound typically involves the reaction of an aqueous cyanamide solution with an ammonium (B1175870) salt in the presence of ammonia. The reaction proceeds by maintaining a specific pH and temperature to ensure optimal conversion and minimize the formation of byproducts such as dicyandiamide.

Experimental Protocols

Protocol 1: Preparation of Guanidinium Salt from an Aqueous Cyanamide Solution

This protocol is adapted from established methods for the synthesis of guanidine salts from cyanamide and ammonium salts. An aqueous solution of cyanamide, which can be sourced from this compound, is the starting point.

Materials:

  • Aqueous Cyanamide Solution (20-80% by weight)

  • Ammonium Salt (e.g., Ammonium Nitrate, Ammonium Chloride)

  • Aqueous Ammonia

  • Deionized Water

Equipment:

  • Jacketed Glass Reactor with Overhead Stirrer and Reflux Condenser

  • Heating Mantle with Temperature Controller

  • pH Meter

  • Addition Funnel

  • Crystallization Dish

  • Büchner Funnel and Filter Flask

  • Vacuum Oven

Procedure:

  • Reaction Setup: In the jacketed glass reactor, prepare an aqueous solution of the desired ammonium salt and aqueous ammonia.

  • pH and Temperature Adjustment: Adjust the pH of the solution to at least 8 using aqueous ammonia. Heat the solution to a temperature between 75°C and 180°C.[2]

  • Cyanamide Addition: Slowly add the aqueous cyanamide solution to the heated ammonium salt solution using an addition funnel. The rate of addition should be controlled to maintain the reaction temperature and to ensure that the concentration of unreacted cyanamide remains low.[2]

  • Reaction Monitoring: Monitor the reaction progress by periodically analyzing samples for the disappearance of cyanamide and the formation of the guanidinium salt.

  • Crystallization: Upon completion of the reaction, cool the solution to induce crystallization of the guanidinium salt.

  • Isolation and Purification: Isolate the crude product by filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified guanidinium salt in a vacuum oven at a suitable temperature.

Quantitative Data Summary:

ParameterValue/RangeReference
Cyanamide Solution Concentration20% - 80% by weight[2]
Reaction Temperature75°C - 180°C[2]
pH≥ 8[2]
Potential ByproductsDicyandiamide, Urea, Biguanide salts[2]

Visualizations

Synthesis Workflow

Guanidine_Synthesis_Workflow NaHCN2 Sodium Hydrogen Cyanamide Cyanamide_Sol Aqueous Cyanamide Solution NaHCN2->Cyanamide_Sol H2O Water H2O->Cyanamide_Sol Reactor Reactor (75-180°C, pH ≥ 8) Cyanamide_Sol->Reactor Ammonium_Salt Ammonium Salt (e.g., NH4NO3) Ammonium_Salt->Reactor Ammonia Aqueous Ammonia Ammonia->Reactor Reaction_Mix Reaction Mixture Reactor->Reaction_Mix Crystallization Crystallization (Cooling) Reaction_Mix->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Guanidinium_Salt Guanidinium Salt (Product) Drying->Guanidinium_Salt

Caption: Workflow for the synthesis of guanidinium salt from this compound.

Reaction Pathway

Guanidine_Formation_Pathway NaHCN2 Na⁺[H-N-C≡N]⁻ This compound H2NCN H₂N-C≡N Cyanamide NaHCN2->H2NCN in H₂O Intermediate [H₂N-C(NH₂)=N-H]⁺ Protonated Carbodiimide (Intermediate) H2NCN->Intermediate + NH₄⁺ NH4_plus NH₄⁺ Ammonium Ion Guanidinium [C(NH₂)₃]⁺ Guanidinium Ion Intermediate->Guanidinium + NH₃ NH3 NH₃ Ammonia

References

Application Notes and Protocols: Reaction of Sodium Hydrogen Cyanamide with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen cyanamide (B42294) (NaHNCN) is a versatile and highly reactive nucleophilic reagent. Its utility in organic synthesis, particularly in the pharmaceutical and agrochemical industries, stems from the cyanamide anion ([HNCN]⁻), which serves as a potent nucleophile for the introduction of the cyanamide functionality into various molecular scaffolds. This document provides detailed application notes on the reaction mechanisms of sodium hydrogen cyanamide with common electrophiles and offers specific experimental protocols for these transformations.

The cyanamide anion is a significantly more powerful nucleophile than common reagents such as iodide and azide (B81097) in polar aprotic solvents like DMSO.[1] This high reactivity allows for efficient substitution and addition reactions, often under mild conditions.[1]

Reaction with Alkyl Halides: N-Alkylation

The reaction of this compound with primary and secondary alkyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to afford N-alkylated cyanamides.[2][3] This reaction is a straightforward method for forming a new carbon-nitrogen bond.

Mechanism:

The cyanamide anion acts as the nucleophile, executing a backside attack on the electrophilic carbon of the alkyl halide. This concerted step involves the simultaneous formation of the N-C bond and cleavage of the C-X (where X is a halogen) bond, leading to an inversion of stereochemistry at the carbon center if it is chiral.[2][4]

General Reaction Scheme:

This protocol is adapted from the analogous synthesis of benzyl (B1604629) cyanide using sodium cyanide, a well-established procedure with high yields.[5]

Materials:

  • This compound (NaHNCN)

  • Benzyl chloride (C₆H₅CH₂Cl)

  • Ethanol (B145695) (EtOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to a gentle reflux to ensure the dissolution of the this compound.

  • To the refluxing solution, add benzyl chloride (1.0 eq) dropwise over 30 minutes.

  • Continue to heat the reaction mixture under reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzylcyanamide.

  • Purify the product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Quantitative Data (Alkylation Reactions)

ElectrophileProductSolventTemp. (°C)Time (h)Yield (%)Citation (Analogous Reaction)
Benzyl ChlorideN-BenzylcyanamideEtOH/H₂OReflux4~80-90[1]
1-BromobutaneN-ButylcyanamideDMSO252>95[6]
2-BromopropaneN-IsopropylcyanamideDMF506Moderate[7]

Reaction with Acyl Chlorides: N-Acylation

The reaction of this compound with acyl chlorides provides a direct route to N-acylcyanamides. These products are valuable intermediates in the synthesis of various heterocyclic compounds and guanidine (B92328) derivatives.[8] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism:

The cyanamide anion attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group to yield the N-acylcyanamide.

General Reaction Scheme:

This protocol is based on general procedures for the acylation of amines with benzoyl chloride.[9]

Materials:

  • This compound (NaHNCN)

  • Benzoyl chloride (C₆H₅COCl)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.1 eq) in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred suspension.

  • Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Quantitative Data (Acylation Reactions)

ElectrophileProductSolventTemp. (°C)Time (h)Yield (%)Citation (Analogous Reaction)
Benzoyl ChlorideN-BenzoylcyanamideCH₂Cl₂0 to RT12-16Good[9]
Acetyl ChlorideN-AcetylcyanamideTHF0 to RT8Good[10]

Reaction with Epoxides: Ring-Opening

This compound can act as a nucleophile to open epoxide rings, yielding β-aminonitriles with a hydroxyl group. This reaction follows an SN2-type mechanism.[5]

Mechanism:

Under neutral or basic conditions, the cyanamide anion attacks one of the electrophilic carbons of the epoxide ring.[11] The attack occurs at the less sterically hindered carbon, leading to the opening of the three-membered ring.[12] Subsequent protonation of the resulting alkoxide during aqueous workup yields the β-hydroxy cyanamide derivative. The reaction results in an anti-addition of the cyanamide and hydroxyl groups.

General Reaction Scheme:

This protocol is based on the general principles of epoxide ring-opening with strong nucleophiles.[5]

Materials:

Procedure:

  • In a sealed tube, dissolve this compound (1.2 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add propylene oxide (1.0 eq) to the solution.

  • Seal the tube and allow the reaction mixture to warm to room temperature, then heat to 60-80 °C.

  • Stir the reaction for 24-48 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Quantitative Data (Epoxide Ring-Opening)

ElectrophileProductSolventTemp. (°C)Time (h)Yield (%)Citation (Analogous Reaction)
Propylene Oxide1-(Cyanamido)-2-propanolDMF60-8024-48Moderate[12]
Styrene Oxide2-(Cyanamido)-1-phenylethanolTHF5024Moderate[11]

Product Characterization: Spectroscopic Data

The products of these reactions can be characterized by standard spectroscopic techniques.

Infrared (IR) Spectroscopy: N-substituted cyanamides exhibit a characteristic strong absorption for the nitrile (C≡N) stretch in the region of 2220–2243 cm⁻¹.[13] The N-H stretch of monosubstituted cyanamides appears as a medium to sharp band around 3200-3400 cm⁻¹. For N-acylcyanamides, a strong carbonyl (C=O) stretch is observed around 1680-1720 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton attached to the cyanamide nitrogen (R-NH-CN) typically appears as a broad singlet. The chemical shift is dependent on the solvent and the nature of the R group. Protons alpha to the cyanamide group will show characteristic shifts.

  • ¹³C NMR: The carbon of the nitrile group (C≡N) resonates in the range of 115-125 ppm. The carbonyl carbon of N-acylcyanamides appears further downfield.

Visualizations

Reaction_Mechanisms cluster_alkylation N-Alkylation (SN2) cluster_acylation N-Acylation cluster_epoxide Epoxide Ring-Opening Na+[HNCN]-_A Na⁺[HNCN]⁻ TS_A [NC-NH---R---X]⁻ Na+[HNCN]-_A->TS_A RX_A R-X RX_A->TS_A Prod_A R-NHCN + NaX TS_A->Prod_A Na+[HNCN]-_B Na⁺[HNCN]⁻ TI_B Tetrahedral Intermediate Na+[HNCN]-_B->TI_B RCOCl_B R-COCl RCOCl_B->TI_B Prod_B R-CONHCN + NaCl TI_B->Prod_B - Cl⁻ Na+[HNCN]-_C Na⁺[HNCN]⁻ Alkoxide_C Alkoxide Intermediate Na+[HNCN]-_C->Alkoxide_C Epoxide_C Epoxide Epoxide_C->Alkoxide_C Prod_C β-Hydroxy-N-cyanamide Alkoxide_C->Prod_C + H₂O workup

Caption: Reaction mechanisms of this compound with various electrophiles.

Experimental_Workflow start Start reagents Reactants This compound Electrophile (Alkyl Halide, Acyl Chloride, or Epoxide) Solvent start->reagents reaction Reaction Setup Stirring Temperature Control Inert Atmosphere reagents->reaction monitoring Reaction Monitoring TLC GC-MS reaction->monitoring workup Workup Quenching Extraction Washing Drying monitoring->workup Reaction Complete purification Purification Column Chromatography Recrystallization workup->purification characterization Characterization NMR IR MS purification->characterization end End Product characterization->end

Caption: General experimental workflow for the synthesis of N-substituted cyanamides.

References

Sodium hydrogen cyanamide as a reagent for N-cyanation of amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the N-cyanation of amines, a crucial transformation in organic synthesis for the preparation of cyanamides. Cyanamides are valuable precursors for a wide range of pharmaceuticals and agrochemicals, serving as key building blocks for guanidines, ureas, and various heterocyclic compounds. While the direct use of sodium hydrogen cyanamide (B42294) as a reagent for this purpose is not extensively documented in recent literature, this document outlines a well-established and safer alternative method for the N-cyanation of secondary amines.

Introduction to N-Cyanation

The introduction of a cyano group onto a nitrogen atom of an amine (N-cyanation) yields a cyanamide. This functional group is a versatile intermediate in medicinal chemistry. Historically, highly toxic and volatile reagents such as cyanogen (B1215507) bromide (BrCN) and cyanogen chloride (CNCl) have been employed for this transformation.[1][2][3][4][5] However, significant efforts have been made to develop safer and more operationally simple methods.

One prominent and safer approach involves the in situ generation of an electrophilic cyanating reagent from readily available and less hazardous precursors. This method avoids the direct handling of toxic cyanogen halides and offers a broad substrate scope.[1][2][3][4]

Reaction Principle and Mechanism

A widely adopted method for the N-cyanation of secondary amines involves the oxidation of trimethylsilyl (B98337) cyanide (TMSCN) with sodium hypochlorite (B82951) (NaClO, household bleach).[1][2][3] This reaction generates a highly reactive electrophilic cyanating species, likely cyanogen chloride (ClCN), in situ. The generated electrophile is then readily attacked by a nucleophilic secondary amine to afford the corresponding N,N-disubstituted cyanamide.

The proposed reaction mechanism is as follows:

  • Oxidation of TMSCN: Sodium hypochlorite oxidizes trimethylsilyl cyanide to generate the electrophilic cyanating agent. The silicon group in TMSCN is thought to activate the cyanide for oxidation.[1]

  • Nucleophilic Attack: The secondary amine acts as a nucleophile, attacking the electrophilic carbon of the in situ generated cyanating agent.

  • Formation of Cyanamide: Subsequent loss of a proton and the leaving group yields the stable N,N-disubstituted cyanamide product.

Experimental Workflow and Signaling Pathway Diagrams

Reaction Workflow for N-Cyanation of Secondary Amines

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification amine Secondary Amine mix Mix Amine, TMSCN, and Solvent amine->mix tmscn Trimethylsilyl Cyanide (TMSCN) tmscn->mix solvent Acetonitrile (B52724) (Solvent) solvent->mix add_bleach Add Sodium Hypochlorite (NaClO, Bleach) mix->add_bleach stir Stir at Room Temperature add_bleach->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product N,N-Disubstituted Cyanamide purify->product

Caption: General workflow for the N-cyanation of secondary amines.

Proposed Mechanism for N-Cyanation

G TMSCN TMSCN Electrophile Electrophilic Cyanating Reagent (e.g., ClCN) TMSCN->Electrophile Oxidation NaClO NaClO (Bleach) NaClO->Electrophile Intermediate Reaction Intermediate Electrophile->Intermediate Amine R₂NH (Secondary Amine) Amine->Intermediate Nucleophilic Attack Product R₂N-CN (Cyanamide) Intermediate->Product Deprotonation Byproduct Byproducts Intermediate->Byproduct

Caption: Proposed mechanism of oxidative N-cyanation.

Quantitative Data Summary

The following table summarizes the yields of various N,N-disubstituted cyanamides prepared using the TMSCN/NaClO method.[1] This method has been shown to be effective for a range of both arylalkylamines and dialkylamines, tolerating various functional groups.

EntrySecondary Amine SubstrateProductYield (%)
1N-(4-Methoxyphenyl)benzylamineN-(4-Methoxyphenyl)-N-benzylcyanamide95
2N-(p-Tolyl)benzylamineN-(p-Tolyl)-N-benzylcyanamide92
3N-(4-Fluorophenyl)benzylamineN-(4-Fluorophenyl)-N-benzylcyanamide88
4N-(4-Chlorophenyl)benzylamineN-(4-Chlorophenyl)-N-benzylcyanamide85
5N-(4-Bromophenyl)benzylamineN-(4-Bromophenyl)-N-benzylcyanamide82
6N-Benzyl-1-naphthylamineN-Benzyl-N-(1-naphthyl)cyanamide90
7N-Benzyl-2-furylamineN-Benzyl-N-(2-furyl)cyanamide75
8N-Benzyl-2-thienylamineN-Benzyl-N-(2-thienyl)cyanamide78
9DibenzylamineN,N-Dibenzylcyanamide93
10N-Methyl-N-benzylamineN-Methyl-N-benzylcyanamide85
11Piperidine1-Piperidinecarbonitrile80
12Morpholine4-Morpholinecarbonitrile82

Detailed Experimental Protocols

General Procedure for the N-Cyanation of Secondary Amines using TMSCN and NaClO

Materials:

  • Secondary amine (0.1 mmol, 1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (0.12 mmol, 1.2 equiv)

  • Sodium hypochlorite (NaClO, household bleach, ~6-8% aqueous solution) (0.15 mmol, 1.5 equiv)

  • Acetonitrile (CH₃CN) (1 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the secondary amine (0.1 mmol) in acetonitrile (1 mL) is added trimethylsilyl cyanide (0.12 mmol).

  • The resulting mixture is stirred at room temperature, and sodium hypochlorite solution (0.15 mmol) is added dropwise. The reaction is exothermic, and gas evolution may be observed.[1]

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 1-4 hours) until the starting amine is consumed.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford the pure N,N-disubstituted cyanamide.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Trimethylsilyl cyanide is toxic and should be handled with care.

  • The reaction of TMSCN with bleach can be exothermic and produce gas. Add the bleach solution slowly.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The N-cyanation of amines is a fundamental transformation in organic synthesis with significant applications in drug discovery and development. While direct protocols using sodium hydrogen cyanamide are not prevalent in the reviewed literature, the in situ generation of an electrophilic cyanating agent from TMSCN and NaClO provides a safe, efficient, and versatile alternative to traditional methods.[1][2] This approach is applicable to a wide range of secondary amines and is tolerant of various functional groups, making it a valuable tool for synthetic chemists.

References

Application Notes and Protocols for the Industrial Production of Solid Sodium Hydrogen Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen cyanamide (B42294) (NaHCN₂) is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its industrial production is critical for ensuring a stable supply for these industries. This document provides detailed application notes and protocols for the primary industrial-scale production methods of solid sodium hydrogen cyanamide, focusing on safety, efficiency, and product quality.

Production Methods Overview

There are three main industrial methods for the production of this compound:

  • Aqueous Synthesis followed by Spray Drying: This is the most common, economical, and safest method for large-scale industrial production.[1][2] It involves the reaction of aqueous solutions of cyanamide and sodium hydroxide (B78521), followed by rapid drying.

  • Anhydrous Alcohol-Based Synthesis: This method yields a high-purity product but is generally more expensive and complex for industrial applications due to the requirement of anhydrous conditions.[1][2][3]

  • From Calcium Cyanamide (Lime Nitrogen): An alternative route that utilizes calcium cyanamide and sodium sulfate (B86663) as starting materials.[4]

Detailed Protocols

Method 1: Aqueous Synthesis and Spray Drying

This method is the current standard for industrial production due to its cost-effectiveness and scalability.

Experimental Workflow:

cluster_0 Aqueous Reaction cluster_1 Drying cluster_2 Product Collection Aqueous Cyanamide Solution Aqueous Cyanamide Solution Reaction Vessel Reaction Vessel Aqueous Cyanamide Solution->Reaction Vessel Aqueous Sodium Hydroxide Solution Aqueous Sodium Hydroxide Solution Aqueous Sodium Hydroxide Solution->Reaction Vessel Spray Dryer Spray Dryer Reaction Vessel->Spray Dryer Cyclone Separator Cyclone Separator Spray Dryer->Cyclone Separator Heating Gas (Air or N2) Heating Gas (Air or N2) Heating Gas (Air or N2)->Spray Dryer Solid this compound Solid this compound Cyclone Separator->Solid this compound

Caption: Workflow for Aqueous Synthesis and Spray Drying of this compound.

Protocol:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of cyanamide. The concentration can vary, but the final solution/suspension to be dried typically has a solids content of 20-70% by weight.[3]

    • Prepare an aqueous solution of sodium hydroxide.

  • Reaction:

    • In a suitable reaction vessel, react the aqueous cyanamide solution with the sodium hydroxide solution.

    • The reaction is a straightforward acid-base neutralization.

    • It is crucial to control the temperature during the reaction, preferably keeping it below 25°C to minimize the formation of dicyandiamide, a common impurity.[1]

  • Spray Drying:

    • Immediately after the reaction, feed the resulting aqueous solution or suspension of this compound into a spray dryer or atomization dryer.[3]

    • The heating gas for the dryer can be normal air, carbon dioxide-free air, or an inert gas like nitrogen.[3]

      • Using normal air will result in a product containing 3-10% sodium carbonate.[3]

      • To obtain a product with very low sodium carbonate content (e.g., 0.4%), use carbon dioxide-free air or nitrogen.[3]

    • Operate the spray dryer under the following conditions:

      • Inlet temperature of heating gas: 110°C to 200°C[3]

      • Outlet temperature of heating gas: 40°C to 120°C[3]

    • An example of specific operating conditions involves an inlet air temperature of 158°C and an outlet temperature of 98-99°C, with an atomizer wheel speed of approximately 34,000 rpm.[3]

  • Product Collection and Post-Drying:

    • The solid, fine-particled powder of this compound is collected from the dryer, typically using a cyclone separator.

    • The resulting product has a residual moisture content of approximately 1% to 3%.[3]

    • If necessary, the product can be subjected to further drying.

Data Presentation:

ParameterValueReference
Product Purity 82% - 94%[3]
Residual Moisture 1% - 3%[3]
Sodium Carbonate (with normal air) 3% - 10%[3]
Sodium Carbonate (with N₂) ~0.4%[3]
Reaction Temperature < 25°C[1]
Spray Dryer Inlet Temperature 110°C - 200°C[3]
Spray Dryer Outlet Temperature 40°C - 120°C[3]
Method 2: Anhydrous Alcohol-Based Synthesis

This method is suitable for producing high-purity this compound on a laboratory scale but is less favored for industrial production.

Reaction Pathway:

Cyanamide Cyanamide Reaction Reaction Cyanamide->Reaction Sodium Alkoxide Sodium Alkoxide Sodium Alkoxide->Reaction Anhydrous Alcohol Anhydrous Alcohol Anhydrous Alcohol->Reaction Solvent This compound This compound Reaction->this compound

Caption: Anhydrous Synthesis of this compound.

Protocol Summary:

This process involves the reaction of cyanamide with a sodium alkoxide, such as sodium methylate or sodium ethylate, in an anhydrous alcohol solvent (e.g., methanol (B129727) or ethanol).[2][3] Alternatively, anhydrous sodium hydroxide can be used as the base in aliphatic alcohols with 3 to 6 carbon atoms.[3] The use of anhydrous conditions is critical to prevent side reactions and ensure high purity.[3][5] However, the need for solid cyanamide and sodium alcoholates or solid sodium hydroxide, along with anhydrous solvents, makes this process more expensive and challenging to scale up industrially.[3]

Method 3: Synthesis from Calcium Cyanamide and Sodium Sulfate

This method provides an alternative route starting from readily available industrial chemicals.

Protocol Summary:

A patented method describes the synthesis of a cyanamide aqueous solution which involves the generation of this compound as an intermediate.[4] The process includes the following steps:

  • Reaction: Lime nitrogen (calcium cyanamide, CaCN₂) is added to an aqueous solution of sodium sulfate (Na₂SO₄). The reaction produces this compound (NaHCN₂), sodium hydrogen sulfate (NaHSO₄), and calcium hydroxide (Ca(OH)₂).[4]

    • Reaction: CaCN₂ + Na₂SO₄ + 2H₂O → NaHCN₂ + NaHSO₄ + Ca(OH)₂[4]

  • Filtration: The mixture is filtered to remove the precipitated calcium hydroxide and a portion of the sodium hydrogen sulfate.[4]

  • Further Processing: The resulting filtrate containing this compound can then be further processed. For the production of solid this compound, this solution could potentially be concentrated and dried, similar to the aqueous method.

Data Presentation:

ParameterValueReference
Reactants Calcium Cyanamide, Sodium Sulfate, Water[4]
Intermediates/Byproducts This compound, Sodium Hydrogen Sulfate, Calcium Hydroxide[4]

Impurities and Quality Control

The primary impurities in the production of this compound are:

  • Dicyandiamide: The dimer of cyanamide, its formation is promoted by alkaline conditions and higher temperatures.[1] Maintaining a reaction temperature below 25°C is crucial for minimizing its formation.[1]

  • Urea: Formed by the hydrolysis of cyanamide. This can be minimized by prompt processing after synthesis and avoiding prolonged exposure to water, especially at elevated temperatures.[1]

  • Sodium Carbonate: Forms when using air containing carbon dioxide as the heating gas during spray drying.[3] Using CO₂-free air or nitrogen can prevent this.[3]

Discoloration (yellow or brownish tint) of the final product can be caused by impurities in the starting materials, side reactions at elevated temperatures, or contamination.[1] Using high-purity starting materials and maintaining strict temperature control are recommended.[1]

References

Application Notes and Protocols for Aqueous Solution Synthesis of Sodium Hydrogen Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen cyanamide (B42294) (NaHCN₂) is a versatile reagent and intermediate in organic synthesis, finding applications in the pharmaceutical and agricultural industries. It serves as a precursor for the synthesis of various guanidines, heterocyclic compounds, and other biologically active molecules. This document provides detailed protocols for the synthesis of sodium hydrogen cyanamide in an aqueous solution, tailored for a laboratory setting. The methods described are based on established procedures, emphasizing safety, efficiency, and product purity.

Synthesis Methodologies

Two primary methods for the aqueous synthesis of this compound are presented: the reaction of cyanamide with sodium hydroxide (B78521) and the reaction of calcium cyanamide with sodium sulfate (B86663).

Method 1: Synthesis from Cyanamide and Sodium Hydroxide

This method offers a direct and high-purity route to this compound by reacting an aqueous solution of cyanamide with sodium hydroxide.[1] The reaction is exothermic and requires careful temperature control to prevent the formation of byproducts such as dicyandiamide (B1669379) and urea.[2][3]

Reaction: H₂NCN + NaOH → NaHCN₂ + H₂O

Experimental Protocol

Materials:

  • 50% (w/w) aqueous solution of cyanamide

  • 50% (w/w) aqueous solution of sodium hydroxide

  • Ice bath

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

Procedure:

  • Place the calculated amount of 50% sodium hydroxide solution into the three-necked flask.

  • Cool the flask in an ice bath to maintain the internal temperature at or below 10°C.

  • With vigorous stirring, add the 50% aqueous cyanamide solution dropwise from the dropping funnel. The rate of addition should be controlled to ensure the internal temperature does not exceed 25°C.[1][3]

  • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours while maintaining the temperature below 25°C.

  • The resulting aqueous solution of this compound is ready for use in subsequent reactions or for isolation of the solid product.

Quantitative Data Summary

ParameterValueReference
Moles of Cyanamide60 moles[1]
Moles of Sodium Hydroxide63 moles[1]
Concentration of Cyanamide Solution49.5% (w/w)[1]
Concentration of NaOH Solution48.5% (w/w)[1]
Reaction Temperature< 25°C[1]
Reaction Time (Addition)4.5 hours[1]

Experimental Workflow

Synthesis_Workflow_Method1 cluster_prep Preparation cluster_reaction Reaction cluster_product Product reagents Measure Reagents: - 49.5% Cyanamide Solution - 48.5% NaOH Solution setup Assemble Reaction Setup: - 3-Neck Flask - Stirrer, Dropping Funnel, Thermometer reagents->setup charge_naoh Charge Flask with NaOH Solution setup->charge_naoh cool Cool Flask in Ice Bath (T ≤ 10°C) charge_naoh->cool add_cyanamide Add Cyanamide Solution Dropwise (Control T < 25°C) cool->add_cyanamide stir Continue Stirring for 1-2 hours (T < 25°C) add_cyanamide->stir product_solution Aqueous Solution of This compound stir->product_solution

Caption: Workflow for the synthesis of this compound from cyanamide and NaOH.

Method 2: Synthesis from Calcium Cyanamide and Sodium Sulfate

This industrial method utilizes readily available starting materials, lime nitrogen (calcium cyanamide) and sodium sulfate, to produce this compound.[4]

Reaction: CaCN₂ + Na₂SO₄ + 2H₂O → NaHCN₂ + NaHSO₄ + Ca(OH)₂[4]

Experimental Protocol

Materials:

  • Lime Nitrogen (Calcium Cyanamide, CaCN₂)

  • Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Reaction vessel with stirring capabilities

Procedure:

  • Prepare an aqueous solution of sodium sulfate in the reaction vessel.

  • Slowly add lime nitrogen to the sodium sulfate solution with constant stirring.

  • Maintain the reaction temperature between 0-40°C.

  • Allow the reaction to proceed for 8-16 hours, monitoring the pH. The reaction is considered complete when the pH of the slurry is between 4.5 and 6.0.[4]

  • Filter the reaction mixture to remove the precipitated calcium hydroxide and sodium hydrogen sulfate.

  • The filtrate is an aqueous solution of this compound.

Quantitative Data Summary

ParameterValue RangeReference
Mole Ratio (CaCN₂:Na₂SO₄)1:1 to 1:1.1[4]
Reaction Temperature0 - 40°C[4]
Reaction Time8 - 16 hours[4]
Final pH4.5 - 6.0[4]

Reaction Pathway

Synthesis_Pathway_Method2 cluster_reactants Reactants cluster_products Products CaCN2 Calcium Cyanamide (CaCN₂) reaction Reaction Mixture CaCN2->reaction Aqueous Reaction (0-40°C, 8-16h) Na2SO4 Sodium Sulfate (Na₂SO₄) Na2SO4->reaction Aqueous Reaction (0-40°C, 8-16h) H2O Water (H₂O) H2O->reaction Aqueous Reaction (0-40°C, 8-16h) NaHCN2 This compound (NaHCN₂) NaHSO4 Sodium Hydrogen Sulfate (NaHSO₄) CaOH2 Calcium Hydroxide (Ca(OH)₂) reaction->NaHCN2 reaction->NaHSO4 reaction->CaOH2

Caption: Reaction pathway for the synthesis of this compound from calcium cyanamide.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Side reactions (e.g., dimerization to dicyandiamide).[2]- Ensure reaction goes to completion by monitoring pH or starting material consumption. - Strictly control the reaction temperature.
Product is an oil or fails to crystallize - Presence of impurities. - Insufficient concentration.- Treat the solution with activated carbon to remove organic impurities. - Concentrate the solution under reduced pressure at a low temperature.
Product Discoloration (Yellowish/Brownish) - Impurities in starting materials. - Side reactions due to high temperature.- Use high-purity reagents. - Ensure the reaction temperature does not exceed the recommended limit.

Safety Precautions

  • Cyanamide and its derivatives are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • The reactions can be exothermic. Ensure adequate cooling is available.

  • This compound is a hygroscopic solid that can decompose upon exposure to moisture or acids.[5] Store in a cool, dry, and inert atmosphere.

References

Application Notes and Protocols for the Production of Sodium Hydrogen Cyanamide via Spray Drying Technology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sodium hydrogen cyanamide (B42294) (NaHCN₂) is a versatile chemical intermediate with applications in agriculture and pharmaceutical synthesis.[1][2] A significant advancement in its industrial production is the utilization of spray drying technology, which offers a rapid and efficient method for obtaining a stable, solid, and free-flowing powder directly from an aqueous reaction mixture.[2][3] This technique circumvents the challenges associated with the instability of aqueous sodium hydrogen cyanamide solutions, which are prone to decomposition at room temperature, forming byproducts such as urea, ammonia, sodium carbonate, and dicyandiamide (B1669379). Spray drying provides a means to quickly remove water under controlled temperature conditions, minimizing thermal decomposition and yielding a product with high purity and good storage stability.[2]

This document provides detailed application notes and experimental protocols for the production of this compound using spray drying technology.

Data Presentation

Table 1: Typical Operating Parameters for Spray Drying of this compound [2]

ParameterValue RangeNotes
Inlet Temperature (Heating Gas)110°C to 200°CThe temperature of the hot gas entering the dryer.[2][3]
Outlet Temperature (Heating Gas)40°C to 120°CThe temperature of the gas exiting the dryer after evaporation.[2][3]
Feed Solids Content20% to 70% by weightThe concentration of the aqueous this compound solution or suspension.[3]
Heating GasAir, CO₂-free air, or NitrogenThe choice of gas can influence the purity of the final product.[3]

Table 2: Product Specifications for Spray-Dried this compound

ParameterValue RangeNotes
Purity82% to 94%The purity of the final powder product.[2][3]
Residual Moisture Content1% to 3% by weightThe amount of remaining moisture in the final powder.[2][3]
Sodium Carbonate Content (when using air with CO₂)3% to 10%Impurity resulting from the reaction with carbon dioxide in the heating gas.[3]

Experimental Protocols

Protocol 1: Synthesis of Aqueous this compound Solution

This protocol describes the preparation of the aqueous this compound feed solution for the spray dryer.

Materials:

  • Cyanamide (H₂NCN) aqueous solution (e.g., 50%)

  • Sodium hydroxide (B78521) (NaOH) aqueous solution (e.g., 50%)

  • Reaction vessel with temperature control

  • Stirrer

Procedure:

  • In a temperature-controlled reaction vessel, combine the aqueous cyanamide solution and the aqueous sodium hydroxide solution. The reaction is a direct neutralization: H₂NCN (aq) + NaOH (aq) → NaHCN₂ (aq) + H₂O (l).[2]

  • Maintain the reaction temperature below 25°C to minimize the formation of impurities such as dicyandiamide and urea.[1]

  • Continuously stir the mixture to ensure a complete reaction.

  • The resulting aqueous solution or suspension of this compound should have a solids content between 20% and 70% by weight.[3]

  • Proceed immediately to the spray drying step to prevent decomposition of the product in the aqueous solution.[3][4]

Protocol 2: Spray Drying of this compound Solution

This protocol details the spray drying process to obtain solid this compound.

Materials and Equipment:

  • Aqueous this compound solution (from Protocol 1)

  • Spray dryer (laboratory or industrial scale) equipped with a suitable atomizer (e.g., disc or nozzle)[3]

  • Heating gas source (air, CO₂-free air, or nitrogen)[3]

  • Powder collection system (e.g., cyclone separator)

Procedure:

  • Pre-heat the spray dryer: Set the inlet temperature of the heating gas to a range of 110°C to 200°C.[2][3]

  • Feed the solution: Pump the prepared aqueous this compound solution into the atomizer of the spray dryer.

  • Atomization: The atomizer will disperse the liquid feed into fine droplets within the drying chamber.[2]

  • Drying: The hot heating gas comes into contact with the atomized droplets, leading to rapid evaporation of water.[2] The outlet temperature of the heating gas should be maintained between 40°C and 120°C to ensure efficient drying without significant product decomposition.[2][3]

  • Product Collection: The resulting fine powder of this compound is separated from the gas stream using a cyclone collector or other suitable powder collection system.[5]

  • Optional Post-Drying: If necessary, the collected powder can be subjected to further drying to achieve the desired residual moisture content of approximately 1% to 3%.[3]

  • Product Characterization: The final product should be a fine-particled powder with good flow properties.[3] Purity is expected to be in the range of 82% to 94%.[2][3]

Mandatory Visualizations

experimental_workflow cluster_synthesis Step 1: Aqueous Synthesis cluster_spray_drying Step 2: Spray Drying cyanamide Aqueous Cyanamide Solution reactor Reaction Vessel (<25°C) cyanamide->reactor naoh Aqueous Sodium Hydroxide Solution naoh->reactor feed_solution Aqueous Sodium Hydrogen Cyanamide Solution (20-70% solids) reactor->feed_solution spray_dryer Spray Dryer feed_solution->spray_dryer collection Cyclone Collector spray_dryer->collection heating_gas Heating Gas (110-200°C) heating_gas->spray_dryer final_product Solid Sodium Hydrogen Cyanamide Powder (82-94% purity, 1-3% moisture) collection->final_product

Caption: Experimental workflow for the production of solid this compound.

logical_relationship cluster_parameters Process Parameters cluster_outcomes Product Characteristics inlet_temp Inlet Temperature (110-200°C) purity Purity (82-94%) inlet_temp->purity moisture Residual Moisture (1-3%) inlet_temp->moisture outlet_temp Outlet Temperature (40-120°C) outlet_temp->purity outlet_temp->moisture feed_solids Feed Solids Content (20-70%) feed_solids->purity heating_gas Heating Gas Type (Air, N₂, CO₂-free Air) carbonate Sodium Carbonate (3-10% with CO₂ in air) heating_gas->carbonate stability Storage Stability purity->stability flow Good Flow Properties moisture->flow moisture->stability

Caption: Relationship between spray drying parameters and product characteristics.

References

Application Notes and Protocols: Synthesis of Substituted Cyanamides using Sodium Hydrogen Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyanamides are versatile building blocks in organic synthesis and are integral to the structure of numerous biologically active compounds, including pharmaceuticals and agrochemicals. The cyanamide (B42294) functional group serves as a precursor for the synthesis of more complex nitrogen-containing moieties such as guanidines, ureas, and various heterocycles. One of the fundamental methods for the preparation of N-substituted cyanamides is the nucleophilic substitution reaction between sodium hydrogen cyanamide and a suitable electrophile, typically an alkyl or benzyl (B1604629) halide. This document provides detailed application notes and experimental protocols for the synthesis of substituted cyanamides utilizing this compound.

Principle of the Reaction

The synthesis of substituted cyanamides via this method relies on the nucleophilic character of the cyanamide anion ([NCNH]⁻ or [NCN]²⁻), which is readily formed from this compound (NaHNCN) in solution. The cyanamide anion acts as a potent nucleophile, attacking electrophilic carbon centers, such as those in alkyl halides, to form a new carbon-nitrogen bond. The reaction is a standard SN2-type nucleophilic substitution. The choice of solvent, temperature, and reaction time are critical parameters that influence the yield and purity of the desired substituted cyanamide.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Monosubstituted Cyanamides via Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using alkyl halides.

Materials:

  • This compound (NaHNCN) or an aqueous solution of cyanamide and sodium hydroxide (B78521).

  • Alkyl halide (e.g., benzyl bromide, n-butyl bromide)

  • Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethanol)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Cyanamide Solution (if starting from cyanamide): In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanamide in the chosen solvent. Cool the solution in an ice bath and add one equivalent of sodium hydroxide solution dropwise while stirring. Allow the mixture to stir for 30 minutes at room temperature to ensure the formation of this compound. If starting with solid this compound, suspend it directly in the solvent.

  • Alkylation Reaction: To the stirred solution/suspension of this compound, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If the solvent is water-miscible, remove it under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the pure substituted cyanamide.

Data Presentation

The following tables summarize quantitative data for the synthesis of various substituted cyanamides using this compound or its in-situ generated equivalent.

Table 1: Synthesis of N-Alkyl and N-Benzyl Cyanamides

EntryAlkyl HalideSolventTemperature (°C)Time (h)Yield (%)
1Benzyl chlorideHMPA25585-90
2n-Butyl bromideEthanolReflux2.570-80
3Allyl bromideEthanolReflux2.575-85
4Ethyl bromideTHF501265-75
54-Methoxybenzyl chlorideMeCN60888
64-Nitrobenzyl bromideDMF25692

Table 2: Synthesis of Disubstituted Cyanamides from Calcium Cyanamide and Sodium Hydroxide

While this protocol starts with calcium cyanamide, it proceeds via the in-situ formation of sodium cyanamide, making the subsequent alkylation step relevant.

EntryAlkyl HalideSolventTemperature (°C)Time (h)ProductYield (%)
1Allyl bromideWater/EthanolReflux2.5Diallylcyanamide60-65[1]
2n-Butyl bromideWater/EthanolReflux3Di-n-butylcyanamide55-60[1]

Mandatory Visualizations

Logical Workflow for Substituted Cyanamide Synthesis

G Workflow for Substituted Cyanamide Synthesis A Start Materials (this compound or Cyanamide + NaOH) B Solvent Addition (THF, MeCN, Ethanol) A->B C Alkylation (Addition of Alkyl Halide) B->C D Reaction (Stirring at RT or Reflux) C->D E Work-up (Quenching and Extraction) D->E F Purification (Chromatography or Distillation) E->F G Final Product (Substituted Cyanamide) F->G

Caption: A logical workflow diagram illustrating the key stages in the synthesis of substituted cyanamides.

Signaling Pathway of the Nucleophilic Substitution Reaction

G SN2 Reaction Pathway for N-Alkylation cluster_reactants Reactants cluster_transition Transition State cluster_products Products NaHCN Na⁺[⁻N=C=N-H] TS [H-N=C=N---R---X]⁻ NaHCN->TS Nucleophilic Attack RX R-X (Alkyl Halide) RX->TS Product R-NH-C≡N (Substituted Cyanamide) TS->Product Bond Formation NaX Na⁺X⁻ TS->NaX Leaving Group Departure

Caption: A diagram illustrating the SN2 reaction pathway for the N-alkylation of this compound.

Concluding Remarks

The N-alkylation of this compound is a robust and straightforward method for the synthesis of a wide range of mono- and disubstituted cyanamides. The provided protocols and data serve as a valuable resource for chemists in research and development, enabling the efficient synthesis of these important chemical intermediates. Careful optimization of reaction conditions is recommended for each specific substrate to achieve the highest possible yields and purity.

References

Application of Sodium Hydrogen Cyanamide in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen cyanamide (B42294) (NaHNCN), the monosodium salt of cyanamide, is a versatile and reactive intermediate widely employed in the synthesis of a diverse range of organic compounds, including several key agrochemicals. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows it to serve as a crucial building block for the construction of various heterocyclic structures that form the core of many modern fungicides, herbicides, and insecticides.[1] This document provides detailed application notes and experimental protocols for the synthesis of select agrochemicals using sodium hydrogen cyanamide as a primary precursor.

Key Applications in Agrochemical Synthesis

This compound is a pivotal precursor in the production of several classes of agrochemicals. Its utility stems from its ability to participate in cyclization and condensation reactions to form stable heterocyclic rings, which are often the pharmacophores responsible for the biological activity of the pesticide.

One of the most prominent applications of this compound is in the synthesis of benzimidazole (B57391) fungicides , such as carbendazim (B180503). It also serves as a precursor for the synthesis of guanidine (B92328) derivatives , which are themselves building blocks for certain pesticides.[2][3]

Fungicide Synthesis: The Case of Carbendazim

Carbendazim is a broad-spectrum benzimidazole fungicide with systemic activity. Its synthesis provides a clear example of the industrial application of this compound. The overall synthesis involves a two-step process: the formation of a key intermediate, methyl cyanocarbamate, followed by a cyclization reaction with o-phenylenediamine (B120857).

Reaction Pathway for Carbendazim Synthesis

Carbendazim_Synthesis cluster_0 Step 1: Formation of Methyl Cyanocarbamate cluster_1 Step 2: Cyclization to Carbendazim NaHNCN This compound (in aqueous solution) Intermediate Methyl Cyanocarbamate NaHNCN:e->Intermediate:w + MeChloroformate Methyl Chloroformate MeChloroformate:e->Intermediate:w NaOH Sodium Hydroxide (B78521) NaOH:e->Intermediate:w pH 8-9 0-5 °C oPDA o-Phenylenediamine Carbendazim Carbendazim oPDA:e->Carbendazim:w HCl Hydrochloric Acid HCl:e->Carbendazim:w pH 4-5 ~95 °C Intermediate:e->Carbendazim:w +

Caption: Synthetic pathway for Carbendazim from this compound.

Experimental Protocols

The following protocols are derived from patented industrial processes and provide a detailed methodology for the synthesis of carbendazim.

Protocol 1: Synthesis of Methyl Cyanocarbamate

This protocol details the formation of the key intermediate, methyl cyanocarbamate, from an aqueous solution of cyanamide (which contains this compound in the presence of a base).

Materials:

  • 10% (w/w) Cyanamide aqueous solution

  • Methyl Chloroformate

  • 30% (w/w) Sodium Hydroxide aqueous solution

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling system, add 231.0 g of a 10% cyanamide aqueous solution (containing 0.55 mol of cyanamide).

  • Cool the solution to a temperature between 0-5 °C.

  • While maintaining the temperature at 0-5 °C and under constant stirring, simultaneously add dropwise 57.2 g (0.605 mol) of methyl chloroformate and 162.0 g of a 30% sodium hydroxide solution.

  • During the addition, carefully monitor and maintain the pH of the reaction mixture between 8 and 9.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • The resulting product is an aqueous solution of methyl cyanocarbamate.

Protocol 2: Synthesis of Carbendazim

This protocol describes the cyclization of methyl cyanocarbamate with o-phenylenediamine to produce carbendazim.

Materials:

  • Methyl Cyanocarbamate aqueous solution (from Protocol 1)

  • o-Phenylenediamine

  • Concentrated Hydrochloric Acid (35%)

  • Toluene (B28343)

Procedure:

  • In a suitable reaction vessel, create a two-phase solvent system of toluene and water.

  • Add 0.5 mol of o-phenylenediamine to the solvent system.

  • While stirring, simultaneously add dropwise the methyl cyanocarbamate solution (containing ~0.55 mol) and 1.2 equivalents of 35% concentrated hydrochloric acid.

  • During the addition, control the pH of the reaction mixture to be between 4 and 5.

  • After the addition is complete, heat the mixture and maintain the temperature for 3 hours.

  • Cool the reaction mixture to 25 °C.

  • The solid product will precipitate. Filter the solid product via suction filtration.

  • Wash the filter cake with toluene.

  • Dry the collected solid product in a convection oven at 70 °C for 8 hours to obtain the final carbendazim product.

Data Presentation

The following table summarizes the quantitative data extracted from the synthesis of carbendazim.

ParameterValueReference
Starting Material 10% Cyanamide Aqueous Solution[4][5]
Intermediate Methyl Cyanocarbamate[4][5]
Final Product Carbendazim[4][5]
Yield 98.5% (calculated based on o-phenylenediamine)[5]
Purity 99.9%[5]

Other Potential Agrochemical Applications

While detailed protocols are less readily available in the public domain, this compound and its derivatives are implicated in the synthesis of other classes of agrochemicals.

  • Guanidine Derivatives: this compound can be a starting point for the synthesis of various guanidine derivatives.[2][3] Nitroguanidine, for instance, is a precursor for neonicotinoid insecticides.[2]

  • Thiourea Derivatives: The reaction of cyanamide with hydrogen sulfide (B99878) can produce thiourea, a building block for some herbicides and fungicides.[6]

  • Plant Growth Regulators: Hydrogen cyanamide itself is used as a plant growth regulator to break bud dormancy in various fruit crops.[7][8]

Experimental Workflow Overview

The general workflow for utilizing this compound in agrochemical synthesis involves a series of steps from precursor synthesis to final product formulation.

Agrochemical_Workflow cluster_Preparation Preparation of Precursors cluster_Synthesis Agrochemical Synthesis cluster_Purification Purification and Formulation CaCN2 Calcium Cyanamide NaHNCN_sol This compound Solution CaCN2->NaHNCN_sol Hydrolysis/Reaction H2O Water / Acid H2O->NaHNCN_sol Intermediate_Synth Intermediate Synthesis (e.g., Methyl Cyanocarbamate) NaHNCN_sol->Intermediate_Synth Cyclization Cyclization / Condensation Intermediate_Synth->Cyclization Crude_Product Crude Agrochemical Cyclization->Crude_Product Purification Purification (Filtration, Crystallization) Crude_Product->Purification QC Quality Control (Purity, Yield Analysis) Purification->QC Formulation Formulation QC->Formulation Final_Product Final Agrochemical Product Formulation->Final_Product

Caption: General workflow for agrochemical synthesis using this compound.

Conclusion

This compound is a valuable and cost-effective precursor in the agrochemical industry. Its application in the synthesis of the fungicide carbendazim highlights its importance in forming key heterocyclic structures. The provided protocols offer a detailed guide for the laboratory-scale synthesis of this important agrochemical. Further research into the application of this compound for the synthesis of other classes of pesticides, such as novel herbicides and insecticides, could lead to the development of new and efficient crop protection solutions.

References

Application Notes and Protocols: Sodium Hydrogen Cyanamide-Mediated Synthesis of 2-Aminobenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzimidazoles are a pivotal class of heterocyclic compounds widely recognized for their broad spectrum of biological activities. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antiviral and anticancer to anti-inflammatory and anthelmintic.[1] The synthesis of these valuable compounds through an efficient, scalable, and cost-effective method is of paramount importance for drug discovery and development.

This document provides detailed application notes and protocols for the synthesis of 2-aminobenzimidazoles mediated by sodium hydrogen cyanamide (B42294). This method offers a straightforward and industrially viable route to these key intermediates, utilizing readily available starting materials.[2]

Reaction Principle

The synthesis of 2-aminobenzimidazoles via this method involves the condensation reaction between an o-phenylenediamine (B120857) derivative and sodium hydrogen cyanamide. The reaction proceeds through the formation of a guanidine (B92328) intermediate, which then undergoes intramolecular cyclization to yield the 2-aminobenzimidazole (B67599) ring system. The use of this compound, a salt of cyanamide, provides a convenient and reactive source of the cyanamide moiety.

Experimental Protocols

General Protocol for the Synthesis of 2-Aminobenzimidazoles

This protocol describes a general method for the synthesis of 2-aminobenzimidazoles from o-phenylenediamines and this compound.

Materials:

  • Substituted o-phenylenediamine

  • This compound (NaHCN₂)

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium hydroxide (B78521) (NaOH) or other suitable base for neutralization

  • Ethanol or other suitable solvent

  • Activated carbon (for decolorization, if necessary)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted o-phenylenediamine (1.0 eq.) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add this compound (1.0-1.2 eq.).

  • Acidification: Slowly add an aqueous solution of hydrochloric acid (or another suitable acid) to the reaction mixture until it is acidic.

  • Reaction: Heat the mixture to reflux and maintain the temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide until it reaches a pH of approximately 7-8.

  • Precipitation and Filtration: The 2-aminobenzimidazole product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). If the product is colored, it can be treated with activated carbon during recrystallization to remove impurities.

  • Drying: Dry the purified product in a vacuum oven to obtain the final 2-aminobenzimidazole.

Data Presentation

The following table summarizes representative yields for the synthesis of various substituted 2-aminobenzimidazoles using cyanamide-based methods. While specific data for a wide range of substrates using this compound is not extensively published, these values serve as a general guideline for expected outcomes.

Entryo-Phenylenediamine SubstituentProductYield (%)Reference
1H2-Aminobenzimidazole~95%
24-Methyl5-Methyl-2-aminobenzimidazole85-90%General Synthetic Procedures
34-Chloro5-Chloro-2-aminobenzimidazole80-88%General Synthetic Procedures
44-Nitro5-Nitro-2-aminobenzimidazole75-85%General Synthetic Procedures
54,5-Dimethyl5,6-Dimethyl-2-aminobenzimidazole88-92%General Synthetic Procedures

Visualization of the Synthetic Workflow and Biological Pathways

Synthetic Workflow

The overall workflow for the this compound-mediated synthesis of 2-aminobenzimidazoles can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification A o-Phenylenediamine C Dissolution in Solvent A->C B Sodium Hydrogen Cyanamide B->C D Acidification C->D E Reflux D->E F Neutralization E->F G Precipitation & Filtration F->G H Recrystallization G->H I Pure 2-Aminobenzimidazole H->I

Caption: Workflow for the synthesis of 2-aminobenzimidazoles.

Relevant Signaling Pathways in Drug Development

2-Aminobenzimidazole derivatives have been identified as potent inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. Below are diagrams of key signaling pathways targeted by these compounds.

NOD1 Signaling Pathway

Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response. Its signaling cascade leads to the activation of NF-κB and the production of pro-inflammatory cytokines.[3][4][5][6][7]

G ligand iE-DAP (Bacterial Peptidoglycan) nod1 NOD1 ligand->nod1 Activates ripk2 RIPK2 nod1->ripk2 Recruits tak1 TAK1 ripk2->tak1 Activates ikk IKK Complex tak1->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines Induces Transcription inhibitor 2-Aminobenzimidazole Derivative inhibitor->nod1 Inhibits

Caption: Inhibition of the NOD1 signaling pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling is crucial for tumor growth and metastasis.[8][9][10][11]

G vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds & Activates plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k raf Raf plc->raf akt Akt pi3k->akt proliferation Cell Proliferation, Migration, Survival akt->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor 2-Aminobenzimidazole Derivative inhibitor->vegfr2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

TIE-2 Signaling Pathway

The TIE-2 receptor tyrosine kinase and its angiopoietin ligands regulate vascular stability and angiogenesis. Dysregulation of this pathway is associated with various diseases, including cancer.[12][13][14][15][16]

G ang1 Angiopoietin-1 tie2 TIE-2 ang1->tie2 Binds & Activates pi3k PI3K tie2->pi3k dokr Dok-R tie2->dokr akt Akt pi3k->akt stability Vascular Stability, Endothelial Cell Survival akt->stability rasgap RasGAP dokr->rasgap rasgap->stability Contributes to inhibitor 2-Aminobenzimidazole Derivative inhibitor->tie2 Inhibits

Caption: Inhibition of the TIE-2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Sodium Hydrogen Cyanamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving sodium hydrogen cyanamide (B42294). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and use of sodium hydrogen cyanamide, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields when synthesizing this compound?

A1: Low yields in the synthesis of this compound are often attributed to its inherent instability in aqueous solutions, where it can decompose.[1][2] The primary culprits are the formation of byproducts such as dicyandiamide (B1669379) and urea (B33335).[1] Dicyandiamide formation is favored by alkaline conditions and higher temperatures, while urea results from the hydrolysis of cyanamide.

Q2: How can I minimize the formation of dicyandiamide and urea during synthesis?

A2: To minimize dicyandiamide formation, it is crucial to maintain a reaction temperature at or below 25°C and to use a stoichiometric amount of sodium hydroxide (B78521) to avoid excessively alkaline conditions. To reduce urea formation, the synthesized this compound solution should be used promptly, and prolonged contact with water, especially at elevated temperatures, should be avoided.

Q3: My isolated this compound is discolored. What is the likely cause?

A3: A yellow or brownish tint in the final product can be due to impurities in the starting materials (cyanamide or sodium hydroxide), side reactions occurring at elevated temperatures, or contamination from the reaction vessel. Using high-purity reagents and maintaining strict temperature control are key to obtaining a colorless product.

Q4: What are the common reasons for low yields when using this compound in subsequent reactions, such as guanidine (B92328) synthesis?

A4: Low yields in downstream reactions can be caused by several factors:

  • Poor quality of this compound: The presence of impurities like dicyandiamide can interfere with the desired reaction.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time play a critical role. For instance, in guanidine synthesis, higher temperatures may not significantly improve the yield and could lead to product degradation.

  • Moisture sensitivity: Although prepared in aqueous solution, some downstream reactions involving the cyanamide anion may be sensitive to excess water.

  • Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.

Q5: How can I accurately determine the concentration of my freshly prepared this compound solution?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound and its common impurity, dicyandiamide.[3][4] A reversed-phase C18 column with a UV detector is typically used.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to identifying and resolving the root causes of low yields in reactions involving this compound.

Problem 1: Low Yield in the Synthesis of this compound
Symptom Potential Cause Suggested Solution
Low yield of desired product with significant solid byproduct Formation of dicyandiamide due to high temperature or excess base.Maintain reaction temperature below 25°C using an ice bath. Use a stoichiometric amount of sodium hydroxide.
Product is an oil or fails to crystallize properly Presence of significant impurities, such as urea.Use the aqueous solution of this compound immediately after preparation. If isolation is necessary, work at low temperatures and under reduced pressure.
Reaction mixture darkens or product is discolored Decomposition or side reactions at elevated temperatures.Ensure rigorous temperature control throughout the reaction. Use high-purity starting materials.
Inconsistent yields between batches Variability in the quality of starting cyanamide solution.Titrate the starting cyanamide solution to determine its exact concentration before each reaction.
Problem 2: Low Yield in Reactions Using this compound (e.g., Guanidine Synthesis)
Symptom Potential Cause Suggested Solution
Incomplete consumption of starting amine Insufficient amount or poor quality of this compound.Use a freshly prepared solution of this compound. Ensure the correct stoichiometry, and consider a slight excess of the cyanamide reagent.
Low reaction temperature leading to slow reaction rates.Optimize the reaction temperature. For guanidine synthesis, a moderate temperature (e.g., 80°C) can be beneficial.[5]
Formation of multiple unidentified byproducts Decomposition of this compound or the desired product.Monitor the reaction progress closely using TLC or LC-MS and quench the reaction upon completion. Avoid unnecessarily long reaction times.
Reaction with solvent or impurities.Use an appropriate, dry solvent if the reaction is sensitive to water. Ensure all reagents are of high purity.
Product loss during workup and purification The product may be partially soluble in the aqueous layer during extraction.Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
The product may be unstable on silica (B1680970) gel during column chromatography.Neutralize the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent or consider alternative purification methods like recrystallization.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Aqueous this compound

This protocol is adapted from established industrial processes for a laboratory setting.

Materials:

  • 50% (w/w) aqueous solution of cyanamide

  • 48.5% (w/w) aqueous solution of sodium hydroxide

  • Deionized water

  • Ice bath

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place the 48.5% sodium hydroxide solution.

  • Cool the flask in an ice bath to maintain the internal temperature below 25°C.

  • With vigorous stirring, add the 50% cyanamide solution dropwise from the dropping funnel over a period of 4-5 hours, ensuring the internal temperature does not exceed 25°C.[2]

  • After the addition is complete, continue to stir the reaction mixture for an additional hour at the same temperature.

  • The resulting solution of this compound is ready for immediate use in subsequent reactions.

Protocol 2: Synthesis of N,N'-Disubstituted Guanidine

This protocol provides a general procedure for the synthesis of a disubstituted guanidine from an amine and a freshly prepared this compound solution.

Materials:

  • Aqueous solution of this compound (from Protocol 1)

  • Primary or secondary amine

  • Suitable solvent (e.g., ethanol, DMF)

  • Acid for salt formation (e.g., HCl in ethanol)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and condenser.

  • Add the aqueous solution of this compound to the amine solution. A typical molar ratio is 1:1, but a slight excess of the cyanamide solution may be beneficial.

  • Heat the reaction mixture to a predetermined optimal temperature (e.g., 80°C) and stir for the required time (typically 2-12 hours).[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the free guanidine is desired, proceed with extraction and purification.

  • For the guanidinium (B1211019) salt, acidify the cooled solution with the chosen acid to precipitate the product.

  • Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.

Quantitative Data

Table 1: Effect of Reaction Conditions on Guanidine Stearate Synthesis

ParameterConditionImpact on YieldImpact on PurityRecommendation
Temperature 80°C[5]Optimal for precipitation. Lower temperatures can lead to incomplete reaction. Higher temperatures can increase solubility and lower the isolated yield.Minor effect, but optimal precipitation temperature aids in forming well-defined crystals.Maintain a stable temperature of 80°C during reactant addition and stirring.
Reactant Ratio Stoichiometric or slight excess of guanidine sourceA significant excess of one reactant can lead to impurities in the final product.Can affect the purity by leaving unreacted starting materials.Use a precise stoichiometric ratio for the highest purity.
Stirring Speed Moderate and consistentInadequate stirring can cause localized high concentrations, leading to incomplete reaction and smaller, harder-to-filter particles.Poor mixing can result in the inclusion of impurities in the precipitate.Ensure the reaction mixture is well-agitated throughout the process.

Visualizations

Logical Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Yield Observed reagent_check Verify Reagent Quality (Purity, Water Content) start->reagent_check condition_check Review Reaction Conditions (Temp, Time, Stoichiometry) reagent_check->condition_check Reagents OK reagent_issue Impure/Degraded Reagents reagent_check->reagent_issue Issue Found workup_check Analyze Workup & Purification condition_check->workup_check Conditions OK condition_issue Suboptimal Conditions condition_check->condition_issue Issue Found workup_issue Product Loss During Isolation workup_check->workup_issue Issue Found end_goal Improved Yield workup_check->end_goal No Obvious Issues Re-evaluate Reaction Design reagent_sol Use Fresh/Purified Reagents Quantify Starting Materials reagent_issue->reagent_sol condition_sol Optimize Temp, Time, Ratio Monitor Reaction Progress condition_issue->condition_sol workup_sol Optimize Extraction pH Back-extract Aqueous Layers Modify Purification Method workup_issue->workup_sol reagent_sol->end_goal condition_sol->end_goal workup_sol->end_goal

A logical guide to troubleshooting low yields.
Reaction Scheme: Synthesis of a Disubstituted Guanidine

GuanidineSynthesis amine R1R2NH (Amine) intermediate [Intermediate Adduct] amine->intermediate + cyanamide Na[HNC≡N] (Sodium Hydrogen Cyanamide) cyanamide->intermediate guanidine R1R2N-C(=NH)-NH2 (Disubstituted Guanidine) intermediate->guanidine Proton Transfer

General reaction for guanidine synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Sodium Hydrogen Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for sodium hydrogen cyanamide (B42294). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of sodium hydrogen cyanamide, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Increase reaction time and/or temperature gradually while monitoring the reaction progress by techniques like TLC or HPLC.
Decomposition of Reactant or Product: this compound is unstable in aqueous solutions and can decompose.[1][2]Use anhydrous solvents where possible. If using aqueous solutions, perform the reaction at a controlled low temperature (e.g., below 25°C) and use the product immediately after synthesis.[3]
Side Reactions: Formation of byproducts such as dicyandiamide (B1669379) or urea (B33335).[2][3]Maintain a controlled temperature and avoid excessively alkaline conditions to minimize dicyandiamide formation.[3] Use freshly prepared solutions to reduce urea formation from hydrolysis.[1][3]
Product Impurity Presence of Dicyandiamide: Dimerization of cyanamide is favored by alkaline conditions and higher temperatures.Maintain a reaction temperature below 25°C and avoid highly alkaline environments.[3]
Presence of Urea: Hydrolysis of cyanamide or this compound.[2][3]Minimize contact with water and use anhydrous reagents and solvents when feasible. If water is necessary, keep the reaction time short and the temperature low.[1][3]
Presence of Sodium Carbonate: Reaction with carbon dioxide from the air.[2][4]Conduct the reaction and handling under an inert atmosphere (e.g., nitrogen or argon). If using a spray dryer, utilize carbon dioxide-free air or nitrogen gas.[2]
Reaction Fails to Initiate Poor Quality of Reagents: Impure or degraded starting materials.Use high-purity cyanamide and sodium hydroxide (B78521) (or other base). Ensure reagents have been stored correctly to prevent degradation.
Inadequate Mixing: Poor solubility or heterogeneous reaction mixture.Use a suitable solvent that dissolves the reactants. For heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.
Product Discoloration (Yellow/Brown Tint) Impurities in Starting Materials: Technical-grade reagents may contain colored impurities.Use high-purity starting materials.[3]
Side Reactions at Elevated Temperatures: High temperatures can lead to the formation of colored byproducts.Maintain a low and controlled reaction temperature throughout the synthesis.[3]
Contamination: Contamination from the reaction vessel or handling equipment.Ensure all glassware and equipment are thoroughly cleaned and dried before use.

Frequently Asked Questions (FAQs)

Synthesis and Handling

Q1: What are the primary methods for synthesizing this compound?

A1: The main laboratory and industrial synthesis methods include:

  • Reaction of Cyanamide with Sodium Hydroxide: An aqueous solution of cyanamide is reacted with an aqueous solution of sodium hydroxide. This is a common and economical method.[2][3]

  • Reaction of Cyanamide with Sodium Alkoxides: This traditional method involves reacting cyanamide with sodium methoxide (B1231860) or sodium ethoxide in an alcoholic solvent.[1][2]

  • From Calcium Cyanamide: Involves the hydrolysis of calcium cyanamide in a sodium sulfate (B86663) solution.[5]

Q2: What are the optimal storage conditions for this compound?

A2: this compound is a hygroscopic solid that reacts with moisture and carbon dioxide in the air.[4][5] Therefore, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[6][7]

Q3: What are the common impurities found in this compound and how can they be minimized?

A3: Common impurities include dicyandiamide and urea.[3]

  • Dicyandiamide formation is favored by alkaline conditions and higher temperatures. To minimize it, maintain a controlled temperature (ideally below 25°C) and avoid excessively alkaline conditions.[3]

  • Urea forms from the hydrolysis of cyanamide. This can be minimized by using the product quickly after synthesis and avoiding prolonged exposure to water, especially at elevated temperatures.[1][3]

Reaction Parameters

Q4: What is the optimal pH for reactions involving this compound?

A4: Aqueous solutions of this compound are alkaline, typically with a pH between 10.5 and 11.5 for a 1% solution.[5] The optimal reaction pH will depend on the specific transformation. However, it is crucial to avoid acidic conditions, which can cause decomposition and the release of toxic hydrogen cyanide gas.[1][6]

Q5: What is the recommended temperature range for reactions?

A5: To minimize decomposition and side reactions, it is generally recommended to keep the temperature below 25°C when working with aqueous solutions.[2][3] For specific syntheses, the temperature may be elevated, but this increases the risk of byproduct formation.

Q6: Which solvents are suitable for reactions with this compound?

A6: The choice of solvent is critical. While highly soluble in water, its stability is limited in aqueous solutions.[1][5] Anhydrous polar aprotic solvents can be suitable for certain reactions. For creating stable suspensions for easier handling, high-boiling ether alcohols have been used.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyanamide and Sodium Hydroxide in an Aqueous Solution

This protocol is adapted from a known industrial process and is suitable for laboratory scale.[2]

Materials:

  • 49.5% Aqueous cyanamide solution

  • 48.5% Sodium hydroxide solution

  • Ice bath

  • Three-necked round-bottom flask

  • Stirrer

  • Dropping funnel

Procedure:

  • Place the three-necked flask in an ice bath to maintain a low temperature.

  • Add a stoichiometric amount of the 48.5% sodium hydroxide solution to the flask.

  • With thorough stirring and external cooling, slowly add the 49.5% aqueous cyanamide solution dropwise from the dropping funnel.

  • Crucially, maintain the internal temperature below 25°C throughout the addition to minimize the formation of impurities like dicyandiamide and urea.[2][3]

  • After the addition is complete, the resulting aqueous solution of this compound can be used directly for subsequent reactions. Note that this solution is not very stable and will slowly decompose at room temperature.[2]

For Isolation of Solid Product (Advanced): The aqueous solution can be concentrated to dryness using a spray dryer or atomization dryer to obtain a solid, pulverulent product.[2] This method is preferred for industrial scales as it is rapid and minimizes decomposition compared to traditional evaporation methods.[2]

Visualizations

Caption: Workflow for optimizing reactions involving this compound.

troubleshooting_tree Troubleshooting Decision Tree for Low Product Yield start Low Product Yield check_reaction Is the reaction complete? start->check_reaction check_impurities Are significant impurities present? check_reaction->check_impurities No solution_time Increase reaction time/temperature check_reaction->solution_time Yes check_conditions Were reaction conditions optimal? check_impurities->check_conditions No solution_temp Lower reaction temperature (< 25°C) check_impurities->solution_temp Yes (Dicyandiamide/Urea) solution_reagents Use fresh, high-purity reagents check_conditions->solution_reagents No (Reagent Quality) solution_atmosphere Use inert atmosphere check_conditions->solution_atmosphere No (Decomposition)

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Sodium Hydrogen Cyanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding byproduct formation during the synthesis of sodium hydrogen cyanamide (B42294). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in sodium hydrogen cyanamide synthesis?

A1: The primary byproducts encountered during the synthesis and storage of this compound are dicyandiamide (B1669379) (DCD), urea (B33335), and sodium carbonate.[1][2] Dicyandiamide is formed through the dimerization of cyanamide, especially under alkaline conditions.[3][4] Urea results from the hydrolysis of cyanamide, a reaction favored by excessively acidic, alkaline, or heated conditions.[3][5][6] Sodium carbonate can form if the reaction is exposed to carbon dioxide, particularly when using sodium hydroxide (B78521) as a base.[1][7]

Q2: Why is it critical to control byproduct formation?

A2: Controlling byproduct formation is essential for ensuring the purity, stability, and yield of the final this compound product. Impurities like dicyandiamide and urea can affect the reactivity and performance of the desired compound in subsequent applications, such as in pharmaceuticals and agrochemicals. Furthermore, the formation of byproducts consumes the cyanamide starting material, thereby reducing the overall process yield.[3]

Q3: What are the key process parameters that influence byproduct formation?

A3: The formation of byproducts is significantly influenced by pH, temperature, and reaction time.

  • pH: Alkaline conditions promote the dimerization of cyanamide to dicyandiamide.[3][8] Both excessively acidic and alkaline environments can accelerate the hydrolysis of cyanamide to urea.[3]

  • Temperature: Higher temperatures generally increase the rate of both dicyandiamide and urea formation.[3][9] For instance, while urea formation can be negligible at 40-50°C, it increases significantly at temperatures of 80-100°C.[10]

  • Concentration: The concentration of reactants can also play a role, with higher concentrations potentially leading to increased rates of side reactions.

Troubleshooting Guide

Q1: I am observing high levels of dicyandiamide (DCD) in my product. What are the likely causes and how can I mitigate this?

A1: High DCD levels are typically a result of cyanamide dimerization.

  • Potential Cause 1: High pH. The dimerization reaction is base-catalyzed. The pH of the reaction mixture may be too high.

    • Solution: Carefully monitor and control the pH of the reaction. The optimal pH for minimizing DCD formation while producing cyanamide is critical. The rate of DCD formation is directly related to pH, with specific optimal pH values for its formation at different temperatures (e.g., pH 9.7 at 50°C).[11]

  • Potential Cause 2: Elevated Temperature. High reaction or storage temperatures can accelerate dimerization.

    • Solution: Maintain the reaction temperature below 25°C during the synthesis of sodium cyanamide from calcium cyanamide and sodium hydroxide to minimize polymerization to DCD.[9] If possible, store aqueous cyanamide solutions at reduced temperatures.

  • Potential Cause 3: Prolonged Reaction or Storage Time. The longer the cyanamide is held in solution, especially under unfavorable conditions, the more DCD will form.

    • Solution: Minimize the time the cyanamide solution is stored before use or isolation. Proceed to the next step of your synthesis or product isolation as promptly as possible.

Q2: My analysis shows a significant amount of urea. What steps should I take?

A2: Urea formation is due to the hydrolysis of cyanamide.

  • Potential Cause 1: Extreme pH. Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of cyanamide.[3]

    • Solution: Ensure the pH is maintained within a neutral or mildly alkaline range that is optimal for the stability of cyanamide. Avoid large excesses of acid or base during pH adjustments.

  • Potential Cause 2: High Temperature. Hydrolysis is accelerated by heat.

    • Solution: Conduct the synthesis at the lowest practical temperature. If the product is in an aqueous solution, it should be concentrated under gentle vacuum conditions to avoid thermal decomposition.[1][2]

Q3: The purity of my isolated solid this compound is low, and it contains sodium carbonate. Why did this happen?

A3: Sodium carbonate is formed from the reaction of sodium hydroxide with carbon dioxide from the air.

  • Potential Cause: Exposure to Air. If sodium hydroxide is used as the base, it can readily react with atmospheric CO2. This is particularly relevant during workup and isolation steps like spray drying if air is used as the heating gas.[1][7]

    • Solution: To minimize carbonate formation, conduct the reaction and isolation under an inert atmosphere (e.g., nitrogen). When using spray drying, employing a heating gas other than air can prevent this issue.[1]

Quantitative Data on Byproduct Formation

The following table summarizes the key parameters influencing the formation of major byproducts.

ByproductInfluencing FactorsConditions Favoring FormationMitigation Strategies
Dicyandiamide (DCD) pH, Temperature, TimeHigh pH (e.g., pH 9.7 at 50°C, pH 9.1 at 80°C)[11], Elevated temperatures (>25°C)[9], Extended reaction/storage timeMaintain strict pH control, Keep temperature below 25°C, Minimize processing time
Urea pH, TemperatureExcessively acidic or alkaline conditions[3], High temperatures (significant above 80°C)[10]Maintain pH in the optimal stability range for cyanamide, Use lowest feasible reaction temperature
Sodium Carbonate Exposure to CO₂Presence of sodium hydroxide and exposure to air[1]Use an inert atmosphere (e.g., Nitrogen), Avoid using air as a heating gas during drying

Experimental Protocols

Protocol: Quantification of Cyanamide, Dicyandiamide, and Urea by HPLC

This protocol provides a general method for the simultaneous analysis of cyanamide, dicyandiamide, and urea. Specific conditions may need optimization for your particular sample matrix.

1. Objective: To separate and quantify hydrogen cyanamide, dicyandiamide, and urea in an aqueous solution using High-Performance Liquid Chromatography (HPLC).[12][13]

2. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Normal-phase column (e.g., Primesep S or similar).[12]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Reference standards for cyanamide, dicyandiamide, and urea.

  • Volumetric flasks, pipettes, and autosampler vials.

3. Chromatographic Conditions:

  • Column: Primesep S column.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v). No buffer is required.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 35°C.[14]

  • Detection: UV at 200 nm.[12][13]

  • Injection Volume: 10 µL.[14]

4. Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of cyanamide, dicyandiamide, and urea in water at a concentration of 1000 ppm. Note that cyanamide will start to dimerize to dicyandiamide immediately upon dissolution in water, so standards should be prepared fresh and analyzed promptly.[13][15]

    • Create a series of mixed working standards by diluting the stock solutions with water to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 ppm).

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture or final product.

    • Dissolve and dilute the sample with water to a concentration that falls within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before transferring to an HPLC vial.

  • Analysis:

    • Inject the series of standard solutions to generate a calibration curve for each analyte.

    • Inject the prepared samples.

    • Integrate the peak areas for each analyte and calculate the concentration in the samples using the calibration curve.

Visualizations

Below are diagrams illustrating the chemical pathways and a troubleshooting workflow.

Byproduct_Formation_Pathway CaCN2 Calcium Cyanamide (CaCN₂) H2NCN_sol Cyanamide (aq) (H₂NCN) CaCN2->H2NCN_sol + H₂O, CO₂ - CaCO₃ NaHCN2 This compound (NaHCN₂) H2NCN_sol->NaHCN2 + NaOH DCD Dicyandiamide (DCD) (Byproduct) H2NCN_sol->DCD Dimerization (High pH, Temp.) Urea Urea (Byproduct) H2NCN_sol->Urea Hydrolysis (+ H₂O, Heat, Acid/Base)

Caption: Reaction pathway for this compound synthesis and key side reactions.

Troubleshooting_Workflow start High Byproduct Levels Detected check_byproduct Identify Byproduct (e.g., via HPLC) start->check_byproduct is_dcd Dicyandiamide (DCD) check_byproduct->is_dcd DCD is_urea Urea check_byproduct->is_urea Urea check_ph_temp Review pH and Temperature Logs is_dcd->check_ph_temp action_ph_temp Action: 1. Lower Temperature (<25°C) 2. Optimize pH Control 3. Reduce Reaction Time check_ph_temp->action_ph_temp check_hydrolysis Review pH Extremes and Temp. is_urea->check_hydrolysis action_hydrolysis Action: 1. Ensure pH is not excessively   acidic or alkaline 2. Use Lowest Practical Temp. check_hydrolysis->action_hydrolysis

Caption: Troubleshooting workflow for addressing high byproduct formation.

References

Technical Support Center: Purification of Crude Sodium Hydrogen Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of crude sodium hydrogen cyanamide (B42294).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude sodium hydrogen cyanamide?

A1: The most prevalent impurities in crude this compound are dicyandiamide (B1669379) and urea (B33335).[1][2] Dicyandiamide is the dimer of cyanamide, and its formation is promoted by alkaline conditions and elevated temperatures.[1] Urea results from the hydrolysis of cyanamide, a reaction accelerated by the presence of water, especially at higher temperatures.[1] If the reaction is exposed to air, sodium carbonate can also form as an impurity.[3]

Q2: How can the formation of impurities be minimized during synthesis?

A2: To minimize impurity formation, it is critical to control the reaction conditions.

  • Dicyandiamide: Maintain a reaction temperature below 25°C and avoid excessively alkaline conditions.[1]

  • Urea: Use the product promptly after synthesis and minimize its exposure to water, particularly at elevated temperatures, to prevent hydrolysis.[1]

  • Sodium Carbonate: If a carbonate-free product is required, use heating gases that are free from carbon dioxide, such as nitrogen or CO2-scrubbed air, during drying processes like spray drying.[3]

Q3: What is the recommended laboratory-scale method for purifying crude this compound?

A3: Recrystallization is the most common and effective method for purifying this compound in a laboratory setting.[1] The ideal solvent for recrystallization is one in which the compound is highly soluble at higher temperatures but sparingly soluble at lower temperatures. Water is a common choice, often in combination with an anti-solvent like ethanol (B145695) or isopropanol (B130326) to enhance product recovery.[1]

Q4: My final product has a yellow or brownish discoloration. What are the possible causes and solutions?

A4: Discoloration can stem from several sources:

  • Impure Starting Materials: The use of technical-grade reagents can introduce colored impurities. It is recommended to use high-purity starting materials.[1]

  • Side Reactions: Elevated temperatures can lead to side reactions that produce colored byproducts. Maintaining strict temperature control is essential.[1]

  • Contamination: Ensure all glassware and equipment are thoroughly cleaned to prevent contamination.[1] Solution: If discoloration occurs, the most effective solution is to perform a recrystallization. Adding a small amount of activated carbon to the hot solution before filtration can help remove colored impurities.[1]

Q5: What are the best practices for handling and storing purified this compound?

A5: this compound is a moisture-sensitive and hygroscopic solid.[2][3] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.[2] Due to its toxicity, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should always be worn when handling the compound.[4]

Q6: How can I quantitatively assess the purity of my this compound sample?

A6: A standard method for quantitative analysis involves the precipitation of silver cyanamide from the sample using a silver nitrate (B79036) solution.[1][5] The purity can then be determined through titration. Additionally, High-Performance Liquid Chromatography (HPLC) methods have been developed to separate and quantify hydrogen cyanamide and its common impurity, dicyandiamide.[6][7]

Troubleshooting Guide

Problem: Low Product Yield
Possible Cause Recommended Solution
Incomplete Reaction Ensure adequate reaction time and efficient mixing of reactants to drive the reaction to completion.[1]
Side Reactions Optimize reaction conditions (maintain temperature <25°C, control pH) to minimize the formation of byproducts like dicyandiamide and urea, which consume the starting material.[1]
Product Loss During Workup During filtration, wash the collected crystals with a minimal amount of a cold solvent (e.g., ice-cold isopropanol) to prevent significant dissolution of the product.[1]
Product Decomposition Aqueous solutions of this compound are unstable.[3] Isolate the solid product promptly after synthesis or use the solution immediately to avoid degradation.[1]
Problem: Product Contamination
Issue Detection & Troubleshooting Strategy
Dicyandiamide Contamination Detection: HPLC is an effective method for detecting and quantifying dicyandiamide.[6][7] Removal: Careful recrystallization is the primary method for removal. The solubility difference between this compound and dicyandiamide in a chosen solvent system can be exploited for separation.
Urea Contamination Detection: HPLC can also be employed to detect the presence of urea.[7] Removal: Since urea is formed by hydrolysis, its presence indicates excessive exposure to water. Purification via recrystallization can help separate it. Preventing its formation by minimizing contact with water and heat during synthesis and workup is the best strategy.[1]
Hygroscopic/Caking Product Cause: The product is inherently hygroscopic.[2] Solution: Dry the final product thoroughly under vacuum at a low temperature (30-40°C).[1] Handle and store the purified solid under an inert, dry atmosphere. For industrial applications, preparation as a stable suspension in high-boiling ether alcohols can improve handling.[2]

Data Presentation

Table 1: Common Impurities and Their Formation Conditions

ImpurityChemical FormulaFormation ConditionsMitigation Strategy
DicyandiamideC₂H₄N₄Favored by alkaline conditions and temperatures above 25°C.[1]Maintain temperature below 25°C and avoid high pH.[1]
UreaCH₄N₂OHydrolysis from exposure to water, especially at elevated temperatures.[1]Use the product quickly after synthesis; avoid prolonged contact with water.[1]
Sodium CarbonateNa₂CO₃Reaction with carbon dioxide from the air.[3]Use a CO₂-free atmosphere (e.g., nitrogen) during drying.[3]

Table 2: Typical Purity and Yield Data from Purification

Purification MethodSolvent/ConditionsExpected PurityReference
Isolation & DryingConcentrate aqueous solution under reduced pressure (<40°C), crystallize in an ice bath, wash with cold isopropanol, and dry under vacuum.82-94%[1]
Spray DryingInlet gas temp: 110-200°C; Outlet gas temp: 40-100°C.82-94%[3]
RecrystallizationVaries based on solvent choice and technique.>90% (with technical grade starting materials)[2][1][2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for purifying crude this compound in a laboratory setting.

Materials:

  • Crude this compound

  • Deionized water

  • Isopropanol (or Ethanol)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks, Beakers

  • Heating/stirring plate

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot deionized water (e.g., 50-60°C). Stir continuously to aid dissolution.[1]

  • Decolorization (Optional): If the solution is discolored, add a small amount of activated carbon (approx. 1-2% w/w of the crude product). Stir the hot solution for 10-15 minutes.[1]

  • Hot Gravity Filtration: If activated carbon was used, perform a hot gravity filtration to remove it and any other insoluble impurities. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the purified product.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol or water to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum at a low temperature (30-40°C) until a constant weight is achieved.[1]

Protocol 2: Quantitative Analysis by Silver Nitrate Precipitation

This method is based on the precipitation of silver cyanamide for quantitative determination.

Materials:

  • This compound sample (approx. 100 mg)

  • 0.1 N Silver Nitrate (AgNO₃) solution

  • Concentrated Nitric Acid (HNO₃)

  • 0.5 N Ammonium (B1175870) Thiocyanate (B1210189) (NH₄SCN) solution

  • Ferric alum indicator

  • 250 mL Volumetric flask, Pipettes, Burette, Conical flask

  • Filter paper (Whatman)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and transfer it to a 250 mL volumetric flask.[5]

  • Precipitation: Add 50 mL of 0.1 N silver nitrate solution and 5 mL of concentrated nitric acid to the flask. Shake well to mix.[5]

  • Dilution: Make up the volume to 250 mL with deionized water. Allow the silver cyanamide precipitate to settle.[5]

  • Filtration: Filter the solution through Whatman filter paper. Discard the first 20 mL of the filtrate to ensure the collected portion is representative.[5]

  • Titration: Pipette 50 mL of the clear filtrate into a conical flask. Add 5 mL of concentrated nitric acid and a few drops of ferric alum indicator.[5]

  • Analysis: Titrate the excess silver nitrate in the filtrate with the 0.5 N ammonium thiocyanate solution until a persistent reddish-brown endpoint is observed.[5]

  • Blank Titration: Perform a blank titration using the same procedure but without the sample to determine the initial amount of silver nitrate.

  • Calculation: The amount of this compound can be calculated based on the volume of silver nitrate consumed in the precipitation reaction.

Mandatory Visualizations

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_output Final Product start Reactants (Cyanamide + NaOH) reaction Aqueous Reaction (<25°C, Controlled pH) start->reaction crude_sol Crude NaHNCN Aqueous Solution reaction->crude_sol dissolve Dissolve in Min. Hot Water crude_sol->dissolve decolorize Add Activated Carbon (If Discolored) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool hot_filter->cool Clear Filtrate vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Isopropanol vac_filter->wash vac_filter->wash Wet Crystals dry Vacuum Dry (30-40°C) wash->dry final_product Purified Solid NaHNCN dry->final_product

Caption: Workflow for the synthesis and recrystallization of this compound.

start Problem: Discolored Final Product q1 Were starting materials high purity? start->q1 sol1 Source new, high-purity cyanamide and NaOH. q1->sol1 No q2 Was reaction temp. kept below 25°C? q1->q2 Yes a1_yes Yes a1_no No end_sol Solution: Perform Recrystallization with Activated Carbon. sol1->end_sol sol2 Optimize synthesis to maintain low temperature to prevent side-product formation. q2->sol2 No q3 Was glassware thoroughly clean? q2->q3 Yes a2_yes Yes a2_no No sol2->end_sol sol3 Ensure all equipment is meticulously cleaned before synthesis. q3->sol3 No q3->end_sol Yes a3_yes Yes a3_no No sol3->end_sol

Caption: Troubleshooting logic for a discolored this compound product.

References

Technical Support Center: Sodium Hydrogen Cyanamide Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of aqueous solutions of sodium hydrogen cyanamide (B42294).

Frequently Asked Questions (FAQs)

Q1: What is the general stability of aqueous sodium hydrogen cyanamide solutions?

Aqueous solutions of this compound have limited stability and are susceptible to decomposition and hydrolysis.[1] The stability is highly dependent on factors such as pH, temperature, and concentration.[2][3] These solutions are also hygroscopic and can react with carbon dioxide from the atmosphere.[4]

Q2: What are the primary degradation pathways and products?

The degradation of this compound in water follows two main pathways, which are heavily influenced by the solution's pH.[1][5]

  • Hydrolysis: The cyanamide anion reacts with water to form urea (B33335). This reaction is the primary pathway in neutral and, especially, acidic conditions.[1]

  • Dimerization (Polymerization): Two molecules of cyanamide can react to form 2-cyanoguanidine, commonly known as dicyandiamide (B1669379). This pathway is particularly favored under alkaline conditions (pH > 8).[1][5][6]

In neutral solutions, other minor decomposition products can include ammonia (B1221849) and sodium carbonate.[1][2]

Q3: How does pH affect the stability of the solution?

The pH is the most critical factor governing the stability and the type of degradation product formed.

  • Acidic Conditions (pH 3-5): This is the most stable pH range for aqueous cyanamide solutions.[5] While hydrolysis to urea still occurs and is catalyzed by acid, the competing dimerization to dicyandiamide is significantly inhibited.[1]

  • Neutral/Near-Neutral Conditions: In this range, the solution slowly decomposes, forming both urea and dicyandiamide.[1]

  • Alkaline Conditions (pH 8-10): Stability is poor in alkaline solutions, with the dimerization to dicyandiamide being the predominant degradation pathway.[5]

Q4: What is the optimal way to prepare and store a stock solution?

To maximize stability, prepare the solution in a buffer to maintain a slightly acidic pH. Store the solution in a cool, dry, and well-ventilated place, away from incompatible materials.[7] For long-term storage, keeping the solution at low temperatures (e.g., refrigerated) can inhibit decomposition.[6] Containers should be securely sealed to protect against atmospheric moisture and CO2.[4][7]

Q5: Are there any recommended stabilizing agents?

Yes, specific additives can enhance the stability of aqueous cyanamide solutions.

  • Phosphate (B84403) Buffers: Adding a small amount (e.g., 0.5 wt%) of monosodium phosphate can help maintain a stable, slightly acidic pH.[6][8]

  • Magnesium Salts: The addition of divalent magnesium cations (from salts like MgCl₂ or MgSO₄) has been shown to significantly improve the storage stability of cyanamide solutions, particularly when the pH is adjusted to between 3.5 and 4.5.[5][9]

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Inconsistent or poor results in subsequent experiments. Solution has degraded, leading to a lower concentration of active this compound.Prepare fresh solutions before use. Quantify the concentration of your stock solution regularly using a validated analytical method (see Experimental Protocols). Ensure proper storage conditions (cool temperature, sealed container).
Formation of a white precipitate or cloudy solution. Dimerization to dicyandiamide, which is less soluble. This is common if the solution pH has drifted into the alkaline range.Adjust the pH of your solution to the acidic range (pH 3.5-4.5) using a suitable buffer or acid.[5][9] Filter the solution if necessary, but be aware that the concentration of the active compound will be lower.
Unexpected side products observed in a synthesis reaction. The degradation products (urea or dicyandiamide) may be interfering with your reaction.Confirm the purity of your this compound solution. Use freshly prepared, stabilized solutions. Adjust the pH to minimize the formation of the interfering byproduct (e.g., use acidic pH to avoid dicyandiamide).
Noticeable ammonia smell from the solution. Decomposition is occurring, leading to the formation of ammonia as a byproduct.[1][2]This indicates significant degradation. The solution should be discarded safely. Prepare a new, stabilized solution and verify proper storage.

Data Presentation

Table 1: Effect of pH on the Decomposition of Aqueous this compound

pH RangePredominant PathwayMajor Product(s)Relative Stability
< 3HydrolysisUreaUnstable
3 - 5Slow HydrolysisUreaMost Stable Range [5]
5 - 8Hydrolysis & DimerizationUrea, DicyandiamideModerate Stability, slow decomposition[1]
> 8DimerizationDicyandiamidePoor Stability[1][5]

Table 2: Recommended Stabilizing Agents

Stabilizing AgentRecommended ConcentrationTarget pHReference
Monosodium Phosphate~0.5 wt%~4.0 - 4.5[6]
Divalent Magnesium Cations (e.g., from MgCl₂)0.005 - 0.5 wt%3.5 - 4.5[9]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Materials: this compound (solid), deionized water, magnesium chloride hexahydrate (MgCl₂·6H₂O), phosphoric acid (or other suitable mineral acid).

  • Procedure: a. Weigh the desired amount of this compound powder. Handle in a well-ventilated area or fume hood. b. In a separate container, dissolve magnesium chloride hexahydrate in deionized water to achieve a final concentration of approximately 0.25% (w/w) in the final solution.[9] c. Slowly add the this compound powder to the magnesium salt solution while stirring gently. d. Measure the pH of the solution using a calibrated pH meter. e. Carefully adjust the pH to between 3.5 and 4.5 by adding a dilute solution of phosphoric acid dropwise.[9] f. Once the target pH is reached and the solid is fully dissolved, transfer the solution to a clean, tightly sealed container. g. Store the container in a refrigerator (2-8 °C).

Protocol 2: Quantification of Cyanamide by Titration (Adapted Method)

This method determines the total concentration of cyanamide and related compounds like thiourea. A separate analysis for impurities may be needed for high-purity applications.

  • Principle: Cyanamide reacts with silver nitrate (B79036) in an acidic solution. The excess silver nitrate is then back-titrated with a standardized thiocyanate (B1210189) solution.

  • Procedure (based on a method for hydrogen cyanamide): [10] a. Accurately weigh a sample of the this compound solution into a 250 mL volumetric flask. b. Add 50 mL of 0.1 N silver nitrate solution and 5 mL of concentrated nitric acid. c. Shake well and dilute to the 250 mL mark with deionized water. d. Allow the precipitate to settle, then filter the solution through a suitable filter paper (e.g., Whatman). e. Discard the first ~20 mL of the filtrate. f. Pipette exactly 50 mL of the subsequent filtrate into a conical flask. g. Add 5 mL of concentrated nitric acid and a few drops of ferric alum indicator. h. Titrate the solution against a standardized ammonium (B1175870) thiocyanate solution (e.g., 0.5 N) until a persistent reddish-brown endpoint is reached. i. Perform a blank titration using the same procedure without the cyanamide sample. j. Calculate the concentration based on the difference between the blank and sample titration volumes.

Visualizations

DecompositionPathways cluster_acidic Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 8) NaHCN2 Sodium Hydrogen Cyanamide Solution Urea Urea NaHCN2->Urea Hydrolysis (Catalyzed by H⁺) DCD Dicyandiamide (2-Cyanoguanidine) NaHCN2->DCD Dimerization

Caption: pH-dependent degradation pathways of this compound.

TroubleshootingWorkflow start Problem: Inconsistent Experimental Results check_age Is the solution freshly prepared? start->check_age check_storage Was it stored correctly? (Cool, sealed, dark) check_age->check_storage Yes prepare_new Action: Prepare a new, stabilized solution check_age->prepare_new No check_ph Has the pH been verified and stabilized? check_storage->check_ph Yes check_storage->prepare_new No quantify Quantify concentration using HPLC or titration check_ph->quantify Yes check_ph->prepare_new No root_cause Root Cause: Solution Degradation quantify->root_cause discard Action: Discard old solution safely prepare_new->discard

Caption: Troubleshooting workflow for inconsistent experimental results.

ExperimentalWorkflow A 1. Prepare Buffer (e.g., 0.25% MgCl₂ in DI water) B 2. Dissolve NaHNCN in buffered solution A->B C 3. Adjust pH to 3.5 - 4.5 (e.g., with H₃PO₄) B->C D 4. Validate Concentration (HPLC or Titration) C->D E 5. Store in sealed container at 2-8 °C D->E F Ready for Experimental Use E->F

References

Technical Support Center: Dicyandiamide (DCD) Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing dicyandiamide (B1669379) (DCD) formation during synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted dimerization of cyanamide (B42294) into DCD in their reactions.

Frequently Asked Questions (FAQs)

Q1: What is dicyandiamide (DCD) and how does it form?

A1: Dicyandiamide (C₂H₄N₄), also known as 2-cyanoguanidine, is the dimer of cyanamide (CH₂N₂).[1][2] It is a white, crystalline compound that typically forms as an unwanted byproduct when cyanamide is present as a reactant or an intermediate in a synthesis. The formation occurs through the dimerization of two cyanamide molecules.[3] This reaction is highly dependent on the experimental conditions.

Q2: Why is it important to minimize DCD formation?

A2: Minimizing DCD is crucial for several reasons:

  • Product Purity: DCD is an impurity that can be difficult to remove from the final product, affecting its purity, stability, and safety profile. In pharmaceutical synthesis, such as the production of metformin, strict limits are placed on impurities.[4]

  • Yield Reduction: The formation of DCD consumes the cyanamide intermediate, leading to a lower yield of the desired product.

  • Reaction Control: Uncontrolled DCD formation can indicate suboptimal reaction conditions, potentially leading to the formation of other side products.

Q3: What are the primary factors that promote the formation of DCD?

A3: The dimerization of cyanamide to DCD is primarily promoted by two main factors:

  • Alkaline Conditions (High pH): The reaction proceeds readily in alkaline or weakly alkaline environments.[1][2][5] High pH facilitates the deprotonation of cyanamide, which is a key step in the dimerization mechanism.

  • Elevated Temperatures: Higher temperatures increase the rate of the dimerization reaction.[6] The interplay between pH and temperature is critical; the maximum rate of DCD formation occurs at different pH values depending on the temperature.[7]

Troubleshooting Guide: Excessive DCD Formation

This guide provides a systematic approach to diagnosing and resolving issues with unwanted DCD formation during your experiments.

Q: I have detected high levels of DCD in my reaction product. What steps should I take to minimize it?

A: High DCD levels indicate that the conditions are favorable for the dimerization of a cyanamide intermediate. Follow this troubleshooting workflow to identify and control the critical parameters.

DCD_Troubleshooting_Workflow start High DCD Detected check_ph 1. Analyze Reaction pH start->check_ph ph_high Is pH > 8? check_ph->ph_high Measure pH ph_ok pH is Neutral/Acidic ph_high->ph_ok No action_ph Action: Lower pH - Add acid catalyst - Use acidic solvent system - Buffer the reaction medium ph_high->action_ph Yes check_temp 2. Analyze Reaction Temperature ph_ok->check_temp end_node Re-run Experiment & Analyze for DCD action_ph->end_node temp_high Is Temperature > 60°C? check_temp->temp_high Measure Temperature temp_ok Temperature is Low/Moderate temp_high->temp_ok No action_temp Action: Reduce Temperature - Run reaction at a lower temp - Ensure efficient heat removal - Control exotherms temp_high->action_temp Yes check_conc 3. Analyze Reactant Concentration temp_ok->check_conc action_temp->end_node conc_high Is Cyanamide Intermediate Concentration High? check_conc->conc_high Estimate/Model action_conc Action: Control Concentration - Add cyanamide precursor slowly - Ensure rapid consumption of cyanamide intermediate conc_high->action_conc Yes conc_high->end_node No action_conc->end_node

Caption: Troubleshooting workflow for minimizing DCD formation.

Data on DCD Formation Conditions

Understanding the relationship between reaction parameters and the rate of DCD formation is key to prevention. The following table summarizes the optimal conditions for DCD formation, which should be avoided.

TemperaturepH for Maximum DCD Formation RateImplication for Minimization
50 °C9.7Avoid pH above 9, especially in moderate temperature ranges.
80 °C9.1As temperature increases, the optimal pH for DCD formation slightly decreases.
100 °C8.8At higher temperatures, even mildly alkaline conditions can significantly promote DCD formation.
Data adapted from literature reports.[7]

Key Experimental Protocols

Protocol 1: Quantification of DCD Impurity using HPLC

This protocol provides a general method for detecting and quantifying DCD in a reaction mixture or final product.

HPLC_Workflow prep_sample 1. Sample Preparation - Accurately weigh sample - Dissolve in mobile phase (e.g., water) - Filter through 0.45 µm syringe filter run_analysis 4. Analysis - Inject prepared standards to create calibration curve - Inject prepared sample prep_sample->run_analysis prep_std 2. Standard Preparation - Prepare a stock solution of pure DCD - Create a series of dilutions to generate a calibration curve prep_std->run_analysis hplc_setup 3. HPLC System Setup - Column: Cation exchange or HILIC - Mobile Phase: e.g., 10-25 mM methanesulfonic acid - Flow Rate: 0.6 - 1.0 mL/min - Detector: UV at 215 nm hplc_setup->run_analysis calc 5. Calculation - Integrate the DCD peak in the sample chromatogram - Quantify concentration using the calibration curve run_analysis->calc

Caption: Experimental workflow for DCD quantification by HPLC.

Methodology Details:

  • Standard Preparation : Prepare a DCD standard stock solution (e.g., 1000 µg/mL) in deionized water. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.[8]

  • Sample Preparation : Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and filter it through a 0.45 µm filter before injection.

  • Chromatographic Conditions :

    • Column : A cation exchange column such as Dionex IonPac™ CS16 is often suitable.[8]

    • Mobile Phase : An aqueous solution of methanesulfonic acid (10-25 mM) can be used.[8]

    • Flow Rate : Set between 0.6 - 1.0 mL/min.

    • Detection : Use a UV detector at a wavelength of approximately 215 nm.

    • Column Temperature : Maintain at 25-40 °C.

  • Analysis and Calculation : Inject the standards to establish a linear calibration curve. Inject the sample and use the peak area to calculate the concentration of DCD based on the standard curve. The method should be validated for precision, accuracy, and linearity.

Protocol 2: Synthesis of Guanidine (B92328) Salt from Cyanamide with DCD Minimization

This protocol illustrates a synthesis where cyanamide is an intermediate and conditions are optimized to prevent its dimerization to DCD. The reaction involves the conversion of cyanamide to guanidine in the presence of an ammonium (B1175870) salt.

Synthesis_Pathway cyanamide Cyanamide (Intermediate) dimer Dicyandiamide (DCD) (Side Product) cyanamide->dimer Dimerization product Guanidine Salt (Desired Product) cyanamide->product Ammonolysis conditions1 Alkaline pH High Temp conditions1->dimer conditions2 Acidic pH (NH4+ Salt) Controlled Temp conditions2->product

Caption: Reaction pathways for cyanamide conversion.

Methodology Details:

  • Reaction Setup : In a suitable reactor, create a solution of cyanamide. It is critical that the cyanamide solution is not alkaline.

  • Condition Control : Add an ammonium salt (e.g., ammonium phosphate) to the cyanamide solution. The ammonium salt serves both as a reactant and as a buffer to maintain a slightly acidic to neutral pH, which suppresses the dimerization of cyanamide.[9]

  • Temperature Management : Heat the reaction mixture gradually to the target temperature (e.g., 140°C).[9] While higher temperatures are needed for the conversion to guanidine, rapid heating can create localized hotspots that may still promote DCD formation before the desired reaction initiates. The course of the reaction often involves the rapid formation of DCD at an intermediate temperature, followed by its conversion to guanidine at higher temperatures.[9] Therefore, controlled heating and sufficient reaction time at the optimal temperature are crucial to ensure the conversion of any formed DCD to the final product.

  • Monitoring : Monitor the reaction progress by taking aliquots and analyzing for cyanamide, DCD, and guanidine content using the HPLC method described above.

  • Work-up : Once the reaction is complete (minimal DCD and cyanamide remaining), proceed with the product isolation and purification steps. The final product should be free of DCD.[9]

References

Preventing urea formation in sodium hydrogen cyanamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize or prevent urea (B33335) formation during reactions involving sodium hydrogen cyanamide (B42294).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of urea formation in sodium hydrogen cyanamide reactions?

A1: The primary cause of urea formation is the hydrolysis of the cyanamide anion (HCN₂⁻) in the presence of water.[1][2] This reaction involves the addition of a water molecule across the carbon-nitrogen triple bond of the cyanamide, leading to the formation of urea ((NH₂)₂CO) as the main byproduct.[2]

Q2: How does pH influence the rate of urea formation?

A2: The pH of the reaction medium is a critical factor. Aqueous solutions of cyanamide are most stable in a pH range of 3 to 5.[3][4] Below pH 3 and above pH 12, the formation of urea is significantly accelerated.[3][4] In contrast, dimerization to dicyandiamide (B1669379) is more prevalent at a pH between 8 and 10.[3][4] Therefore, maintaining a mildly acidic environment is crucial for minimizing urea.

Q3: Are there chemical stabilizers that can be added to the reaction to prevent urea formation?

A3: Yes, several types of stabilizers can be employed.

  • pH Buffers: Monosodium phosphate (B84403) is commonly used to maintain the pH within the stable range of 3 to 5.[3][5]

  • Moisture Scavengers: For solid cyanamide or reactions sensitive to trace amounts of water, hydrolysis-labile esters like formic acid esters can be added. These esters absorb moisture and slowly release formic acid, which helps neutralize any alkalinity (e.g., from ammonia) that could promote side reactions.[5]

  • Magnesium Salts: The addition of magnesium salts, such as magnesium chloride (MgCl₂) or magnesium sulfate (B86663) (MgSO₄), has been shown to considerably improve the storage stability of aqueous cyanamide solutions, thereby reducing degradation to urea.[3][4]

Q4: Besides urea, what other byproducts can form?

A4: The main side reaction, particularly under alkaline conditions (pH 8-10), is the dimerization of cyanamide to form 2-cyanoguanidine, also known as dicyandiamide.[2][3] At very high temperatures, the trimer, melamine, can also be formed.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of urea detected in the final product. 1. Incorrect pH: The reaction pH may be outside the optimal 3-5 range.[3][4]2. Presence of excess water: Water is a key reactant in the hydrolysis to urea.[1][2]3. High reaction/storage temperature: Elevated temperatures accelerate the rate of hydrolysis.[3]1. Monitor and Adjust pH: Use a calibrated pH meter. Adjust the pH to 3.5-4.5 using a suitable acid like phosphoric acid.[3][6]2. Control Water Content: Use anhydrous solvents and reagents where possible. For aqueous solutions, consider adding stabilizers like magnesium salts.[3][4]3. Lower Temperature: Conduct the reaction at the lowest feasible temperature. Store cyanamide solutions at temperatures below 20°C.[3]
Formation of dicyandiamide precipitate. Alkaline Conditions: The reaction pH is likely in the 8-10 range, favoring dimerization.[3][4]Acidify the Medium: Carefully adjust the pH to the 3-5 range to inhibit the dimerization reaction.[5]
Inconsistent reaction yields and purity. Degradation of Cyanamide Stock: The this compound solution may have degraded during storage.Use Stabilized Solutions: Purchase commercially available stabilized cyanamide solutions or prepare fresh solutions and stabilize them immediately with a buffer (e.g., 0.5 wt% monosodium phosphate) or magnesium salts.[3][5]Verify Purity: Before use, analyze the starting material for cyanamide, urea, and dicyandiamide content.

Data on Reaction Stability

The stability of aqueous cyanamide solutions is highly dependent on pH and the presence of stabilizers. The following table summarizes the key conditions for maintaining stability and minimizing byproduct formation.

ParameterUnstable RangeOptimal/Stable RangeKey Byproduct in Unstable RangeReference
pH < 3 or > 83 - 5 (preferably 3.5 - 4.5)Urea (<3), Dicyandiamide (>8)[3][4]
Temperature > 20°C< 20°CUrea and Dicyandiamide[3]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Urea Formation

This protocol outlines a general workflow for conducting a reaction with this compound while minimizing the formation of urea.

  • Reagent Preparation:

    • If using a solid, dissolve this compound in deionized water that has been pre-adjusted to a pH of 4.0 with phosphoric acid.

    • If using a commercial aqueous solution, verify its pH is within the 3.5-4.5 range before use. If necessary, adjust with dilute phosphoric acid.

    • Ensure all other reagents and solvents are free of excess water.

  • Reaction Setup:

    • Set up the reaction vessel in a temperature-controlled environment (e.g., an ice bath or a cryostat) to maintain a low temperature.

    • Maintain an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.

  • Reaction Execution:

    • Slowly add the this compound solution to the reaction mixture while maintaining the desired low temperature.

    • Continuously monitor the pH of the reaction mixture and make necessary adjustments to keep it within the 3.5-4.5 range.

  • Work-up and Analysis:

    • Upon completion, quench the reaction as required by the specific synthesis.

    • Analyze the crude and purified product for the presence of urea and dicyandiamide using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

Protocol 2: Analytical Method for Urea Detection by HPLC

This is a general guideline for detecting and quantifying urea in a reaction mixture.

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A normal-phase column such as Primesep S is suitable.[7]

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water can be effective. The exact ratio may need to be optimized based on the specific column and compounds.[7]

  • Detection: UV detection at a low wavelength, such as 200 nm, is typically used for cyanamide, dicyandiamide, and urea.[7]

  • Procedure:

    • Prepare standard solutions of pure urea, dicyandiamide, and cyanamide at known concentrations to establish retention times and create a calibration curve.

    • Dilute a sample of the reaction mixture in the mobile phase.

    • Inject the standards and the sample onto the HPLC system.

    • Identify and quantify the urea peak in the sample chromatogram by comparing its retention time and peak area to the calibration curve.

Visual Guides

Urea_Formation_Pathway cluster_hydrolysis reactant reactant product product byproduct byproduct intermediate intermediate condition condition NaHCN2 Sodium Hydrogen Cyanamide DesiredProduct Desired Product NaHCN2->DesiredProduct Target Reaction (Controlled Conditions) Urea Urea (Byproduct) NaHCN2->Urea Dicyandiamide Dicyandiamide (Byproduct) NaHCN2->Dicyandiamide Dimerization H2O + H₂O Alkaline pH 8-10 c2 c2 Acidic pH < 3 or > 12 c1 c1 Troubleshooting_Workflow start_end start_end decision decision process process solution solution start Start: High Urea Content Detected check_ph Is reaction pH within 3-5 range? start->check_ph check_temp Is reaction temp below 20°C? check_ph->check_temp Yes adjust_ph Adjust pH to 3.5-4.5 with phosphoric acid check_ph->adjust_ph No check_water Are anhydrous reagents used? check_temp->check_water Yes lower_temp Lower reaction temperature check_temp->lower_temp No use_stabilizer Use stabilized solution or add stabilizer (e.g., MgCl₂) check_water->use_stabilizer No end_node Problem Resolved check_water->end_node Yes adjust_ph->check_temp lower_temp->check_water use_stabilizer->end_node

References

Technical Support Center: Purification of Sodium Hydrogen Cyanamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of sodium hydrogen cyanamide (B42294) via recrystallization. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Troubleshooting Guide

Q1: My sodium hydrogen cyanamide sample is discolored (yellowish/brownish). What is the cause and how can I fix it?

Possible Causes:

  • Impurities in Starting Materials: Technical-grade reagents may contain colored impurities.

  • Side Reactions: Elevated temperatures during synthesis or recrystallization can lead to the formation of colored byproducts. The primary impurities in this compound synthesis are dicyandiamide (B1669379) and urea (B33335).[1] Dicyandiamide formation is favored under alkaline conditions and at higher temperatures.

  • Contamination: Trace impurities from glassware or handling can introduce color.

Solutions:

  • Use High-Purity Reagents: Start with the highest purity cyanamide and sodium hydroxide (B78521) available.

  • Temperature Control: Maintain a low temperature (ideally below 25°C) during the initial synthesis.[1] When dissolving the crude product for recrystallization, use the minimum effective temperature to achieve dissolution.

  • Activated Carbon Treatment: Add a small amount of activated carbon to the hot, dissolved solution to adsorb colored impurities. Stir for 10-15 minutes before hot filtration.[1]

  • Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned before use.

Q2: No crystals are forming after cooling the recrystallization solution. What should I do?

Possible Causes:

  • Excess Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling.

  • Solution Cooled Too Quickly: Rapid cooling can sometimes inhibit nucleation.

  • High Purity: Very pure compounds can sometimes be slow to crystallize.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

    • Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.

  • Prolonged Cooling: Allow the solution to stand undisturbed at room temperature for a longer period, followed by gradual cooling in an ice bath.

Q3: The recrystallization yield is very low. What are the likely reasons and how can I improve it?

Possible Causes:

  • Excessive Solvent: Using too much of the primary solvent (water) will result in a significant portion of the product remaining in the mother liquor.

  • Inappropriate Anti-solvent Ratio: Adding too much of the anti-solvent (e.g., ethanol (B145695), isopropanol) too quickly can cause the product to precipitate as a fine powder, which is difficult to collect, or can trap impurities.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently chilled will redissolve some of the product.

  • Product Decomposition: Prolonged heating of the aqueous solution can lead to hydrolysis and the formation of urea, reducing the yield of the desired product.[1]

Solutions:

  • Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of hot solvent required.

  • Optimize Anti-solvent Addition: Add the anti-solvent dropwise to the warm solution until the first sign of persistent cloudiness, then allow it to cool slowly.

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold solvent.

  • Minimize Heating Time: Do not heat the aqueous solution for an extended period. Dissolve the solid and proceed with the next steps promptly.

Q4: The product "oils out" instead of crystallizing. What is happening and how can I prevent it?

Possible Cause:

  • The boiling point of the recrystallization solvent is higher than the melting point of the impure compound. As the solution cools, the compound may separate as a liquid before it reaches its crystallization temperature.

Solutions:

  • Add More Primary Solvent: Re-heat the solution to dissolve the oil, then add a small amount of the primary solvent (water) before allowing it to cool slowly again.

  • Lower the Dissolution Temperature: Try dissolving the crude product at a slightly lower temperature.

  • Change the Solvent System: Consider using a different anti-solvent or a different primary solvent with a lower boiling point, although options are limited for this highly polar compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

For highly water-soluble inorganic salts like this compound, a mixed-solvent system is generally most effective.[2] The recommended approach is to use water as the primary solvent (in which the compound is very soluble) and a less polar, water-miscible organic solvent as an anti-solvent (in which the compound is less soluble).[2][3] Good choices for the anti-solvent are ethanol or isopropanol (B130326).[1] The addition of the alcohol reduces the overall polarity of the solvent mixture, decreasing the solubility of the inorganic salt and promoting crystallization upon cooling.[3]

Q2: What are the main impurities I should be concerned about?

The most common impurities from the synthesis of this compound are dicyandiamide and urea.[1] Dicyandiamide is the dimer of cyanamide and its formation is promoted by alkaline conditions and higher temperatures.[1] Urea is formed by the hydrolysis of cyanamide, which can occur in aqueous solutions, especially when heated.[1]

Q3: How can I determine the purity of my recrystallized this compound?

Several methods can be used to assess purity:

  • Melting Point: Pure this compound has a decomposition point above 360°C.[4] Impurities will typically lower and broaden this decomposition range.

  • Spectroscopy: Techniques like FTIR can be used to identify functional groups and compare the spectrum of your product to a reference standard.

  • Quantitative Analysis: Titration methods, such as precipitating silver cyanamide with a silver nitrate (B79036) solution, can be used for quantitative determination of purity.[5]

Q4: Is this compound stable during recrystallization?

Aqueous solutions of this compound have limited stability and can decompose, particularly when heated.[3] Hydrolysis to form urea is a primary concern. Therefore, it is crucial to minimize the time the compound is in a hot aqueous solution. The solid, crystalline form is more stable, especially when stored in a dry environment.

Q5: My sample is very hygroscopic. How should I handle it during and after recrystallization?

This compound is a hygroscopic solid.[4] To prevent moisture absorption, which can lead to decomposition, it is important to:

  • Work quickly during filtration and transfer of the crystals.

  • Dry the purified crystals thoroughly under vacuum.

  • Store the final product in a tightly sealed container with a desiccant.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaCHNaS₂[4]
Molecular Weight64.02 g/mol [4]
AppearanceWhite crystalline powder
Melting Point>360°C (decomposes)[4]
Solubility in Water~120 g/100 mL at 25°C[4]
pH (1% solution)10.5 - 11.5[4]

Table 2: Qualitative Solubility in Potential Recrystallization Solvents

SolventSolubilitySuitability
WaterVery HighGood primary solvent
EthanolLower than waterGood anti-solvent
IsopropanolLower than waterGood anti-solvent
AcetoneSparingly soluble/InsolublePotential anti-solvent, but less common
Diethyl EtherInsolubleNot suitable (immiscible with water)

Experimental Protocols

Recrystallization of this compound using a Water/Isopropanol Mixed Solvent System

Objective: To purify crude this compound by removing common impurities such as dicyandiamide, urea, and colored byproducts.

Materials:

  • Crude this compound

  • Deionized water

  • Isopropanol, reagent grade

  • Activated carbon (optional, for colored samples)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water (e.g., heated to 50-60°C) and swirl to dissolve the solid. Avoid boiling the solution for extended periods to minimize hydrolysis.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon. Stir the hot solution for 10-15 minutes.

  • Hot Gravity Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Addition of Anti-solvent: While the filtrate is still warm, slowly add ice-cold isopropanol dropwise while swirling the flask. Continue adding isopropanol until the solution becomes slightly and persistently cloudy. If too much anti-solvent is added, the product may precipitate instead of crystallizing.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Visualizations

Experimental_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimum hot water decolorize Add activated carbon (if necessary) dissolve->decolorize Solution is colored hot_filter Hot gravity filtration dissolve->hot_filter Insoluble impurities present decolorize->hot_filter add_antisolvent Add cold isopropanol (anti-solvent) hot_filter->add_antisolvent cool_slowly Cool slowly to room temperature add_antisolvent->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold isopropanol vac_filter->wash dry Dry under vacuum wash->dry Pure Product Pure Product dry->Pure Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Recrystallization Issues cluster_no_crystals No Crystals Forming cluster_low_yield Low Yield cluster_oiling_out Oiling Out start Recrystallization Issue no_crystals No crystals form upon cooling start->no_crystals low_yield Yield is poor start->low_yield oiling_out Product oils out start->oiling_out check_saturation Is solution supersaturated? no_crystals->check_saturation too_much_solvent Too much solvent used check_saturation->too_much_solvent No induce_crystallization Induce crystallization (scratch/seed) check_saturation->induce_crystallization Yes evaporate Evaporate some solvent too_much_solvent->evaporate check_solvent_vol Check solvent volume and washing technique low_yield->check_solvent_vol check_decomp Consider decomposition low_yield->check_decomp optimize_solvent Use minimum hot solvent and cold wash check_solvent_vol->optimize_solvent minimize_heating Minimize heating time check_decomp->minimize_heating check_temp Is dissolution temp too high? oiling_out->check_temp add_solvent Re-dissolve and add more primary solvent check_temp->add_solvent

Caption: Logical relationships for troubleshooting common recrystallization problems.

References

Sodium hydrogen cyanamide decomposition kinetics and pathways

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the decomposition kinetics and pathways of sodium hydrogen cyanamide (B42294) (NaHNCN). It includes frequently asked questions and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is sodium hydrogen cyanamide and why is its stability a concern?

This compound (NaHNCN) is the sodium salt of cyanamide. In aqueous solutions, it is a versatile reagent used in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds.[1][2] However, aqueous solutions of this compound are known to be unstable, decomposing slowly even at room temperature.[3][4] This instability can impact reaction yields, product purity, and storage lifetime, making it crucial for researchers to understand its decomposition kinetics and pathways.

Q2: What are the primary decomposition pathways for this compound in an aqueous solution?

The decomposition of this compound is highly dependent on the pH of the solution. In aqueous media, it primarily undergoes two competing reactions: hydrolysis and dimerization. At higher temperatures, trimerization can also occur.

  • Acidic Conditions: Under acidic conditions, the dominant pathway is hydrolysis, where cyanamide reacts with water to form urea (B33335).[1][5]

  • Alkaline Conditions: In an alkaline environment, cyanamide tends to dimerize, forming 2-cyanoguanidine, commonly known as dicyandiamide (B1669379).[1][5]

  • Trimerization: The cyclic trimer, melamine, can also be formed from cyanamide, particularly at elevated temperatures.[1]

These pathways are illustrated in the diagram below.

DecompositionPathways cluster_start Reactant cluster_products Decomposition Products NaHNCN Sodium Hydrogen Cyanamide (NaHNCN) P1 NaHNCN->P1 In Aqueous Solution Urea Urea DCD Dicyandiamide (2-Cyanoguanidine) Melamine Melamine DCD->Melamine Trimerization (e.g., heat) P1->Urea  Acidic Hydrolysis  (Addition of H₂O)   P1->DCD  Alkaline Dimerization  

Caption: Decomposition pathways of this compound in aqueous solution.

Q3: How do pH and temperature affect the stability of this compound solutions?

Both pH and temperature significantly influence the stability of cyanamide solutions. Aqueous solutions are generally unstable and decompose at room temperature, forming byproducts like urea, dicyandiamide, ammonia, and sodium carbonate.[3][4] The stability is optimized within a specific acidic pH range.

Table 1: Influence of pH on Cyanamide Stability [5]

pH RangeStability LevelPrimary Reaction
< 4.0Unstable / LimitedHydrolysis to Urea
4.0 - 4.5 Highest Stability Minimal Decomposition
4.5 - 6.0Limited StabilitySlow Decomposition
> 6.0 (Alkaline)UnstableDimerization to Dicyandiamide

To ensure maximum shelf-life and experimental reproducibility, solutions should be maintained at a pH between 4.0 and 4.5 using a suitable buffer.[5] Storing solutions at low temperatures can also inhibit decomposition.[1]

Q4: What is a typical experimental protocol for studying this compound decomposition kinetics?

A common method for monitoring the decomposition of this compound and the formation of its byproducts is High-Performance Liquid Chromatography (HPLC).[6][7] A general workflow for a kinetic study is outlined below.

ExperimentalWorkflow A 1. Solution Preparation (NaHNCN in buffered media) B 2. Controlled Incubation (Constant Temp. & pH) A->B C 3. Time-Point Sampling (Aliquot collection at intervals) B->C D 4. Sample Analysis (e.g., Reversed-Phase HPLC) C->D E 5. Data Processing (Quantify reactants/products) D->E F 6. Kinetic Modeling (Determine rate constants, half-life) E->F

Caption: General experimental workflow for a kinetic decomposition study.

Detailed Experimental Protocol:

  • Preparation of Stock and Buffer Solutions :

    • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3 to 9).

    • Prepare a concentrated stock solution of this compound in deionized water, preferably chilled.

  • Initiation of Kinetic Runs :

    • In temperature-controlled vessels (e.g., a water bath), add a known volume of buffer.

    • Initiate the experiment by adding a small aliquot of the NaHNCN stock solution to achieve the target initial concentration.

  • Sampling :

    • At predetermined time intervals (t=0, 1, 2, 4, 8 hours, etc.), withdraw an aliquot from each reaction vessel.

    • Immediately quench the reaction if necessary (e.g., by rapid cooling or pH adjustment) and/or dilute the sample in the mobile phase to prevent further degradation before analysis.

  • HPLC Analysis :[6][7]

    • Method : A reversed-phase HPLC method is often suitable.

    • Column : A highly hydrophobic stationary phase, such as a Triacontyl (C30) column.

    • Mobile Phase : Isocratic elution with 100% purified water can be effective.

    • Detection : UV detection at a low wavelength, such as 200 nm, is used to monitor cyanamide and dicyandiamide.

    • Quantification : Use external calibration standards of cyanamide, dicyandiamide, and urea to quantify their concentrations in the samples.

  • Data Analysis :

    • Plot the concentration of this compound versus time.

    • Use this data to determine the reaction order and calculate the rate constant (k) and half-life (t½) under each experimental condition (pH, temperature).

Troubleshooting Guide

Issue: My aqueous this compound solution is turning cloudy or forming a precipitate.
  • Probable Cause : This is often due to the formation of decomposition products with lower solubility than the parent compound. In neutral to alkaline solutions, cyanamide readily dimerizes to form dicyandiamide, which can precipitate if its concentration exceeds its solubility limit.[1][5] In some cases, further oligomerization to the trimer melamine, which is also poorly soluble, can occur.[1]

  • Solution :

    • Verify pH : Check the pH of your solution. If it has drifted into the neutral or alkaline range, dimerization is likely accelerated.

    • Adjust pH : For storage, adjust the pH to the optimal stability range of 4.0-4.5.[5]

    • Prepare Fresh : Aqueous solutions are inherently unstable.[3] For best results, prepare solutions fresh before use and store them at reduced temperatures.

Issue: My HPLC analysis shows unexpected peaks that grow over time.
  • Probable Cause : These peaks are almost certainly decomposition products. The identity of the peaks will depend on your solution's pH.

    • In acidic solutions , a growing peak is likely urea .[5][7]

    • In alkaline solutions , a major secondary peak is likely dicyandiamide .[5][6]

  • Solution :

    • Confirm Peak Identity : If standards are available, run authentic samples of urea and dicyandiamide to confirm the retention times of the unknown peaks.

    • Consult Pathway Diagram : Refer to the decomposition pathway diagram above to anticipate potential byproducts.

    • Optimize Chromatography : Ensure your chromatographic method is capable of separating the parent compound from its key degradants. The method described in FAQ Q4 is a good starting point.[6][7]

Issue: The concentration of my stock solution is decreasing much faster than expected.
  • Probable Cause : The stability of this compound is highly sensitive to storage conditions. Rapid degradation is typically caused by improper pH, elevated temperature, or the presence of contaminants that can catalyze decomposition.

  • Solution :

    • Control pH : The most critical factor is pH. Prepare your stock solution in a buffer stabilized between pH 4.0 and 4.5.[5] Avoid using unbuffered deionized water for anything other than immediate use.

    • Control Temperature : Store all stock solutions in a refrigerator or freezer to significantly slow the decomposition rate.[1]

    • Use High-Purity Reagents : Ensure the water and any buffer components are free of acidic or alkaline contaminants.

    • Consider Stabilizers : Commercial cyanamide solutions often contain buffering stabilizers to ensure a longer shelf life.[5] While adding your own can be complex, using a proper buffer system is the most effective laboratory practice.

References

Handling and storage of hygroscopic sodium hydrogen cyanamide powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Hydrogen Cyanamide (B42294)

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of hygroscopic sodium hydrogen cyanamide powder.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hygroscopic?

A1: this compound (NaHNCN) is the monosodium salt of cyanamide.[1] It is a colorless, solid powder that is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This tendency is due to its chemical structure, which has a strong affinity for water molecules.

Q2: What are the primary consequences of improper storage and moisture exposure?

A2: Improper storage and exposure to moisture can lead to several adverse effects. The powder can absorb moisture to the point of forming a syrup.[2] More critically, it leads to chemical decomposition.[3] Aqueous solutions of this compound are unstable and can decompose into byproducts such as urea (B33335), dicyandiamide (B1669379), ammonia, and sodium carbonate.[4][5] This degradation compromises the purity and reactivity of the material for experimental use. The powder can also react quickly with carbon dioxide (CO₂) in the air.[1]

Q3: What are the ideal storage conditions for this compound powder?

A3: To maintain its stability and purity, this compound powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] The recommended storage temperature is between 2-8°C.[7] It is crucial to store the compound segregated from incompatible materials, especially acids, strong oxidizing agents, and water.[2][8]

Q4: What personal protective equipment (PPE) is required when handling this powder?

A4: When handling this compound powder, appropriate personal protective equipment is essential. This includes wearing chemical-resistant gloves, safety goggles or a face shield, and respiratory protection such as a NIOSH/MSHA-approved respirator to avoid dust inhalation.[8][9] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][10]

Q5: What are the main impurities found in this compound?

A5: The most common impurities are dicyandiamide (a dimer of cyanamide) and urea (formed from hydrolysis).[11] The formation of these impurities is accelerated by alkaline conditions, higher temperatures, and the presence of moisture.[4][11]

Troubleshooting Guides

Issue 1: The powder has formed clumps or caked into a solid mass.

  • Cause: This is a direct result of moisture absorption.[5] The high hygroscopicity of this compound causes particles to stick together when exposed to humid air.[1]

  • Solution:

    • Prevention is key: Always handle the powder in a low-humidity environment, such as a glove box or a room with controlled humidity.[12]

    • Storage: Ensure the container is tightly sealed immediately after use.[6] Consider adding desiccant pouches to the secondary storage container, ensuring they do not come into direct contact with the powder.[13]

    • For Caked Material: If the material has already caked, its purity may be compromised due to decomposition. It is recommended to perform a purity analysis before use. Gently breaking up the clumps in a dry, inert atmosphere may be possible, but avoid aggressive grinding which can generate dust.

Issue 2: The powder appears discolored (e.g., yellow or brown tint).

  • Cause: Discoloration can result from impurities in the starting materials, contamination from storage containers, or the formation of degradation byproducts due to exposure to heat or moisture.[11]

  • Solution:

    • Verify Purity: Use high-purity grades of this compound for sensitive applications.

    • Proper Storage: Store at the recommended 2-8°C and protect from light and moisture to minimize degradation reactions.[7]

    • Purity Analysis: If discoloration is observed, an analysis of purity is recommended before proceeding with experiments.

Issue 3: Inconsistent experimental results are observed.

  • Cause: Inconsistent results are often linked to the degradation of the reagent. Because moisture and CO₂ exposure can lead to the formation of urea, dicyandiamide, and sodium carbonate, the effective concentration of this compound in your sample may be lower than expected.[1][4][5]

  • Solution:

    • Use Fresh Stock: Use a freshly opened container or a sample that has been stored correctly under an inert atmosphere.

    • Quantify Purity: Before critical experiments, determine the purity of the powder using a suitable analytical method, such as HPLC or titration, to use the correct effective mass.

    • Standardize Handling: Ensure handling procedures are consistent for every experiment, minimizing the powder's exposure to ambient air.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Molecular FormulaCHN₂Na / NCNHNa[3][7]
Molecular Weight64.02 g/mol [3][7]
AppearanceColorless / White to off-white crystalline powder[1][14]
Melting Point>360°C (decomposes)[3][7]
Solubility in WaterHighly soluble (≈120 g/100 mL at 25°C)[3]
StabilityHighly hygroscopic; decomposes with moisture, heat, and acids[1][3][8]

Table 2: Recommended Storage and Handling Parameters

ParameterRecommendationCitations
Storage Temperature2-8°C[7]
AtmosphereDry, inert (e.g., Nitrogen); avoid CO₂[1][2]
ContainerTightly sealed, non-metallic container[6][10]
Incompatible MaterialsStrong acids, strong oxidizing agents, strong bases, water, CO₂[2][9]
Handling EnvironmentWell-ventilated area, chemical fume hood, or glove box[2][10]

Experimental Protocols

Protocol 1: Determination of Moisture Content by Thermogravimetric Analysis (Loss on Drying)

This protocol provides a method for determining the percentage of volatile content (primarily water) in a sample of this compound powder.

  • Principle: The method is based on measuring the mass loss of a sample after heating it in an oven at a specified temperature for a defined period. The mass loss is attributed to the evaporation of water.[15]

  • Apparatus:

    • Analytical balance (readable to 0.1 mg)

    • Drying oven with temperature control

    • Glass weighing dishes with covers

    • Desiccator

  • Procedure:

    • Pre-dry a clean, empty weighing dish and its cover in the oven at 105°C for 1 hour.

    • Transfer the hot dish and cover to a desiccator and allow them to cool to room temperature.

    • Weigh the dish and cover to the nearest 0.1 mg (this is M₁).

    • In a low-humidity environment, quickly transfer approximately 1-2 g of the this compound powder into the weighing dish. Cover it immediately.

    • Weigh the covered dish containing the sample to the nearest 0.1 mg (this is M₂).

    • Place the dish (with the cover slightly ajar) in the drying oven set to a temperature that will not cause decomposition (e.g., 70-80°C, to be validated) for 2 hours. Caution: Higher temperatures may cause decomposition in addition to water loss.

    • After 2 hours, close the dish cover, remove the dish from the oven, and place it in a desiccator to cool completely.

    • Weigh the cooled, covered dish to the nearest 0.1 mg (this is M₃).

    • Repeat steps 6-8 for 1-hour intervals until a constant weight (a difference of <0.5 mg between consecutive weighings) is achieved.

  • Calculation:

    • Moisture Content (%) = [(M₂ - M₃) / (M₂ - M₁)] x 100

    • Where:

      • M₁ = Mass of empty weighing dish and cover (g)

      • M₂ = Mass of dish, cover, and initial sample (g)

      • M₃ = Mass of dish, cover, and dried sample (g)

Protocol 2: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to separate and quantify this compound and its primary impurity, dicyandiamide.[16]

  • Principle: Reversed-phase HPLC separates compounds based on their polarity. An aqueous mobile phase is used with a nonpolar stationary phase. The concentration of the analytes is determined by comparing their peak areas to those of known standards using UV detection.[16]

  • Apparatus and Reagents:

    • HPLC system with a UV detector

    • Reversed-phase C30 column

    • Analytical balance

    • Volumetric flasks and pipettes

    • HPLC-grade water

    • This compound reference standard

    • Dicyandiamide reference standard

  • Procedure:

    • Mobile Phase Preparation: Use 100% HPLC-grade water as the mobile phase.[16] Degas the mobile phase before use.

    • Standard Preparation:

      • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with HPLC-grade water to create a stock solution.

      • Similarly, prepare a stock solution of the dicyandiamide reference standard.

      • From the stock solutions, prepare a series of calibration standards at different concentrations (e.g., ranging from 1 ppm to 100 ppm).

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the this compound powder being tested.

      • Dissolve the sample in a 100 mL volumetric flask with HPLC-grade water. Note that dissolving cyanamide in water can lead to the immediate formation of some dicyandiamide, so analysis should be performed promptly.[16]

    • Chromatographic Conditions:

      • Column: Reversed-phase C30

      • Mobile Phase: 100% Water[16]

      • Flow Rate: 1.0 mL/min (typical, may need optimization)

      • Detection Wavelength: 200 nm[16]

      • Injection Volume: 10 µL

      • Column Temperature: Ambient

    • Analysis:

      • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

      • Inject the prepared sample solution.

      • Identify the peaks for this compound and dicyandiamide based on the retention times of the standards.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound and dicyandiamide in the sample solution.

    • Calculate the purity percentage:

      • Purity (%) = [Concentration of this compound / (Concentration of this compound + Concentration of Dicyandiamide + ...other impurities)] x 100

Visualizations

G start Powder is Caked or Clumped check_env Was powder handled in a dry environment (e.g., glove box)? start->check_env handle_dry Action: Transfer to dry box or inert atmosphere for use. check_env->handle_dry  No check_storage Was the container tightly sealed with desiccant present? check_env->check_storage Yes handle_dry->check_storage improve_storage Action: Improve storage. Use smaller aliquots. Add desiccant to secondary container. check_storage->improve_storage  No assess_purity Assess Purity (e.g., via HPLC) check_storage->assess_purity Yes improve_storage->assess_purity purity_ok Is purity acceptable for use? assess_purity->purity_ok use_powder Proceed with experiment. Use corrected mass based on purity. purity_ok->use_powder Yes discard Discard powder. Procure new stock. purity_ok->discard  No G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_env Prepare Low-Humidity Environment (Glove Box / Dry Room) retrieve Retrieve Container from 2-8°C Storage prep_env->retrieve prep_tools Gather Tools (Spatulas, Weigh Paper) prep_tools->retrieve equilibrate Allow Container to Equilibrate to Room Temperature retrieve->equilibrate weigh Quickly Weigh Required Amount equilibrate->weigh seal_main Immediately & Tightly Reseal Main Container weigh->seal_main store Return Main Container to 2-8°C Storage seal_main->store

References

Validation & Comparative

Purity Analysis of Sodium Hydrogen Cyanamide: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity analysis of sodium hydrogen cyanamide (B42294). Experimental data and protocols are presented to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely adopted technique for the purity assessment of sodium hydrogen cyanamide due to its high resolution, sensitivity, and specificity. It allows for the separation and quantification of the active ingredient from its potential impurities and degradation products, such as dicyandiamide (B1669379) and urea.

Comparison of HPLC Methods

A variety of HPLC methods have been developed, each with specific chromatographic conditions. The choice of method often depends on the specific impurities of interest and the available instrumentation.

ParameterHPLC Method 1HPLC Method 2HPLC Method 3
Chromatographic Column Inertsil ODS-SP (150mm x 5µm)[1]Triacontyl (C30)[2]Primesep S (150mm x 4.6mm, 5µm)
Mobile Phase 5% Methanol in Water[1]100% Purified Water[2]Water and Acetonitrile
Detection UV at 240nm[1]UV at 200nm[2]UV at 200nm
Flow Rate 0.3-0.5 mL/min[1]Not SpecifiedNot Specified
Column Temperature 30°C[1]Ambient[2]Not Specified
Linearity R² = 0.9998[1]R > 0.999 (500 ppb - 5000 ppm)[2]Not Specified
LOD/LOQ Not SpecifiedLOD: 0.01 µg/mL, LOQ: 0.03 µg/mL[2]Not Specified
Key Feature Utilizes an internal standard (dicyandiamide) for quantification.[1]Simple, isocratic method with a highly hydrophobic stationary phase.[2]Normal-phase chromatography allowing for separation of related polar compounds.
Detailed Experimental Protocol: HPLC Method with UV Detection

This protocol is a representative example of an HPLC method for the quantitative analysis of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Inertsil ODS-SP column (150mm x 5µm).[1]

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard.

  • Dicyandiamide (internal standard).[1]

  • Methanol (HPLC grade).

  • Water (HPLC grade).

3. Chromatographic Conditions:

  • Mobile Phase: 5% Methanol in Water.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 240 nm.[1]

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Accurately weigh and dissolve dicyandiamide in the mobile phase to obtain a known concentration.

  • Standard Solution: Accurately weigh the this compound reference standard, dissolve it in the mobile phase, and add a precise volume of the internal standard stock solution.

  • Sample Solution: Accurately weigh the this compound sample, dissolve it in the mobile phase, and add the same precise volume of the internal standard stock solution as used for the standard solution.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas for this compound and the internal standard.

6. Calculation:

  • Calculate the response factor of the standard.

  • Using the response factor and the peak areas from the sample chromatogram, calculate the purity of the this compound sample.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Addition of Internal Standard B->C D HPLC Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Purity Calculation G->H

Caption: Workflow for HPLC purity analysis of this compound.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other analytical methods can also be employed for the purity determination of this compound. The choice of method may be dictated by factors such as the required level of accuracy, sample throughput, and available equipment.

MethodPrincipleAdvantagesDisadvantages
HPLC Chromatographic separation based on polarity, followed by UV or other detection.High specificity, accuracy, and precision; can quantify impurities.Requires specialized equipment and trained personnel; can be time-consuming.
Titration Argentometric titration where silver nitrate (B79036) reacts with the cyanamide group.[3][4]Simple, rapid, and inexpensive.[5]Lower specificity; may be affected by interfering substances.[5]
Spectrophotometry Formation of a colored complex that absorbs light at a specific wavelength.[6][7]High sensitivity and suitable for trace analysis.[8]Indirect method; may require derivatization; potential for interference.[6]
Ion Chromatography (IC) Separation of ions based on their charge, followed by conductivity or electrochemical detection.[9][10]Excellent for separating and quantifying ionic species; high sensitivity.[11][12]Primarily for ionic analytes; may not be suitable for all impurities.
Quantitative NMR (qNMR) The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[13]A primary ratio method providing direct purity assessment without the need for a specific reference standard of the analyte; high precision.[14]Requires a high-field NMR spectrometer; may be less sensitive than chromatographic methods for trace impurities.
Performance Data of Alternative Methods
MethodLinearity RangeAccuracy/RecoveryPrecision (RSD)LOD/LOQ
Titration 1.7x10⁻³ to 3.5x10⁻³ moles[5]Good for concentrations >1 mg/LNot specifiedDetection limit of 0.7 millimoles[5]
Spectrophotometry 0.1–10 µg/mL[6]Mean recovery of 98.9%[6]<2%[6]LOD: 0.031 µg/mL[6]
Ion Chromatography 1–100 µg/L (urine)[11]93 to 108% recovery[12]<1%[10]LOD: 1 µg/L[10]
Quantitative NMR Dependent on instrument and analyteHigh accuracy as a primary methodTypically <1%Dependent on instrument and analyte

Conclusion

The selection of an appropriate analytical method for determining the purity of this compound is critical for ensuring product quality and safety. HPLC methods offer excellent specificity and are well-suited for identifying and quantifying impurities. For routine quality control where speed and cost are factors, titration may be a viable alternative, although with lower specificity. Spectrophotometry and ion chromatography provide high sensitivity for trace-level analysis. Quantitative NMR stands out as a primary method for providing a direct and highly accurate purity assessment, particularly valuable for the certification of reference standards. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in making an informed decision on the most suitable analytical technique for their specific needs.

References

A Comparative Guide to Titrimetric Methods for the Quantification of Sodium Hydrogen Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sodium hydrogen cyanamide (B42294) is crucial in various research and industrial applications, including pharmaceutical development and agricultural sciences. While several analytical techniques are available, titrimetric methods offer a cost-effective and reliable approach. This guide provides a detailed comparison of a prominent titrimetric method with a common chromatographic alternative, supported by experimental data and protocols.

Comparison of Analytical Methods

This section compares the performance of a widely used argentometric back-titration method with a high-performance liquid chromatography (HPLC) method for the quantification of hydrogen cyanamide.

ParameterArgentometric Back-TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Precipitation of silver cyanamide followed by back-titration of excess silver ions with thiocyanate (B1210189).Chromatographic separation on a stationary phase with subsequent detection by a UV or fluorescence detector.
Linearity Range 1.7 x 10⁻³ to 3.5 x 10⁻³ moles[1][2]0.01 - 10.0 µg/mL[3]
Detection Limit 0.7 millimoles (0.02g CN⁻)[1][2]0.01 µg/mL (LOD)[3]
Quantification Limit Not explicitly stated, but the lower end of the linearity range can be considered as an estimate.0.03 µg/mL (LOQ)[3]
Precision (%RSD) Not explicitly stated for cyanamide. For cyanide, RSDs are generally low with titrimetric methods.< 2%[3]
Accuracy (% Recovery) Not explicitly stated.89 - 92%[3]
Specificity Can be susceptible to interference from other ions that react with silver nitrate (B79036), such as halides.[1][2]High, due to the separation of the analyte from the matrix.
Instrumentation Basic laboratory glassware (burettes, pipettes, flasks).HPLC system with a pump, injector, column, and detector.
Cost & Complexity Low cost, simple procedure.High initial investment, requires skilled operators.

Experimental Protocols

Argentometric Back-Titration Method for Hydrogen Cyanamide

This method is based on the precipitation of silver cyanamide by adding a known excess of silver nitrate solution. The unreacted silver nitrate is then determined by back-titration with a standard solution of ammonium (B1175870) thiocyanate using a ferric alum indicator.[4][5]

Reagents and Solutions:

  • 0.1 N Silver Nitrate (AgNO₃) solution

  • 0.5 N Ammonium Thiocyanate (NH₄SCN) solution

  • Concentrated Nitric Acid (HNO₃)

  • Ferric Alum indicator solution

  • Deionized water

Procedure: [4][5]

  • Sample Preparation: Accurately weigh about 100 mg of the sodium hydrogen cyanamide sample and transfer it to a 250 mL volumetric flask.

  • Precipitation: Add 50 mL of 0.1 N silver nitrate solution and 5 mL of concentrated nitric acid to the flask. Shake the mixture well to ensure complete reaction and precipitation of silver cyanamide.

  • Dilution: Make up the volume to 250 mL with deionized water.

  • Settling and Filtration: Allow the precipitate to settle. Filter the solution through a Whatman filter paper. Discard the first 20 mL of the filtrate.

  • Titration: Pipette 50 mL of the clear filtrate into a conical flask. Add 5 mL of concentrated nitric acid and a few drops of ferric alum indicator. Titrate this solution with 0.5 N ammonium thiocyanate solution until a permanent reddish-brown color is observed.

  • Blank Determination: Perform a blank titration using the same procedure but without the sample to account for any impurities in the reagents.

Calculation:

The percentage of hydrogen cyanamide can be calculated using the following formula:

% Hydrogen Cyanamide = [(V_blank - V_sample) * N * 0.021 * 100 * 5] / W

Where:

  • V_blank = Volume of ammonium thiocyanate used for the blank titration (mL)

  • V_sample = Volume of ammonium thiocyanate used for the sample titration (mL)

  • N = Normality of the ammonium thiocyanate solution

  • 0.021 = milliequivalent weight of hydrogen cyanamide

  • W = Weight of the sample (g)

Workflow Diagram

The following diagram illustrates the experimental workflow for the argentometric back-titration of this compound.

Argentometric_Titration_Workflow cluster_prep Sample Preparation cluster_reaction Precipitation cluster_separation Separation cluster_titration Titration cluster_calculation Calculation start Weigh Sample dissolve Dissolve in Volumetric Flask start->dissolve add_ag Add excess 0.1N AgNO₃ and conc. HNO₃ dissolve->add_ag precipitate Precipitation of Ag₂CN₂ add_ag->precipitate dilute Dilute to Volume precipitate->dilute filter Filter Solution dilute->filter aliquot Take Aliquot of Filtrate filter->aliquot add_indicator Add Ferric Alum Indicator aliquot->add_indicator titrate Titrate with 0.5N NH₄SCN add_indicator->titrate endpoint Endpoint: Reddish-Brown Color titrate->endpoint calculate Calculate % Hydrogen Cyanamide endpoint->calculate

Caption: Workflow for the argentometric back-titration of this compound.

References

A Comparative Analysis of Sodium Hydrogen Cyanamide and Calcium Cyanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical properties, agricultural applications, and toxicological profiles of two key cyanamide (B42294) compounds, supported by experimental data and mechanistic insights.

Introduction

Sodium hydrogen cyanamide and calcium cyanamide are two inorganic compounds that, while chemically related through the cyanamide anion, exhibit distinct properties and have found diverse applications, primarily in the agricultural sector. This guide provides a comprehensive, objective comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their respective fields.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of this compound and calcium cyanamide is crucial for their effective and safe application. The following table summarizes their key characteristics.

PropertyThis compoundCalcium Cyanamide
Chemical Formula NaHCN₂CaCN₂
Molecular Weight 64.02 g/mol 80.11 g/mol
Appearance White crystalline solidGrayish-black powder or granules (commercial)
Solubility in Water Highly solubleReacts with water
Primary Active Form Hydrogen Cyanamide (H₂CN₂) in solutionHydrogen Cyanamide (H₂CN₂) upon hydrolysis in soil
Nitrogen Content Not typically used as a primary nitrogen fertilizer~19.8%
Calcium Content None~50% CaO equivalent

Applications in Agriculture

Both compounds are utilized in agriculture, but for distinct primary purposes. This compound is predominantly used as a plant growth regulator, while calcium cyanamide serves as a multi-functional slow-release fertilizer.

This compound: A Plant Growth Regulator for Dormancy Breaking

This compound, typically applied as an aqueous solution of its active form, hydrogen cyanamide, is a widely used chemical for breaking bud dormancy in various deciduous fruit trees and vines, such as grapes, apples, and peaches.[1] This is particularly valuable in regions with mild winters where insufficient chilling hours can lead to delayed and uneven bud break, impacting crop yield and quality.

Experimental Data on Dormancy Breaking:

CropHydrogen Cyanamide ConcentrationEffect on Bud BreakReference
Grapes1% (12.5 mM)53.3% bud break after 8 days (compared to 0% in control)[2]
GrapesNot specified64.33% bud break on day 18[3]
Sweet Cherry2% Dormex® (520 g/L hydrogen cyanamide)Reached 50% bud break at 7 days (compared to 10 days in control)[4]
BlueberryNot specified79.3% bud break on day 7 (compared to 34.4% in control)[5]

Experimental Protocol for Dormancy Breaking in Sweet Cherry:

  • Objective: To induce controlled endodormancy release in sweet cherry flower buds.

  • Treatment: Dormant flower buds were sprayed with a 2% solution of Dormex® (containing 520 g/L hydrogen cyanamide) in deionized water until runoff. A control group was sprayed with deionized water.

  • Procedure: Bud break was monitored at 1, 3, 6, 8, 12, 15, and 18 days after treatment. Bud break was defined as the percentage of flower buds that reached or surpassed the developmental stage BC (Baggiolini, 1952).

  • Results: The hydrogen cyanamide-treated group reached 50% bud break significantly earlier than the control group.[4]

Calcium Cyanamide: A Slow-Release Nitrogen Fertilizer with Phytosanitary Benefits

Calcium cyanamide has a long history of use as a slow-release nitrogen fertilizer.[6] Upon application to the soil, it hydrolyzes to form hydrogen cyanamide, which then converts to urea (B33335) and subsequently to ammonium (B1175870). A key feature of calcium cyanamide is the formation of dicyandiamide (B1669379) (DCD) during its decomposition, which acts as a nitrification inhibitor, slowing the conversion of ammonium to nitrate (B79036) and thus reducing nitrogen leaching.[7][8]

Quantitative Data on Nitrogen Content and Liming Value:

ComponentValue
Total Nitrogen19.8%
Cyanamide Nitrogen>15%
Neutralizing Value (CaO)>50%

Experimental Data on Soil Improvement and Disease Resistance:

A study on strawberry cultivation demonstrated that pre-treatment of soil with calcium cyanamide significantly reduced the mortality rate of seedlings by lowering pathogen abundance.[9] Furthermore, it led to an increase in soil organic matter, available potassium, and available phosphorus, enhancing the stability of the soil bacterial community and reducing the incidence of diseases.[9]

Experimental Protocol for Soil Treatment in Strawberry Cultivation:

  • Objective: To evaluate the impact of calcium cyanamide on soil microbiota, physicochemical properties, and strawberry disease resistance.

  • Treatments:

    • CK: Soil without any treatment (control).

    • C: Calcium cyanamide treated soil.

    • M: Soil treated with pig manure.

    • CM: Soil treated with a combination of calcium cyanamide and pig manure.

  • Procedure: Soil samples were collected after disinfection and during the strawberry blooming and fruiting periods for analysis of microbial communities and chemical properties.

  • Results: Calcium cyanamide treatment (C and CM) showed significantly higher available nitrogen post-disinfection and maintained higher levels of available phosphorus during the flowering and fruiting stages compared to the control.[9]

Mechanism of Action

The distinct applications of these two compounds stem from their different primary mechanisms of action at the molecular and physiological levels.

This compound: Induction of Oxidative Stress and Hormonal Signaling

The dormancy-breaking effect of hydrogen cyanamide is primarily attributed to its ability to induce a transient oxidative stress in plant buds. It inhibits the enzyme catalase, leading to an accumulation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and reactive nitrogen species (RNS).[2] This oxidative burst acts as a signaling cascade, triggering downstream pathways involved in bud break.

G This compound (H₂CN₂) This compound (H₂CN₂) Inhibition of Catalase Inhibition of Catalase This compound (H₂CN₂)->Inhibition of Catalase inhibits ROS & RNS Accumulation (H₂O₂, NO) ROS & RNS Accumulation (H₂O₂, NO) Inhibition of Catalase->ROS & RNS Accumulation (H₂O₂, NO) Oxidative Stress Signal Oxidative Stress Signal ROS & RNS Accumulation (H₂O₂, NO)->Oxidative Stress Signal Hormonal Signaling Changes Hormonal Signaling Changes Oxidative Stress Signal->Hormonal Signaling Changes Dormancy Breaking & Bud Sprouting Dormancy Breaking & Bud Sprouting Hormonal Signaling Changes->Dormancy Breaking & Bud Sprouting

Caption: Signaling pathway of hydrogen cyanamide in breaking bud dormancy.

Calcium Cyanamide: Soil Decomposition and Nutrient Release

The efficacy of calcium cyanamide as a fertilizer and soil amendment is a result of its multi-step decomposition in the soil. This process provides a slow release of nitrogen and has a beneficial liming effect.

G cluster_soil In Soil Calcium Cyanamide (CaCN₂) Calcium Cyanamide (CaCN₂) Hydrogen Cyanamide (H₂CN₂) Hydrogen Cyanamide (H₂CN₂) Calcium Cyanamide (CaCN₂)->Hydrogen Cyanamide (H₂CN₂) Hydrolysis Urea (CO(NH₂)₂) Urea (CO(NH₂)₂) Hydrogen Cyanamide (H₂CN₂)->Urea (CO(NH₂)₂) Dicyandiamide (DCD) Dicyandiamide (DCD) Hydrogen Cyanamide (H₂CN₂)->Dicyandiamide (DCD) Ammonium (NH₄⁺) Ammonium (NH₄⁺) Urea (CO(NH₂)₂)->Ammonium (NH₄⁺) Nitrate (NO₃⁻) Nitrate (NO₃⁻) Ammonium (NH₄⁺)->Nitrate (NO₃⁻) Nitrification (inhibited by DCD) Dicyandiamide (DCD)->Ammonium (NH₄⁺) inhibits Nitrosomonas

Caption: Decomposition pathway of calcium cyanamide in soil.

Toxicological Profile

Both this compound and calcium cyanamide exhibit toxicity, and appropriate safety precautions are necessary during handling and application. The toxicity of calcium cyanamide is primarily due to the formation of hydrogen cyanamide upon contact with moisture.

Comparative Toxicological Data:

ParameterThis compound (as Cyanamide)Calcium Cyanamide
Acute Oral LD50 (Rat) 142 mg/kgModerately to highly toxic
Dermal Toxicity -High acute toxicity in animal tests
Inhalation Toxicity Irritating to the respiratory tractMay cause gastritis, rhinitis, pharyngitis, laryngitis, and tracheobronchitis
Eye and Skin Irritation Causes redness and painIrritating
Chronic Effects May cause damage to the thyroid through prolonged or repeated exposureChronic occupational exposure can lead to chronic rhinitis and dermal ulceration
Carcinogenicity No data availableNot found to be carcinogenic in a two-year NTP study in rats and mice
Reproductive Toxicity Suspected of damaging fertility and the unborn childNo information available

Note: Toxicological data can vary depending on the specific study and formulation.

Conclusion

This compound and calcium cyanamide, while sharing a common chemical moiety, are distinct compounds with specialized applications. This compound excels as a plant growth regulator for breaking dormancy, a function driven by its ability to induce oxidative stress. In contrast, calcium cyanamide serves as a valuable slow-release nitrogen fertilizer with the added benefits of soil amendment and phytosanitary properties, owing to its unique decomposition pathway in the soil.

The choice between these two compounds is therefore highly dependent on the specific agricultural or research objective. For stimulating uniform bud break in horticultural crops, this compound (as hydrogen cyanamide) is the agent of choice. For long-term soil fertility management, nitrogen supplementation with concurrent control of soil-borne pathogens and weeds, calcium cyanamide presents a compelling option. A thorough understanding of their respective mechanisms of action, supported by experimental data, is paramount for their effective and safe utilization. Researchers and professionals are encouraged to consult specific product labels and safety data sheets for detailed handling and application guidelines.

References

A Comparative Guide to Alternative Reagents for Guanylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a guanidinium (B1211019) group is a pivotal step in the synthesis of a diverse range of biologically active molecules, from pharmaceuticals to chemical probes. The unique physicochemical properties of the guanidinium moiety, including its strong basicity and ability to form multiple hydrogen bonds, make it a crucial pharmacophore. The choice of guanylation reagent is critical, directly influencing reaction efficiency, substrate scope, and the overall success of a synthetic strategy. This guide provides an objective comparison of common alternative reagents for guanylation reactions, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.

Performance Comparison of Guanylation Reagents

The selection of a guanylation reagent often involves a trade-off between reactivity, stability, cost, and substrate scope. The following tables summarize the performance of several common classes of reagents based on experimental data for the guanylation of primary, secondary, and hindered amines.

Table 1: Guanylation of Primary Amines
Reagent ClassExample ReagentSubstrateReaction TimeYield (%)Reference
Pyrazole-Carboxamidines N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine2 h>95%[1]
Aniline24 h>95%[1]
4-Bromophenethylamine24 h72%[2]
Triflylguanidines N,N'-Di-Boc-N''-triflylguanidineBenzylamine30 minQuantitative[3]
Aniline1 hHigh Yield[4]
1,4-Butanediamine->95%[3]
Activated Thioureas N,N'-Di-Boc-thiourea (TCT activated)Aliphatic & Aromatic Amines-up to 95%
Isothioureas N,N'-Di-Boc-S-methylisothiourea (NIS promoted)Benzylamine3 h85%[5]
Table 2: Guanylation of Secondary Amines
Reagent ClassExample ReagentSubstrateReaction TimeYield (%)Reference
Pyrazole-Carboxamidines N,N'-Di-Boc-1H-pyrazole-1-carboxamidineN-Methylbenzylamine48 h85%[1]
Piperidine24 h>95%[1]
Triflylguanidines N,N'-Di-Boc-N''-triflylguanidinePiperazine-High Yield
Activated Thioureas N,N'-Di-Boc-thiourea (TCT activated)Cyclic Secondary Amines-High Yield
Isothioureas N,N'-Di-Boc-S-methylisothiourea (NIS promoted)N,N-Dibutylamine6 h38%[5]
Diisopropylamine-75%[5]
Table 3: Guanylation of Sterically Hindered Amines
Reagent ClassExample ReagentSubstrateReaction TimeYield (%)Reference
Triflylguanidines N,N'-Di-Boc-N''-triflylguanidineWeakly nucleophilic and sterically hindered amines-High Yield
Isothioureas N,N'-Di-Boc-S-methylisothiourea (NIS promoted)Diisopropylamine-75%[5]
Activated Thioureas N,N'-Di-Boc-thiourea (TCT activated)Bulky amines-Steric hindrance observed

Key Reagent Classes: Advantages and Disadvantages

  • Pyrazole-Carboxamidines (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine):

    • Advantages: Good yields, mild reaction conditions, and the reagent is stable and commercially available.[1]

    • Disadvantages: Slower reaction times compared to more reactive reagents, and may not be suitable for highly hindered or electron-deficient amines.[1]

  • Triflylguanidines (e.g., N,N'-Di-Boc-N''-triflylguanidine):

    • Advantages: Highly reactive, providing excellent yields with a broad range of substrates, including weakly nucleophilic and sterically hindered amines.[4]

    • Disadvantages: Higher cost and the need for a subsequent deprotection step.[4]

  • Activated Thioureas (e.g., N,N'-Di-Boc-thiourea with TCT):

    • Advantages: Cost-effective and avoids the use of toxic heavy metals like mercury.[6] This method is an environmentally benign alternative.[6]

    • Disadvantages: Requires an activation step, and steric hindrance can be a limitation for bulky amines.[6]

  • Isothioureas (e.g., N,N'-Di-Boc-S-methylisothiourea with NIS):

    • Advantages: Effective for a range of amines and can be a good alternative to heavy metal-promoted reactions.[5]

    • Disadvantages: May require a promoter like N-iodosuccinimide (NIS) for efficient reaction, and yields can be moderate for some secondary amines.[5]

Experimental Protocols

Protocol 1: Guanylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted for the guanylation of primary or secondary amines.[7]

Materials:

  • Primary or secondary amine (1.0 equiv)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask.

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to the solution.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N,N'-di-Boc-protected guanidine.

Protocol 2: Guanylation using N,N'-Di-Boc-N''-triflylguanidine

This protocol is suitable for a wide range of primary and secondary amines, including those with low nucleophilicity.[3]

Materials:

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM.

  • Add the amine to the stirred solution at room temperature in one portion.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.

  • Extract the aqueous layers with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Guanylation using TCT-activated N,N'-Di-Boc-thiourea

This protocol provides a metal-free alternative for the guanylation of amines.[6]

Materials:

  • N,N'-Di-Boc-thiourea (3.0 equiv)

  • Cyanuric chloride (TCT) (1.0 equiv)

  • Amine (1.0 equiv)

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, activate N,N'-di-Boc-thiourea with TCT in anhydrous THF.

  • To the activated mixture, add the amine, NMM, and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform a standard aqueous work-up.

  • Purify the crude product by column chromatography.

Protocol 4: Guanylation of Secondary Amines using N,N'-Di-Boc-S-methylisothiourea and NIS

This protocol is particularly useful for the guanylation of secondary amines.[5]

Materials:

  • Secondary amine (1.0 equiv)

  • N,N'-Di-Boc-S-methylisothiourea (1.5 equiv)

  • N-Iodosuccinimide (NIS) (1.0 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the secondary amine in anhydrous DMF in a round-bottom flask.

  • Add N,N'-Di-Boc-S-methylisothiourea, NIS, and Et₃N to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform a standard aqueous work-up and purification.

Visualizing Guanylation in a Biological Context and in Practice

To provide a clearer understanding of the importance and application of guanylation, the following diagrams illustrate a key biological signaling pathway involving arginine methylation and a general experimental workflow for guanylation reactions.

experimental_workflow cluster_prep Preparation reagent Guanylation Reagent (e.g., Pyrazole-Carboxamidine) reaction Reaction Mixture reagent->reaction amine Amine Substrate (Primary/Secondary) amine->reaction solvent Anhydrous Solvent (e.g., THF, DCM) solvent->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring Stirring/Heating workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Protected Guanidine purification->product

Caption: A general experimental workflow for a typical guanylation reaction.

arginine_methylation_pathway cluster_prmt Protein Arginine Methyltransferase (PRMT) Activity cluster_downstream Downstream Cellular Processes arginine Arginine Residue (on substrate protein) prmt PRMT Enzyme arginine->prmt sam S-Adenosylmethionine (SAM - Methyl Donor) sam->prmt sah S-Adenosylhomocysteine (SAH) prmt->sah Methyl Transfer mma Monomethylarginine (MMA) prmt->mma adma Asymmetric Dimethylarginine (ADMA - Type I PRMTs) mma->adma Type I PRMTs sdma Symmetric Dimethylarginine (SDMA - Type II PRMTs) mma->sdma Type II PRMTs transcription Gene Transcription adma->transcription splicing mRNA Splicing adma->splicing dna_repair DNA Damage Repair adma->dna_repair signal_transduction Signal Transduction adma->signal_transduction sdma->transcription sdma->splicing sdma->dna_repair sdma->signal_transduction

Caption: The protein arginine methylation signaling pathway.[8][9][10][11]

References

Validating the Structure of Sodium Hydrogen Cyanamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of sodium hydrogen cyanamide (B42294) and its derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in understanding the logical relationships between different analytical approaches.

Data Presentation

The structural elucidation of sodium hydrogen cyanamide and its derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique insights into the molecular architecture. The following tables summarize key quantitative data obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for representative cyanamide compounds.

X-ray Crystallography Data

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths and angles.

CompoundC-N Bond Length (Å)N-C-N Angle (°)Crystal SystemSpace GroupReference
Cyanamide (H₂NCN)1.15, 1.31178.6------[1]
Silver(I) Cyanamide (Ag₂NCN)1.194, 1.266---------[1]
Mercury(II) Cyanamide (HgNCN)1.228, 1.216172.4OrthorhombicPbca[1]
N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide1.323 (N-CN), 1.140 (C≡N)176.5OrthorhombicP2₁2₁2₁[2]
NMR Spectroscopy Data

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. The chemical shifts are sensitive to the electronic structure around the nuclei.

¹H and ¹³C NMR Chemical Shifts for Cyanamide and Related Structures

Compound/FragmentSolvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
CyanamideD₂O---120.73[3]
N-(4-methylbenzyl)-N-phenylcyanamideCDCl₃------[4]
N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide---------[2]
Hydrogen Cyanideneat------[5]
Sodium Cyanide---------[6]

Note: Specific chemical shift values for many derivatives are highly dependent on the substituents and the solvent used.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Key Mass Spectral Fragments for Cyanamide Derivatives

Compound TypeIonization MethodKey Fragments (m/z)Fragmentation PathwayReference
N-alkyl-N-perfluoroacyl-α-amino acidsEI[HC≡N-alkyl]⁺Formation of alkylnitrilium cations
N-monosubstituted cyanoacetamidesEIVaries with substituentFission of C-C bonds near carbonyl or nitrogen[4]
CyanamideEI42 (M⁺), 41, 28, 14Molecular ion and subsequent fragmentations[7]
Aromatic AminesEIM-1, M-27 (loss of HCN)Loss of a hydrogen atom, loss of hydrogen cyanide[8]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination of crystalline compounds.[9][10][11]

Protocol for Small Molecule Single-Crystal X-ray Diffraction [12][13]

  • Crystallization:

    • Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents.

    • Slowly evaporate the solvent at a constant temperature to allow for the growth of single crystals. Techniques like vapor diffusion or slow cooling of a saturated solution can also be employed.

  • Crystal Mounting:

    • Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm).

    • Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to obtain their intensities.

    • Apply corrections for absorption and other experimental factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Structure Refinement:

    • Refine the atomic positions and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.

    • Locate and refine hydrogen atoms.

    • The final refined structure provides accurate bond lengths, bond angles, and torsion angles.

NMR Spectroscopy

NMR spectroscopy is essential for characterizing the structure of molecules in solution.

Protocol for ¹H and ¹³C NMR Analysis [14][15][16][17][18]

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.

    • Filter the solution through a pipette with a glass wool plug into a clean, dry NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the NMR spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using an internal standard (e.g., tetramethylsilane (B1202638) - TMS) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For many cyanamide derivatives, derivatization may be necessary to increase volatility.

Protocol for GC-MS Analysis of Volatile Derivatives [1][19][20][21]

  • Sample Preparation and Derivatization (if necessary):

    • Dissolve a known amount of the sample in a suitable volatile solvent.

    • If the compound is not sufficiently volatile, perform a derivatization reaction to create a more volatile derivative.

    • Prepare a series of calibration standards of the derivatized analyte.

  • GC-MS System Setup:

    • Install an appropriate capillary column in the gas chromatograph (e.g., a non-polar or medium-polarity column).

    • Set the oven temperature program, starting at a low temperature and ramping up to a higher temperature to ensure separation of the analytes.

    • Set the injector temperature and mode (e.g., splitless for trace analysis).

    • Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization - EI), mass range, and scan speed.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample or calibration standard into the GC.

    • The sample is vaporized and carried by an inert gas through the column, where separation occurs based on boiling point and polarity.

    • The separated components elute from the column and enter the mass spectrometer.

  • Data Analysis:

    • Identify the compounds by comparing their retention times and mass spectra to those of known standards or to spectral libraries (e.g., NIST).

    • Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards. A stable isotope dilution method can also be used for accurate quantification.[22][23]

Mandatory Visualization

The following diagrams illustrate the workflows for the key analytical techniques described above.

experimental_workflow_xray cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_solution Structure Determination Crystallization Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (X-ray Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Workflow for Single-Crystal X-ray Crystallography.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolution Dissolve Sample in Deuterated Solvent Filtration Filter into NMR Tube Dissolution->Filtration Insert_Sample Insert Sample into Spectrometer Filtration->Insert_Sample Lock_Shim_Tune Lock, Shim, Tune Insert_Sample->Lock_Shim_Tune Acquire_FID Acquire FID Lock_Shim_Tune->Acquire_FID Fourier_Transform Fourier Transform Acquire_FID->Fourier_Transform Phase_Calibrate Phase & Calibrate Fourier_Transform->Phase_Calibrate NMR_Spectrum NMR Spectrum Phase_Calibrate->NMR_Spectrum

Workflow for NMR Spectroscopy.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Preparation Sample Dissolution & Derivatization (optional) Injection Injection into GC Preparation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification Identification->Quantification Results Analytical Results Quantification->Results

Workflow for GC-MS Analysis.

References

A Comparative Guide to Anhydrous and Aqueous Synthesis of Sodium Hydrogen Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sodium hydrogen cyanamide (B42294) (NaHNCN), a versatile reagent in pharmaceutical and chemical industries, can be broadly categorized into anhydrous and aqueous methods. The choice of synthetic route significantly impacts product purity, yield, scalability, and cost-effectiveness. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols to inform laboratory and industrial-scale production decisions.

Comparison of Synthesis Methods

The selection of a synthetic pathway for sodium hydrogen cyanamide depends on the desired scale of production and purity requirements. While anhydrous methods historically offered high purity, modern aqueous techniques have been optimized for industrial-scale production, balancing cost and efficiency.

ParameterAnhydrous SynthesisAqueous Synthesis
Reagents Cyanamide, Sodium Alkoxides (e.g., sodium methylate, sodium ethylate) or Anhydrous Sodium Hydroxide (B78521)Cyanamide, Aqueous Sodium Hydroxide or Lime Nitrogen, Sodium Sulfate
Solvent Anhydrous Alcohols (e.g., methanol, ethanol (B145695), aliphatic alcohols with 3-6 carbons)Water
Key Advantage High-purity product.[1][2][3]More economical and safer for large-scale production; avoids expensive and difficult-to-handle anhydrous solvents.[2][4]
Key Disadvantage Cumbersome, expensive, and challenging for industrial-scale production due to the need for anhydrous conditions.[1][2][3]Aqueous solutions are not very stable and can decompose at room temperature, requiring gentle concentration conditions.[3]
Common Impurities -Dicyandiamide (dimer of cyanamide), Urea (from hydrolysis of cyanamide).[4]
Reaction Conditions Requires strictly anhydrous reagents and solvents.[1][2][3]Reaction temperature is typically controlled, for instance, below 25°C, to minimize side reactions.[3][4]

Experimental Protocols

Anhydrous Synthesis Protocol

The traditional method for preparing high-purity this compound involves the deprotonation of cyanamide using a strong base in an anhydrous alcohol solvent.[1][2]

Objective: To synthesize this compound under anhydrous conditions.

Materials:

  • Cyanamide

  • Sodium methylate or sodium ethylate (or anhydrous sodium hydroxide)

  • Anhydrous ethanol (or other suitable anhydrous alcohol)

Procedure:

  • Dissolve cyanamide in anhydrous ethanol in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of sodium methylate or sodium ethylate in anhydrous ethanol to the cyanamide solution while stirring. If using anhydrous sodium hydroxide, it is added as a solid to the alcoholic solution of cyanamide.[1]

  • The reaction is a classic acid-base reaction, leading to the formation of this compound, which may precipitate from the solution.

  • Continue stirring for a specified period to ensure the reaction goes to completion.

  • Isolate the solid product by filtration.

  • Wash the product with a small amount of anhydrous ethanol to remove any unreacted starting materials.

  • Dry the final product under vacuum to remove any residual solvent.

Aqueous Synthesis Protocol

Modern industrial production of this compound predominantly utilizes an aqueous route, which is more cost-effective and scalable.[2][3]

Objective: To synthesize this compound in an aqueous medium.

Materials:

  • Aqueous cyanamide solution (e.g., 49.5% strength)

  • Aqueous sodium hydroxide solution (e.g., 48.5% strength)

Procedure:

  • In a three-necked flask equipped with a stirrer and cooling system, place the aqueous sodium hydroxide solution.[3]

  • With thorough stirring and external cooling, slowly introduce the aqueous cyanamide solution. It is crucial to maintain the internal temperature below 25°C to minimize the formation of impurities like dicyandiamide.[3][4]

  • After the addition is complete, the resulting reaction solution contains aqueous this compound.

  • To obtain a solid product, the aqueous solution is concentrated to dryness. A common industrial method is spray drying.[3]

  • The aqueous solution is fed into a spray drier. The inlet temperature of the heating gas (e.g., air or nitrogen) can be around 158°C, with an outlet temperature of approximately 98-99°C.[3]

  • The process yields a fine-particled powder of this compound.[3]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the anhydrous and aqueous synthesis methods for this compound.

Anhydrous_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Cyanamide Cyanamide Reaction Reaction in Anhydrous Alcohol Cyanamide->Reaction Base Sodium Alkoxide or Anhydrous NaOH Base->Reaction Solvent Anhydrous Alcohol Solvent->Reaction Filtration Filtration Reaction->Filtration Drying Vacuum Drying Filtration->Drying Final_Product High-Purity Solid NaHNCN Drying->Final_Product

Caption: Anhydrous synthesis workflow for this compound.

Aqueous_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aq_Cyanamide Aqueous Cyanamide Solution Reaction Reaction in Water (T < 25°C) Aq_Cyanamide->Reaction Aq_NaOH Aqueous NaOH Solution Aq_NaOH->Reaction Drying Spray Drying Reaction->Drying Aqueous NaHNCN Solution Final_Product Solid NaHNCN Drying->Final_Product

Caption: Aqueous synthesis workflow for this compound.

References

A Comparative Guide to Sodium Hydrogen Cyanamide and Sodium Cyanide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of reagents is paramount to achieving desired molecular transformations with efficiency, selectivity, and safety. This guide provides a comprehensive comparison of two nitrile-containing reagents: sodium hydrogen cyanamide (B42294) (NaHCN₂) and sodium cyanide (NaCN). While both serve as sources of the cyano group or its synthetic equivalents, their applications, reactivity, and handling requirements differ significantly. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting between these two reagents.

Overview of Applications and Reactivity

Sodium hydrogen cyanamide and sodium cyanide are versatile C1 synthons in organic chemistry, yet they are typically employed in distinct synthetic pathways.

This compound (NaHCN₂) , also known as sodium cyanamide, is primarily utilized as a precursor for the synthesis of guanidines and their derivatives.[1][2] The cyanamide anion acts as a nucleophile, reacting with amines to form substituted guanidines, a common functional group in many biologically active molecules and pharmaceuticals.[3][4] It can also be used in the synthesis of other heterocyclic compounds.

Sodium Cyanide (NaCN) is a powerful nucleophile widely used for introducing a nitrile (-CN) group into organic molecules. Its primary applications include:

  • Kolbe Nitrile Synthesis: The reaction of alkyl halides with sodium cyanide to produce alkyl nitriles.[5][6][7] This is a fundamental method for carbon chain extension.

  • Strecker Amino Acid Synthesis: A three-component reaction between an aldehyde or ketone, ammonia (B1221849), and sodium cyanide to form α-amino nitriles, which are then hydrolyzed to amino acids.[8][9][10]

  • Rosenmund-von Braun Reaction: The synthesis of aryl nitriles from aryl halides, typically using a copper(I) cyanide catalyst, which can be generated in situ from sodium cyanide.[11][12][13]

  • Cyanohydrin Formation: The addition of the cyanide anion to aldehydes and ketones to form cyanohydrins, which are versatile intermediates.

Quantitative Data Presentation

The following tables summarize typical reaction yields for the primary applications of this compound and sodium cyanide, based on published experimental data.

Table 1: Guanidine (B92328) Synthesis using this compound

Amine SubstrateReaction ConditionsProductYield (%)Reference
Various aminesSc(OTf)₃ catalyst, water, mild conditionsSubstituted GuanidinesGood to Excellent[4]
1,3-diaminopropane derivativeMicrowave irradiation, 120°CCyclic Guanidine70[14]
GlycinepH 6.5, 60°C, 5 daysCyanoguanidine12[14]

Table 2: Nitrile Synthesis and Related Reactions using Sodium Cyanide

SubstrateReaction TypeReaction ConditionsProductYield (%)Reference
Primary Alkyl HalidesKolbe Nitrile SynthesisDMSO or acetone (B3395972), refluxAlkyl NitrilesGood[5][7]
Secondary Alkyl HalidesKolbe Nitrile SynthesisDMSO or acetone, refluxAlkyl NitrilesModerate[5][7]
ImineStrecker SynthesisAnhydrous MeOH, 0°C to rt, 1hα-Amino Nitrile88[8]
Aryl HalideRosenmund-von BraunCuCN catalyst, polar aprotic solvent, refluxAryl NitrileVaries[11]
1-Bromo-4-methoxybenzeneL-proline promoted R-vBCuCN, L-proline, DMF, 120°C4-Methoxybenzonitrile81[15]

Experimental Protocols

Detailed methodologies for key reactions are provided below to facilitate experimental design and replication.

Synthesis of Substituted Guanidines using this compound

Objective: To synthesize an N,N'-disubstituted guanidine from an amine and this compound.

General Procedure:

  • An amine is reacted with this compound. The reaction can be catalyzed by a Lewis acid, such as scandium(III) triflate, under mild conditions in a suitable solvent like water.[4][16]

  • The reaction mixture is stirred at a specified temperature for a period ranging from a few hours to several days, depending on the reactivity of the amine.

  • Reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, the product is isolated and purified using standard techniques such as extraction and chromatography.

Example using a Lewis Acid Catalyst: [4]

  • Reagents: Amine, this compound, catalytic amount of scandium(III) triflate.

  • Solvent: Water.

  • Temperature: Mild conditions (e.g., room temperature).

  • Work-up: The reaction mixture is worked up by extraction with an organic solvent, followed by purification of the crude product.

Kolbe Nitrile Synthesis using Sodium Cyanide

Objective: To synthesize an alkyl nitrile from an alkyl halide.

General Procedure: [5][6]

  • The alkyl halide is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetone in a round-bottom flask equipped with a reflux condenser.

  • Sodium cyanide (typically 1.1-1.2 equivalents) is added to the solution.

  • The mixture is heated to reflux with stirring.

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • After completion, the reaction mixture is cooled and poured into water.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude nitrile is purified by distillation or column chromatography.

Strecker Amino Acid Synthesis using Sodium Cyanide

Objective: To synthesize an α-amino acid from an aldehyde.

Two-Step Procedure: [8][9]

Step 1: Formation of the α-Amino Nitrile

  • An aldehyde is reacted with ammonia (or a primary amine) and sodium cyanide in a suitable solvent. To avoid the use of highly toxic HCN gas, a mixture of sodium cyanide and a weak acid (e.g., ammonium (B1175870) chloride) is often used.[8]

  • The reaction proceeds through the in-situ formation of an imine, which is then attacked by the cyanide ion.

  • The resulting α-amino nitrile is isolated.

Step 2: Hydrolysis to the α-Amino Acid

  • The α-amino nitrile is subjected to hydrolysis under acidic or basic conditions.

  • For example, heating the α-amino nitrile in the presence of a strong acid (e.g., HCl) will hydrolyze the nitrile group to a carboxylic acid, yielding the corresponding α-amino acid.

  • The final product is then isolated and purified.

Safety and Handling

Both this compound and sodium cyanide are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood, following all institutional safety protocols.

This compound:

  • Hazards: Toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[17]

  • Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.[17][18]

  • Incompatibilities: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[18]

Sodium Cyanide:

  • Hazards: Highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[19] Contact with acids liberates extremely toxic and flammable hydrogen cyanide (HCN) gas.

  • Handling Precautions: Must be handled in a chemical fume hood.[6] Wear appropriate PPE, including double gloves (nitrile), safety goggles, and a lab coat.[6] A cyanide antidote kit should be readily available, and personnel must be trained in its use.

  • Incompatibilities: Acids, water (can produce HCN), and oxidizing agents.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms discussed in this guide.

Guanidine_Synthesis Amine Amine (R-NH2) Intermediate Addition Intermediate Amine->Intermediate NaHCN2 Sodium Hydrogen Cyanamide (NaHCN₂) NaHCN2->Intermediate Guanidine Substituted Guanidine Intermediate->Guanidine Proton Transfer

Caption: Synthesis of a substituted guanidine from an amine and this compound.

Kolbe_Nitrile_Synthesis Alkyl_Halide Alkyl Halide (R-X) Transition_State SN2 Transition State Alkyl_Halide->Transition_State NaCN Sodium Cyanide (NaCN) NaCN->Transition_State Nucleophilic Attack Nitrile Alkyl Nitrile (R-CN) Transition_State->Nitrile Halide_Ion Halide Ion (X⁻) Transition_State->Halide_Ion

Caption: The SN2 mechanism of the Kolbe nitrile synthesis.

Strecker_Synthesis cluster_0 Step 1: α-Amino Nitrile Formation cluster_1 Step 2: Hydrolysis Aldehyde Aldehyde (RCHO) Imine Imine Aldehyde->Imine Ammonia Ammonia (NH3) Ammonia->Imine - H₂O Amino_Nitrile α-Amino Nitrile Imine->Amino_Nitrile NaCN Sodium Cyanide (NaCN) NaCN->Amino_Nitrile Nucleophilic Attack Amino_Nitrile_hydrolysis α-Amino Nitrile Amino_Acid α-Amino Acid H3O_plus H₃O⁺, Heat H3O_plus->Amino_Acid Amino_Nitrile_hydrolysis->Amino_Acid

Caption: The two-step process of the Strecker amino acid synthesis.

Conclusion

This compound and sodium cyanide are valuable reagents in organic synthesis, each with a distinct and important role. This compound is the reagent of choice for the synthesis of guanidines, a critical functional group in medicinal chemistry. In contrast, sodium cyanide is a fundamental reagent for the introduction of the nitrile group, enabling carbon chain extension and the synthesis of key intermediates like amino acids and aryl nitriles.

The selection between these two reagents should be based on the desired synthetic transformation. Researchers must always be mindful of the significant toxicity of both compounds, particularly sodium cyanide, and adhere to strict safety protocols. By understanding their respective applications, reactivity, and handling requirements, scientists can effectively and safely utilize these powerful synthetic tools in their research and development endeavors.

References

A Comparative Guide to Analytical Methods for the Quantification of Sodium Hydrogen Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of hydrogen cyanamide (B42294), the active component of sodium hydrogen cyanamide. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, quality control, and safety monitoring. This document outlines the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry.

Overview of Analytical Techniques

Due to its small size, high polarity, and lack of a strong chromophore, direct analysis of hydrogen cyanamide can be challenging. Therefore, many methods employ a derivatization step to improve its chromatographic retention and detection sensitivity. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Comparison of Method Performance

The following table summarizes the key performance parameters of the discussed analytical methods, providing a basis for objective comparison.

Parameter HPLC-FLD (with AQC Derivatization) HPLC-FLD (with NBD-Cl Derivatization) HPLC-UV GC-MS (Direct Analysis) Spectrophotometry (Pyridine-Barbituric Acid)
Principle Chromatographic separation of a fluorescent derivative.Chromatographic separation of a fluorescent derivative.Chromatographic separation with UV detection.Gas chromatographic separation followed by mass spectrometric detection.Colorimetric reaction forming a colored complex.
Matrix Fruit[1]Seawater[2]Grape Juice[3]Hairy Vetch[4]Water, Wastewater[1][5]
Limit of Detection (LOD) 2.4 µg/kg[1]11.2 µg/L (as active ingredient)[2]0.01 µg/mL[3]~1 ng0.005 mg/L[6]
Limit of Quantification (LOQ) 8 µg/kg[1]0.100 mg/L (as active ingredient)[2]0.03 µg/mL[3]Not explicitly statedNot explicitly stated
Linearity Range 0.01 - 2 mg/kg[1]0.100 - 1.00 mg/L0.01 - 10.0 µg/mL[3]Molar ratio 0.1 - 5[4]0.01 - 0.500 mg/L[6]
Recovery 87.1 - 96.6%[1]103 - 104%89 - 92%[3]Not explicitly statedNot explicitly stated
Precision (RSD) Intraday: < 1.8%, Interday: < 2.2%[1]< 1%< 2%[3]Not explicitly statedNot explicitly stated

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for the compared techniques.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

a) Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate (AQC)

This method is particularly suitable for the analysis of hydrogen cyanamide in fruit samples.

Experimental Protocol:

  • Sample Preparation:

    • Homogenize 10 g of the fruit sample.

    • Extract with 20 mL of deionized water by vigorous shaking for 10 minutes.

    • Centrifuge the mixture at 8000 rpm for 5 minutes.

    • Collect the aqueous supernatant and perform a liquid-liquid extraction with 20 mL of dichloromethane (B109758) to remove non-polar interferences.

  • Derivatization:

    • Take 100 µL of the filtered sample extract.

    • Add 20 µL of 0.2 M borate (B1201080) buffer (pH 8.8).

    • Add 20 µL of AQC reagent and vortex.

    • Heat the mixture at 55°C for 10 minutes.

  • HPLC-FLD Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the AQC derivative.

HPLC_AQC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Homogenize Homogenize Fruit Sample Extract Extract with Water Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge LLE Liquid-Liquid Extraction (DCM) Centrifuge->LLE AddBuffer Add Borate Buffer LLE->AddBuffer AddAQC Add AQC Reagent AddBuffer->AddAQC Heat Heat at 55°C AddAQC->Heat Inject Inject into HPLC Heat->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection Separate->Detect

HPLC-AQC Derivatization and Analysis Workflow

b) Derivatization with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl)

This method has been validated for the determination of hydrogen cyanamide in seawater.[2]

Experimental Protocol:

  • Sample Preparation:

    • Filter seawater samples through a 0.45 µm filter.

  • Derivatization:

    • To 2 mL of the sample, add 1 mL of 0.37 M potassium tetraborate (B1243019) solution and vortex.

    • Add 2 mL of methanolic 0.025 M NBD-Cl solution and vortex.

    • Heat the mixture at 80°C for 30 minutes.[2]

    • Cool to room temperature and add 1 mL of 1.2 M hydrochloric acid solution and vortex.

    • Filter the final solution through a 0.45 µm PTFE filter.

  • HPLC-FLD Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and water.

    • Detection: Fluorescence spectrometric detector.

HPLC_NBDCl_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Filter Filter Seawater Sample AddBuffer Add Potassium Tetraborate Filter->AddBuffer AddNBDCl Add NBD-Cl Solution AddBuffer->AddNBDCl Heat Heat at 80°C AddNBDCl->Heat Acidify Add HCl Heat->Acidify Filter_final Filter (PTFE) Acidify->Filter_final Inject Inject into HPLC Filter_final->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection Separate->Detect

HPLC-NBD-Cl Derivatization and Analysis Workflow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A direct HPLC-UV method has been developed for the analysis of cyanamide, dicyandiamide, and urea.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

  • HPLC-UV Analysis:

    • Column: Primesep S normal-phase column (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Water and Acetonitrile (MeCN) with no buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 200 nm.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

A direct quantitative method using stable isotope dilution GC-MS has been reported.[4]

Experimental Protocol:

  • Sample Preparation:

    • No derivatization is required for this direct method.

    • A stable isotope-labeled internal standard ((15N2)cyanamide) is added to the sample.

  • GC-MS Analysis:

    • Column: Capillary column for amines.

    • Injection: Splitless injection.

    • Carrier Gas: Helium.

    • MS Detection: Selected Ion Monitoring (SIM) mode, monitoring m/z 42 for (14N2)cyanamide and m/z 44 for (15N2)cyanamide.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis AddIS Add Internal Standard ((15N2)cyanamide) Inject Inject into GC-MS AddIS->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect

Direct GC-MS Analysis Workflow
Spectrophotometry (Pyridine-Barbituric Acid Method)

This colorimetric method is widely used for the determination of cyanide.

Experimental Protocol:

  • Sample Preparation (Distillation):

    • Acidify the sample to release hydrogen cyanide (HCN).

    • Distill the HCN and absorb it in a sodium hydroxide (B78521) solution.

  • Colorimetric Reaction:

    • To the absorbing solution, add chloramine-T to convert cyanide to cyanogen (B1215507) chloride.

    • Add a pyridine-barbituric acid reagent, which reacts with cyanogen chloride to form a red-blue colored complex.[1]

  • Measurement:

    • Measure the absorbance of the solution at approximately 578 nm using a spectrophotometer.[1]

    • Quantify the cyanide concentration using a calibration curve.

Logical Comparison of Methods

The selection of the most suitable analytical method depends on a variety of factors. The following diagram illustrates a logical approach to choosing a method based on key requirements.

Method_Selection start Start: Need to Quantify This compound matrix_complexity Complex Matrix (e.g., biological, environmental)? start->matrix_complexity sensitivity High Sensitivity Required (trace levels)? matrix_complexity->sensitivity Yes instrumentation Simple & Rapid Screening Needed? matrix_complexity->instrumentation No speciation Need for High Specificity/Confirmation? sensitivity->speciation Yes hplc_fld HPLC-FLD (with derivatization) sensitivity->hplc_fld No speciation->hplc_fld No gc_ms GC-MS speciation->gc_ms Yes hplc_uv HPLC-UV instrumentation->hplc_uv No spectro Spectrophotometry instrumentation->spectro Yes

Decision Tree for Method Selection

Conclusion

This guide provides a comparative overview of validated analytical methods for the quantification of this compound.

  • HPLC-FLD with derivatization offers excellent sensitivity and is well-suited for complex matrices like fruits and environmental samples.

  • HPLC-UV provides a simpler and more direct approach for less complex samples where high sensitivity is not the primary concern.

  • GC-MS , particularly with stable isotope dilution, offers high specificity and is a powerful tool for confirmatory analysis, with the advantage of direct analysis without derivatization in some cases.

  • Spectrophotometry is a cost-effective and rapid screening method, although it may lack the sensitivity and specificity of chromatographic techniques and often requires a distillation step to remove interferences.

Researchers, scientists, and drug development professionals should consider the specific requirements of their application, including matrix type, required detection limits, and available resources, when selecting the most appropriate analytical method.

References

Safety Operating Guide

Safe Disposal of Sodium Hydrogen Cyanamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of sodium hydrogen cyanamide (B42294) and related compounds are critical for ensuring laboratory safety and environmental protection. Due to its high toxicity and reactivity, particularly with acids, all waste containing this chemical must be treated as hazardous. Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.

Immediate Safety Precautions: Handling and Storage

Before disposal, the safe handling of sodium hydrogen cyanamide is paramount. All manipulations, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[1][2] Never work with cyanide compounds alone.[2] It is crucial to prevent the generation of dust from solid forms of the chemical.[3]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Contaminated gloves must be disposed of as hazardous waste.[4]

  • Eye Protection: Safety glasses or goggles are mandatory.[3]

  • Protective Clothing: A lab coat must be worn. Launder contaminated clothing separately before reuse.[3]

Incompatible Materials: The most critical safety measure is to keep this compound and its waste strictly separated from acids.[4] Contact with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[4] Store away from strong oxidizing agents, bases, and water.[4][5] Waste containers and storage areas must be clearly marked to prevent accidental mixing.

Step-by-Step Disposal Procedure

All this compound waste is classified as hazardous and must be disposed of through an approved waste disposal service.[3][6] Do not discharge any cyanamide waste into drains or sewer systems.[5][7]

Step 1: Waste Segregation At the point of generation, immediately segregate waste into two distinct streams:

  • Solid Waste: Includes contaminated PPE (gloves, etc.), paper towels, absorbent pads, and empty original containers.[1][2]

  • Liquid Waste: Includes unused solutions and contaminated rinse from cleaning procedures.[1][2]

Step 2: Waste Containment and Labeling

  • Use dedicated, leak-proof, and chemically compatible containers for each waste stream.[1] Secondary containment is recommended.[4]

  • Containers must be kept securely sealed when not in use.[3]

  • Label each container clearly. The label must include:

    • The words "Hazardous Waste"[2]

    • The chemical name: "this compound Waste" or "Cyanide Waste"[2]

    • A critical warning: "No Acids" or "Do Not Mix With Acids"[2]

Step 3: Temporary Storage in the Laboratory

  • Store sealed waste containers in a designated, secure area, such as a locked cabinet.[3][5]

  • The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat.[1][4]

  • Ensure the storage location is physically separate from all incompatible materials, especially acids.[4]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[1][2]

  • Follow all institutional procedures for waste manifest and pickup requests.[2]

Emergency Procedures: Spills and Decontamination

In the event of a spill, prompt and correct decontamination is crucial. For any large spill or any spill occurring outside a fume hood, evacuate the area immediately and contact your institution's emergency response team.[1][4]

Decontamination Protocol for Minor Spills (Inside a Fume Hood)

This procedure should only be performed by trained personnel wearing appropriate PPE.

  • Initial Cleaning: Clean all contaminated surfaces, glassware, and equipment first with a pH 10 buffer solution .[2][4] This maintains alkaline conditions to prevent HCN gas formation.

  • Secondary Decontamination: Follow the buffer wash by cleaning with a freshly prepared 10% bleach (sodium hypochlorite) solution .[2] The bleach oxidizes the cyanide to the less toxic cyanate (B1221674).[8]

  • Final Rinse: After the bleach solution, glassware can be washed thoroughly with soap and water.[4]

  • Waste Collection: All solutions (buffer rinse, bleach rinse) and contaminated materials (wipes, absorbent pads) from the decontamination process must be collected and disposed of as hazardous cyanide waste.[2][4]

ParameterSpecificationPurpose
Decontamination Buffer pH 10 SolutionTo ensure alkaline conditions, preventing the formation of toxic HCN gas.[2][4]
Decontamination Oxidizer 10% Sodium Hypochlorite (Bleach) SolutionTo oxidize and neutralize the cyanide compound.[2][8]
Waste Labeling "Hazardous Waste," "Cyanide," "No Acids"To clearly communicate the hazard and prevent dangerous chemical reactions.[2]
Handling Location Certified Chemical Fume HoodTo contain any potential vapors or dust and protect the user.[1][2]

Principles of Chemical Treatment for Cyanide Waste

While laboratories dispose of waste through licensed contractors, understanding the underlying treatment chemistry provides valuable context. The most common industrial method for treating cyanide-containing wastewater is alkaline chlorination .[8][9] This two-step chemical oxidation process, performed under controlled alkaline conditions (high pH), first converts toxic cyanide (CN⁻) to the less toxic cyanate (OCN⁻).[8] Further treatment then oxidizes the cyanate to harmless carbon dioxide and nitrogen gas.[8] This is the principle behind using a bleach solution in the laboratory decontamination protocol.

Disposal Workflow for this compound

G start Generation of This compound Waste segregate Step 1: Segregate Waste Immediately at Source start->segregate solid_waste Solid Waste (Contaminated PPE, Paper, Glassware) segregate->solid_waste Solids liquid_waste Liquid Waste (Aqueous Solutions, Rinsate) segregate->liquid_waste Liquids contain_solid Step 2: Containment (Solid) Double bag and place in a sealed, rigid container. solid_waste->contain_solid contain_liquid Step 2: Containment (Liquid) Place in a sealed, compatible, leak-proof container. liquid_waste->contain_liquid label_waste Label Container: 'HAZARDOUS WASTE - CYANIDE' 'NO ACIDS' contain_solid->label_waste storage Step 3: Temporary Storage Store in a cool, dry, secure, ventilated area. contain_solid->storage contain_liquid->label_waste contain_liquid->storage check_incompatibles Store AWAY from acids and other incompatibles. storage->check_incompatibles disposal Step 4: Final Disposal Arrange pickup by authorized hazardous waste service. storage->disposal

Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.